molecular formula C₂₃H₂₄N₂O₄ B1139786 (R)-(+)-o-Desmethylcarvedilol CAS No. 123372-14-5

(R)-(+)-o-Desmethylcarvedilol

Cat. No.: B1139786
CAS No.: 123372-14-5
M. Wt: 392.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-o-Desmethylcarvedilol, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₄N₂O₄ and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUKPPPYYOKVQJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@@H](CNCCOC4=CC=CC=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143840
Record name Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123372-14-5
Record name Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123372-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Desmethylcarvedilol, (R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYLCARVEDILOL, (R)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEO2YZM5BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol: Chemical Properties, Structure, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (R)-(+)-o-Desmethylcarvedilol, an active metabolite of the widely prescribed cardiovascular drug, Carvedilol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, metabolic pathways, and pharmacological activities of this significant compound.

Introduction: The Significance of a Metabolite

Carvedilol is administered clinically as a racemic mixture of (R)- and (S)-enantiomers, each possessing a distinct pharmacological profile.[1][2][3] The (S)-(-)-enantiomer exhibits both β- and α1-adrenergic receptor blocking activity, whereas the (R)-(+)-enantiomer primarily acts as an α1-adrenergic antagonist.[1][3] The extensive hepatic metabolism of Carvedilol gives rise to several metabolites, some of which retain biological activity and contribute to the drug's overall therapeutic effect and safety profile.[3][4]

This compound is one such active metabolite, formed through the O-demethylation of the methoxy group on the phenoxy ring of Carvedilol.[5][6] Understanding the specific properties of this metabolite is crucial for a complete comprehension of Carvedilol's pharmacokinetics and pharmacodynamics, and for the development of new therapeutic agents with potentially improved selectivity and fewer side effects.

Chemical Structure and Physicochemical Properties

This compound is a carbazole derivative with a complex molecular architecture. Its structure is characterized by a carbazole nucleus linked through an ether bond to a propanolamine side chain, which in turn is connected to a demethylated phenoxy group.

Chemical Structure of this compound

Caption: Figure 1: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol[7][]
CAS Number 123372-14-5[7][9][10]
Molecular Formula C23H24N2O4[7][][11]
Molecular Weight 392.45 g/mol [7][]
Appearance Off-White Solid[]
Melting Point 155-156°C[]
Solubility Slightly soluble in Chloroform, Methanol, and Tetrahydrofuran[]
Storage Temperature -20°C[]

Metabolic Pathway and Formation

This compound is a phase I metabolite of Carvedilol. The primary metabolic reaction is O-demethylation, which is catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[5][6][12] While CYP2C9 is the principal enzyme, in-vitro studies have shown that other isoforms, including CYP1A2, CYP2D6, and CYP2E1, can also contribute to its formation.[5][13] This multi-enzyme involvement explains why detectable plasma concentrations of O-desmethylcarvedilol are found even in individuals who are poor metabolizers for CYP2C9.[5] Following its formation, this compound can undergo phase II metabolism, primarily through glucuronidation, leading to its inactivation and subsequent excretion.[5]

Metabolic Formation of this compound

metabolic_pathway Carvedilol (R)-(+)-Carvedilol Metabolite This compound Carvedilol->Metabolite O-Demethylation Enzymes CYP2C9 (major) CYP1A2, CYP2D6, CYP2E1 (minor) Enzymes->Carvedilol caption Figure 2: Enzymatic conversion of Carvedilol.

Caption: Figure 2: Enzymatic conversion of Carvedilol.

Pharmacological Profile and Mechanism of Action

While being a metabolite, this compound is not merely an inactive byproduct. It exhibits its own distinct pharmacological activities.

Adrenergic Receptor Activity

This compound has been shown to possess minor beta-blocking activity.[5] However, unlike its parent compound, it demonstrates no significant activity at α1-adrenergic receptors.[5] This separation of activities between the parent drug and its metabolite is a critical aspect of Carvedilol's overall pharmacological effect.

Ryanodine Receptor (RyR2) Modulation

A noteworthy and distinct activity of this compound is its ability to inhibit store-overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2).[12][14] In experimental models using HEK293 cells expressing a mutated form of RyR2 (R4496C), which leads to spontaneous calcium leakage from the endoplasmic reticulum, this compound was found to inhibit this pathological calcium release with an IC50 of 7.62 µM.[12][14] This action is particularly relevant in the context of cardiac arrhythmias, where dysregulation of intracellular calcium handling is a key pathological mechanism.

Conceptual Mechanism of RyR2 Inhibition

Caption: Figure 3: Inhibition of pathological Ca²⁺ leak.

In-Vivo Effects

In conscious rabbits, this compound has been demonstrated to reduce the increase in heart rate and prevent the decrease in diastolic blood pressure induced by isoproterenol, a non-selective β-adrenoreceptor agonist.[12][14] The ED50 values for these effects were 32 µg/kg and 5 µg/kg, respectively.[12][14]

Stereochemistry: A Decisive Factor

The stereochemistry of Carvedilol and its metabolites is fundamental to their biological activity. The (R)-(+) configuration of o-Desmethylcarvedilol dictates its specific interactions with biological targets. It is important to note that the oxidative S-(-)-metabolites of Carvedilol are the ones that primarily contribute to the β-antagonistic effect, while the R-enantiomers of the metabolites are not β-adrenoceptor antagonists.[15] Furthermore, neither the S- nor the R-enantiomers of Carvedilol's metabolites exhibit the vasodilating α-adrenoceptor antagonistic activity of the parent compound.[15]

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Several advanced analytical methods have been developed for this purpose.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust and sensitive method for the sequential analysis of the enantiomers of Carvedilol and its metabolites, including O-desmethylcarvedilol (DMC), in human plasma utilizes a Chirobiotic® V chiral-phase column coupled to an LC-MS/MS system.[1]

Exemplary Protocol: Plasma Sample Analysis by LC-MS/MS

  • Sample Preparation: Perform solid-phase extraction of plasma samples to isolate the analytes.

  • Chromatographic Separation:

    • Column: Chirobiotic® V chiral-phase column.

    • Mobile Phase: A gradient elution program is typically employed, often consisting of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer.

    • Flow Rate: Optimized for the specific column and system, e.g., 0.5 mL/min.[16]

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.[16]

  • Detection:

    • Instrument: Tandem mass spectrometer (MS/MS).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer of Carvedilol and its metabolites for high selectivity and sensitivity.

  • Quantification: Construct calibration curves using standards of known concentrations to quantify the analytes in the unknown samples. The linear range for DMC enantiomers has been reported as 0.02-10 ng/mL.[1]

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

An alternative approach involves the derivatization of the analytes with a chiral reagent, followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column.[17]

Exemplary Protocol: HPLC with Chiral Derivatization

  • Extraction: Use reversed-phase solid-phase extraction to isolate Carvedilol and its metabolites from plasma.[17]

  • Derivatization: React the extracted analytes with a chiral derivatizing agent, such as 2,3,4,6,-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.[17]

  • HPLC Separation:

    • Column: A reversed-phase C18 column.

    • Detection: Fluorescence detection is often employed due to the native fluorescence of the compounds.

  • Analysis: The resulting diastereomeric pairs are baseline resolved, allowing for their individual quantification.[17]

Synthesis and Future Perspectives

While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for obtaining pure standards for analytical and pharmacological research. A plausible synthetic route can be adapted from the general synthesis of Carvedilol and its analogs.

Conceptual Synthetic Pathway

A likely synthetic approach would involve the reaction of a protected form of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-aminophenoxy)ethanol, followed by deprotection. The stereochemistry at the chiral center would be established using a stereochemically pure starting material.

The unique pharmacological profile of this compound, particularly its activity on RyR2 channels, opens up avenues for further research. Investigating its potential as a therapeutic agent in its own right for conditions characterized by calcium dysregulation, such as certain cardiac arrhythmias, could be a promising area of drug discovery. Furthermore, a deeper understanding of its contribution to the overall clinical effects of Carvedilol may lead to more personalized therapeutic strategies.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]

  • Ching, C. B., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE. Retrieved January 16, 2026, from [Link]

  • Lanchote, V. L., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. Retrieved January 16, 2026, from [Link]

  • INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). Retrieved January 16, 2026, from [Link]

  • Ching, C. B., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]

  • RxReasoner. (n.d.). Carvedilol Pharmacology - Active Ingredient. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Desmethylcarvedilol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 21(5), 333-345. Retrieved January 16, 2026, from [Link]

  • Suckow, R. F., et al. (1990). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 535, 215-226. Retrieved January 16, 2026, from [Link]

  • Muntean, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5036. Retrieved January 16, 2026, from [Link]

  • Eisenberg, E. J., et al. (1987). High-performance liquid chromatographic method for the determination of carvedilol and its desmethyl metabolite in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 355-362. Retrieved January 16, 2026, from [Link]

  • Singh, G., et al. (2018). A stability-indicating HPLC method for the determination of carvedilol and its impurities in bulk drug and tablets. Indian Journal of Pharmaceutical Sciences, 80(1), 164-173. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Carvedilol. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (R)-(+)-O-Desmethyl Carvedilol. Retrieved January 16, 2026, from [Link]

  • Muntean, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Retrieved January 16, 2026, from [Link]

  • Smith, C. D., et al. (2013). Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. Journal of Medicinal Chemistry, 56(21), 8625–8655. Retrieved January 16, 2026, from [Link]

  • Anandkumar, B., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 46-53. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of carvedilol. Retrieved January 16, 2026, from [Link]

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Retrieved January 16, 2026, from [Link]

Sources

(R)-(+)-o-Desmethylcarvedilol: A Comprehensive Mechanistic Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of (R)-(+)-o-Desmethylcarvedilol, a primary metabolite of the widely prescribed cardiovascular drug, carvedilol. Moving beyond a surface-level description, this document synthesizes data from peer-reviewed literature to offer a nuanced understanding of its pharmacological profile for researchers, scientists, and drug development professionals. We will dissect the stereoselective metabolism of carvedilol, critically evaluate the adrenergic receptor activity of its (R)-(+)-o-desmethyl metabolite, and provide context for its place within the broader pharmacology of carvedilol enantiomers and their metabolic products.

Introduction: The Stereochemical Complexity of Carvedilol and its Metabolism

Carvedilol is administered clinically as a racemic mixture of two enantiomers, (S)-(-)-carvedilol and (R)-(+)-carvedilol, which possess distinct pharmacological activities. The (S)-enantiomer is a potent antagonist of both β1- and β2-adrenergic receptors, as well as α1-adrenergic receptors.[1][2] In contrast, the (R)-enantiomer exhibits potent α1-adrenergic antagonism but possesses significantly weaker β-adrenergic blocking activity.[1][2] This stereoselectivity is a cornerstone of carvedilol's therapeutic efficacy and side-effect profile.

Carvedilol undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation.[3] One of the major phase I metabolites is o-desmethylcarvedilol, formed predominantly by the cytochrome P450 enzyme CYP2C9.[1][3] Given that carvedilol is a chiral molecule, its metabolism produces the corresponding enantiomers of its metabolites, including this compound and (S)-(-)-o-Desmethylcarvedilol. Understanding the specific mechanism of action of each of these metabolites is critical for a complete picture of carvedilol's in vivo effects.

This guide will focus specifically on the this compound metabolite, clarifying its role and activity, or lack thereof, at adrenergic receptors.

Adrenergic Receptor Activity of this compound: A Paradigm of Metabolic Inactivation

A critical aspect of understanding the pharmacology of this compound is its interaction with adrenergic receptors, the primary targets of its parent compound. Extensive research into the stereoselective pharmacology of carvedilol and its metabolites has revealed a crucial divergence in activity.

Beta-Adrenergic Receptor Activity: A Notable Absence

Contrary to what might be assumed for a metabolite of a potent beta-blocker, this compound is considered to be largely inactive as a β-adrenoceptor antagonist.[4] One comprehensive study on the enantiomeric resolution and activity of carvedilol and its major metabolites concluded that the (R)-enantiomers of the oxidative metabolites, including o-desmethylcarvedilol, are essentially devoid of β-adrenergic blocking properties.[4] Another source characterizes the beta-blocking action of o-desmethylcarvedilol as "minor".[3] This metabolic inactivation of the beta-blocking potential in the (R)-enantiomer metabolite is a key takeaway for researchers.

Alpha-Adrenergic Receptor Activity: Loss of Vasodilatory Potential

The (R)-enantiomer of the parent drug, carvedilol, is a potent α1-adrenergic receptor antagonist, contributing to the drug's vasodilatory effects.[1][2] However, this activity is not retained in its o-desmethylated metabolite. Research indicates that this compound does not possess vasodilating α-adrenoceptor antagonist activity.[3][4] This finding underscores that the metabolic process of o-demethylation at this position effectively abolishes the α1-blocking capability of the (R)-enantiomer.

The following diagram illustrates the metabolic pathway and the resulting change in adrenergic receptor activity.

cluster_0 Carvedilol Metabolism cluster_1 Adrenergic Receptor Activity (R)-(+)-Carvedilol (R)-(+)-Carvedilol CYP2C9 CYP2C9 (R)-(+)-Carvedilol->CYP2C9 o-demethylation R_Carvedilol_Activity Potent α1-blocker Weak β-blocker (R)-(+)-Carvedilol->R_Carvedilol_Activity This compound This compound R_Metabolite_Activity Inactive at α1 and β receptors This compound->R_Metabolite_Activity CYP2C9->this compound

Metabolic fate and activity of (R)-(+)-Carvedilol.

Comparative Pharmacology: A Summary Table

To provide a clear, at-a-glance reference, the following table summarizes the adrenergic receptor activity of (R)-(+)-Carvedilol and its o-desmethyl metabolite.

Compoundβ1-Adrenergic Receptor Activityβ2-Adrenergic Receptor Activityα1-Adrenergic Receptor Activity
(R)-(+)-Carvedilol Weak AntagonistWeak AntagonistPotent Antagonist
This compound Inactive / Minor ActivityInactive / Minor ActivityInactive

Experimental Protocols for Assessing Adrenergic Receptor Activity

For research teams aiming to independently verify or further investigate the adrenergic receptor activity of carvedilol metabolites, the following established protocols are provided as a guide.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound to adrenergic receptors expressed in a cell line.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1-, β2-, and α1-adrenergic receptors.

Materials:

  • HEK293 cells stably expressing human β1-, β2-, or α1-adrenergic receptors.

  • Radioligands: [³H]-CGP 12177 (for β1/β2), [³H]-prazosin (for α1).

  • Non-specific binding competitor: Propranolol (for β1/β2), phentolamine (for α1).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

  • Add increasing concentrations of the test compound, this compound.

  • For determining non-specific binding, add a high concentration of the respective competitor.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

The following workflow diagram illustrates the key steps of the radioligand binding assay.

start Prepare Cell Membranes reagents Add Radioligand and Test Compound start->reagents incubation Incubate to Equilibrium reagents->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (IC50, Ki) counting->analysis end Determine Binding Affinity analysis->end

Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Measurement for β-Adrenergic Receptor Activity

This protocol describes a method to assess the functional consequence of ligand binding to β-adrenergic receptors, which are Gs-protein coupled and lead to changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if this compound acts as an antagonist at β-adrenergic receptors by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors.

  • Isoproterenol (a non-selective β-agonist).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Seed the transfected CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with increasing concentrations of this compound for a specified time.

  • Stimulate the cells with a fixed concentration of isoproterenol (e.g., EC₈₀).

  • Incubate for a time sufficient to induce a robust cAMP response.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.

  • Analyze the data to determine the IC₅₀ of this compound for the inhibition of isoproterenol-stimulated cAMP production.

Conclusion: A Metabolite of Minimal Adrenergic Consequence

The available scientific evidence strongly indicates that this compound, a major metabolite of carvedilol, does not significantly contribute to the adrenergic receptor blockade that defines the therapeutic action of its parent drug. The process of o-demethylation effectively renders the (R)-enantiomer inactive at both β- and α1-adrenergic receptors.[3][4] This understanding is crucial for pharmacokinetic and pharmacodynamic modeling and for a comprehensive assessment of carvedilol's overall in vivo profile. Future research could explore potential off-target effects of this metabolite, although its primary role appears to be that of a product on the pathway to elimination.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Nardotto, G. H. B., Lanchote, V. L., Coelho, E. B., & Della Pasqua, O. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173–180. [Link]

  • Ferini, G. A. L., Lanchote, V. L., & Coelho, E. B. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 4998. [Link]

  • Bristow, M. R., Larrabee, P., Minobe, W., Roden, R., Skerl, L., Klein, J., Handwerger, D., Port, J. D., & Müller-Beckmann, B. (1992). Receptor pharmacology of carvedilol in the human heart. Journal of cardiovascular pharmacology, 19 Suppl 1, S68–S80. [Link]

  • Stoschitzky, K., Stoschitzky, G., Brussee, H., & Iven, H. (2001). Stereoselective effects of (R)- and (S)-carvedilol in humans. Chirality, 13(7), 342–345. [Link]

  • GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. [Link]

  • Sallach, J. A., Dillon, J. S., & Perkins, J. P. (2016). Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells. American journal of physiology. Lung cellular and molecular physiology, 310(1), L82–L91. [Link]

  • Sager, P. T., Senior, M., & Skerjanec, A. (1999). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. European journal of clinical pharmacology, 55(5), 357–364. [Link]

  • Pharmaffiliates. (R)-(+)-O-Desmethyl Carvedilol. [Link]

  • Wang, X., Chen, Y., & Wang, J. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of medicinal chemistry, 62(11), 5449–5463. [Link]

  • Nardotto, G. H. B., Lanchote, V. L., Coelho, E. B., & Della Pasqua, O. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. ResearchGate. [Link]

  • Real Life Pharmacology Podcast. (2022, April 7). Carvedilol Pharmacology [Video]. YouTube. [Link]

  • Kostenis, E., et al. (2022). How Carvedilol activates β2-adrenoceptors. Nature Communications, 13(1), 7073. [Link]

  • Ching, C. B., et al. (2012). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE, 7(10), e46019. [Link]

  • Rajić, Z., et al. (2009). Synthesis and biological evaluation of O-methyl and O-ethyl NSAID hydroxamic acids. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1179–1187. [Link]

  • de Boer, R. A., et al. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. Journal of Chromatographic Science, 53(8), 1336–1342. [Link]

Sources

An In-depth Technical Guide to the In Vitro Evaluation of (R)-(+)-o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound - Unveiling the Metabolic Landscape of Carvedilol

Carvedilol, a third-generation β-blocker, is a cornerstone in the management of cardiovascular diseases, exhibiting a unique pharmacological profile of non-selective β-adrenergic and selective α1-adrenergic receptor blockade.[1][2] Administered as a racemic mixture, its therapeutic actions are stereospecific. The S-(-)-enantiomer is primarily responsible for the potent β-adrenoceptor antagonism, whereas both R-(+)- and S-(-)-enantiomers contribute to the α1-receptor blockade.[3][4] However, the clinical pharmacology of Carvedilol is not solely defined by the parent drug. Extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP2C9, gives rise to several metabolites.[5][6] Among these is (R)-(+)-o-Desmethylcarvedilol, a product of demethylation predominantly catalyzed by CYP2C9.[1]

Understanding the pharmacological and potential toxicological profiles of such metabolites is paramount in drug development. A metabolite's activity can contribute to the parent drug's therapeutic efficacy, mediate off-target effects, or be pharmacologically inert. This guide provides a comprehensive framework for the in vitro characterization of this compound, focusing on its adrenergic receptor activity and antioxidant potential. The methodologies outlined herein are designed to provide a robust and self-validating assessment of this specific metabolite, offering insights into its contribution to the overall clinical effects of Carvedilol.

Part 1: Adrenergic Receptor Profiling - A Stepwise Approach to Determine Pharmacological Activity

The primary mechanism of action of Carvedilol is its interaction with adrenergic receptors. Therefore, the initial and most critical in vitro assessment for this compound is to determine its binding affinity and functional activity at the key adrenergic receptor subtypes: β1, β2, and α1.

Rationale for Experimental Design

Based on existing literature, O-desmethylcarvedilol is suggested to possess only minor β-blocking activity and no activity at α1-adrenergic receptors.[1] Furthermore, the R-(+)-enantiomer of Carvedilol itself has significantly weaker β-blocking activity compared to the S-(-)-enantiomer.[2] This forms our guiding hypothesis: This compound is unlikely to exhibit significant antagonist activity at β1-, β2-, or α1-adrenergic receptors. Our experimental design is structured to rigorously test this hypothesis through both binding and functional assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound, in this case, this compound.

Experimental Workflow: Adrenergic Receptor Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing receptor subtype (e.g., CHO, HEK293) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membrane fraction prep2->prep3 prep4 Protein Quantification (e.g., BCA Assay) prep3->prep4 assay1 Incubate membranes with: - Radioligand - this compound (or control) prep4->assay1 assay2 Achieve Equilibrium assay1->assay2 assay3 Rapid Filtration through GF/B or GF/C filters assay2->assay3 assay4 Wash to remove unbound radioligand assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate Specific Binding: Total - Non-specific assay5->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Adrenergic Receptor Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1-, β2-, or α1-adrenergic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg protein per well), a fixed concentration of the appropriate radioligand (near its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled antagonist).

    • For β1 and β2 receptors: Use [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol (ICYP) as the radioligand.

    • For α1 receptors: Use [³H]-prazosin as the radioligand.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), followed by several washes with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the concentration of this compound to generate a competition curve.

    • Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor SubtypeRecommended RadioligandKnown Antagonist (for non-specific binding)
β1-adrenergic [³H]-Dihydroalprenolol (DHA)Propranolol
β2-adrenergic [¹²⁵I]-Iodocyanopindolol (ICYP)Propranolol
α1-adrenergic [³H]-PrazosinPhentolamine

Table 1: Recommended Reagents for Adrenergic Receptor Binding Assays

Functional Assays: Assessing Downstream Signaling

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the cellular response following receptor interaction. For β-adrenergic receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP). For α1-adrenergic receptors, which are Gq-coupled, activation leads to an increase in intracellular calcium.

Signaling Pathway: β-Adrenergic Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates targets

Caption: Simplified signaling cascade upon β-adrenergic receptor activation.

Detailed Protocol: cAMP Functional Assay (Antagonist Mode)

  • Cell Culture and Plating:

    • Use CHO or HEK293 cells stably expressing the human β1- or β2-adrenergic receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes). Include a vehicle control.

    • Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (EC80).

    • Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

    • The results will indicate whether this compound can antagonize the effects of a known agonist.

Part 2: Investigation of Antioxidant Properties

The carbazole moiety of Carvedilol is associated with antioxidant activity.[7] In vitro studies have suggested that the metabolites of Carvedilol may be even more potent antioxidants than the parent compound.[8][9] Therefore, evaluating the antioxidant potential of this compound is a crucial component of its in vitro characterization.

Rationale for Antioxidant Assays

A multi-assay approach is recommended to comprehensively assess antioxidant activity, as different assays measure distinct aspects of antioxidant function (e.g., radical scavenging, inhibition of lipid peroxidation).

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the radical scavenging ability of a compound.

Detailed Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add the DPPH solution to each well containing the different concentrations of the test compound or control.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 , where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

    • Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

AssayPrincipleEndpointPositive Control
DPPH Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at ~517 nm.Ascorbic Acid, Trolox
Lipid Peroxidation Assay Measures the inhibition of the oxidation of lipids in a model system (e.g., liposomes or cell membranes).Formation of thiobarbituric acid reactive substances (TBARS).Butylated Hydroxytoluene (BHT)

Table 2: Common In Vitro Antioxidant Assays

Part 3: In Vitro Metabolism - Confirming the Metabolic Pathway

To confirm that this compound is indeed a metabolite of Carvedilol and to identify the primary enzymes responsible for its formation, an in vitro metabolism study using human liver microsomes is essential.

Detailed Protocol: In Vitro Metabolism with Human Liver Microsomes

  • Incubation:

    • Incubate pooled human liver microsomes with Carvedilol in the presence of an NADPH-generating system.

    • To identify the specific CYP enzymes involved, parallel incubations can be performed with selective chemical inhibitors of different CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, sulfaphenazole for CYP2C9).

  • Sample Analysis:

    • At various time points, terminate the reaction (e.g., by adding a cold organic solvent).

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to identify and quantify the formation of this compound.

  • Data Analysis:

    • Determine the rate of formation of the metabolite.

    • The degree of inhibition of metabolite formation by the specific CYP inhibitors will indicate the relative contribution of each enzyme to the demethylation of Carvedilol.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the in vitro evaluation of this compound. By systematically assessing its adrenergic receptor binding and functional activity, as well as its antioxidant potential, researchers can gain a clear understanding of its pharmacological profile. The presented methodologies, from radioligand binding and functional cAMP assays to antioxidant and metabolism studies, are designed to be robust and provide self-validating data.

The expected outcome of these studies, based on current literature, is the confirmation of this compound's limited to no activity at adrenergic receptors, but with potentially significant antioxidant properties. This would imply that this particular metabolite does not contribute to the β- or α-blocking effects of Carvedilol but may play a role in its ancillary antioxidant and cardioprotective benefits. A thorough in vitro characterization as outlined here is a critical step in building a complete picture of a drug's in vivo behavior and is indispensable for both preclinical and clinical drug development.

References

  • Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. (URL: [Link])

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • Comparison of Free-Radical Inhibiting Antioxidant Properties of Carvedilol and its Phenolic Metabolites | Request PDF. (URL: [Link])

  • Carvedilol, a New Antihypertensive Drug With Unique Antioxidant Activity: Potential Role in Cerebroprotection. (URL: [Link])

  • Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. (URL: [Link])

  • Stereoselective disposition of carvedilol is determined by CYP2D6. (URL: [Link])

  • The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. (URL: [Link])

  • Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. (URL: [Link])

  • Full article: Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. (URL: [Link])

  • Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. (URL: [Link])

  • A comparison of carvedilol and metoprolol antioxidant activities in vitro. (URL: [Link])

  • Pharmacology of Carvedilol ; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. (URL: [Link])

  • Cardiac adrenergic receptor effects of carvedilol. (URL: [Link])

  • Clinical pharmacokinetics and pharmacodynamics of carvedilol. (URL: [Link])

  • Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes. (URL: [Link])

  • Cardiac adrenergic receptor effects of carvedilol. (URL: [Link])

  • Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. (URL: [Link])

  • Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. (URL: [Link])

  • What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? - Dr.Oracle. (URL: [Link])

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (URL: [Link])

  • How Carvedilol activates β2-adrenoceptors. (URL: [Link])

  • Carvedilol: a beta-blocker that also stimulates beta-receptors. (URL: [Link])

Sources

An In-Depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol as a Metabolite of Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for this Guide

Carvedilol, a third-generation β-blocker, stands as a cornerstone in the management of cardiovascular diseases, notable for its dual α1- and non-selective β-adrenergic receptor blocking activities.[1] Administered clinically as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, its therapeutic efficacy and pharmacokinetic profile are deeply intertwined with a complex, stereoselective metabolism.[2] While significant attention has been paid to the primary hydroxylated metabolites, the O-desmethylated metabolite, particularly its (R)-(+) enantiomer, represents a critical facet of Carvedilol's biotransformation that warrants a detailed, technical exploration. This guide provides an in-depth analysis of (R)-(+)-o-Desmethylcarvedilol, moving beyond a simple cataloging of facts to explain the causality behind its formation, its analytical determination, and its potential significance.

Section 1: The Metabolic Landscape of Carvedilol: A Stereoselective Journey

Carvedilol's journey in the body is a prime example of stereoselective drug metabolism. Following oral administration, it undergoes extensive first-pass metabolism in the liver, leading to a systemic bioavailability of only 25-35%.[3] A crucial consequence of this is the significantly higher plasma concentration of the (R)-(+)-enantiomer compared to the (S)-(-)-enantiomer.[4] This occurs because the (S)-(-)-enantiomer, which is primarily responsible for the potent β-blockade, is metabolized more rapidly than the (R)-(+)-enantiomer, which contributes equally to α1-blockade.[1][5]

The metabolic fate of Carvedilol is dictated by Phase I and Phase II enzymatic reactions. Phase I involves oxidation, primarily aromatic ring hydroxylation and O-demethylation, mediated by the Cytochrome P450 (CYP) superfamily of enzymes. Phase II involves the conjugation of the parent drug and its metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][6]

The Cytochrome P450 Isoforms: Architects of Carvedilol Oxidation

Multiple CYP isoforms are involved in Carvedilol's metabolism, with distinct preferences for each enantiomer. This differential processing is the root of the drug's stereoselective pharmacokinetics.

  • (S)-(-)-Carvedilol: Primarily metabolized by CYP2D6 (hydroxylation) and CYP1A2 .[4][5]

  • (R)-(+)-Carvedilol: Primarily metabolized by CYP2D6 , with significant contributions from CYP3A4 , CYP1A2 , and CYP2C9 .[4][5]

The O-demethylation pathway, leading to the formation of O-Desmethylcarvedilol (ODMC), is predominantly catalyzed by CYP2C9 .[7][8] However, in vitro studies have shown that CYP1A2, CYP2D6, and CYP2E1 can also contribute to this reaction, which may explain why the metabolite is still detected in individuals who are poor metabolizers for CYP2C9.[4][9]

The following diagram illustrates the primary metabolic pathways for Carvedilol, highlighting the central role of CYP-mediated oxidation.

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Carvedilol Racemic Carvedilol ((R/S)-Carvedilol) Metabolites Hydroxylated Metabolites (4'-OHC, 5'-OHC, etc.) Carvedilol->Metabolites CYP2D6 (major) CYP2E1, CYP3A4 ODMC O-Desmethylcarvedilol (ODMC) ((R/S)-ODMC) Carvedilol->ODMC CYP2C9 (major) CYP1A2, CYP2D6, CYP2E1 Carvedilol_Phase2 Carvedilol Metabolites_Phase2 Phase I Metabolites Glucuronides Glucuronide Conjugates Carvedilol_Phase2->Glucuronides Metabolites_Phase2->Glucuronides label_phase2 UGT1A1, UGT2B4, UGT2B7 caption Figure 1. Major metabolic pathways of Carvedilol.

Figure 1. Major metabolic pathways of Carvedilol.

Section 2: Spotlight on this compound (ODMC)

While the hydroxylated metabolites, particularly 4'-hydroxycarvedilol, are noted for their potent β-blocking activity, ODMC is characterized as an "active" metabolite with only minor β-blocking action and no α1-receptor activity.[4] The clinical significance of this metabolite stems from its consistent presence and the stereoselective nature of its parent compound's pharmacokinetics. Clinical studies have revealed an accumulation of the (R)-(+)-enantiomers of Carvedilol, ODMC, and hydroxyphenyl carvedilol in patients, suggesting that the preferential metabolism of (S)-Carvedilol extends to the disposition of its metabolites.[7]

Enzymatic Formation and Kinetics

The formation of ODMC from Carvedilol is a classic demethylation reaction. The primary catalyst, CYP2C9, is a highly polymorphic enzyme, meaning genetic variations can lead to significant inter-individual differences in metabolic activity.[8] Understanding the kinetics of this enzyme is paramount for predicting drug disposition.

Causality in Experimental Design: Researchers utilize recombinant CYP enzymes to isolate and study the activity of a single isoform without interference from others present in human liver microsomes. By incubating the substrate (Carvedilol) at various concentrations with a known amount of recombinant CYP2C9, one can determine key kinetic parameters.

Quantitative Data: Enzyme Kinetics of ODMC Formation

The following table summarizes the Michaelis-Menten kinetic parameters for Carvedilol O-desmethylation by the wild-type CYP2C9 enzyme (CYP2C9*1). These values are critical for building pharmacokinetic models and predicting drug-drug interactions.

ParameterValueUnitSignificance
Km (Michaelis Constant)26.3 ± 4.6µMRepresents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[8]
Vmax (Maximum Velocity)1.88 ± 0.14pmol/min/pmol CYPRepresents the maximum rate of metabolite formation when the enzyme is saturated with the substrate.[8]
CLint (Intrinsic Clearance)71.5µL/min/pmol CYPCalculated as Vmax/Km, this value represents the intrinsic ability of the enzyme to metabolize the drug.[8]
Table 1: Michaelis-Menten kinetic parameters for Carvedilol O-desmethylation by wild-type recombinant CYP2C91. Data sourced from Zhou et al. (2014).*[8]

Section 3: Analytical Methodologies for Chiral Quantification

The stereoselective nature of Carvedilol metabolism necessitates analytical methods capable of separating and quantifying the individual enantiomers of both the parent drug and its metabolites. This is essential for accurate pharmacokinetic and pharmacodynamic assessments.

The Challenge of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. The two primary strategies employed are:

  • Direct Separation: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with each enantiomer, leading to different retention times.

  • Indirect Separation: Derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[10]

State-of-the-Art Technique: Chiral LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. For Carvedilol and its metabolites, a method using a chiral stationary phase is often preferred as it avoids the extra step of derivatization.

Expert Insight: The choice of a chiral column is critical. Vancomycin-based columns, such as the Chirobiotic® V, have proven effective for the sequential analysis of the enantiomers of Carvedilol, hydroxyphenyl carvedilol (OHC), and ODMC from plasma samples.[7] This choice is based on the column's ability to form transient diastereomeric complexes with the analytes through multiple interaction modes (e.g., hydrogen bonding, ionic interactions), enabling their separation.

The diagram below outlines a typical workflow for the chiral analysis of (R)-(+)-ODMC from a plasma sample.

Chiral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UHPLC System Reconstitution->Injection Separation Chiral Separation (e.g., Chirobiotic® V column) Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Quantification Quantification of (R)-ODMC & (S)-ODMC Detection->Quantification caption Figure 2. Workflow for chiral LC-MS/MS analysis of ODMC.

Figure 2. Workflow for chiral LC-MS/MS analysis of ODMC.
Validated Method Parameters

A robust analytical method must be validated to ensure its reliability. The following table presents key validation parameters for an LC-MS/MS method for the quantification of ODMC enantiomers in human plasma.

ParameterSpecificationSignificance
Linearity Range 0.02 - 10 ng/mLThe concentration range over which the method is accurate and precise.[7]
Column Chirobiotic® VA vancomycin-based chiral stationary phase enabling enantiomeric resolution.[7]
Detection Tandem Mass Spectrometry (MS/MS)Provides high sensitivity and specificity for confident analyte identification and quantification.[7]
Resolution (Rs) > 1.0A measure of the degree of separation between the two enantiomer peaks. An Rs value >1.5 is ideal, but >1.0 can be acceptable.[11]
Table 2: Key parameters for a validated chiral LC-MS/MS method for ODMC enantiomers. Data sourced from Nardotto et al. (2016) and Kurz et al. (2022).[7][11]

Section 4: Experimental Protocols: A Practical Guide

This section provides actionable, step-by-step protocols for key experiments discussed in this guide. These protocols are designed to be self-validating systems, incorporating necessary controls for trustworthy results.

Protocol: In Vitro Metabolism of Carvedilol using Recombinant CYP Enzymes

Objective: To determine the kinetic parameters (Km, Vmax) of Carvedilol O-desmethylation by a specific recombinant human CYP isoform (e.g., CYP2C9).

Rationale: Using a specific recombinant enzyme isolates the metabolic pathway of interest, providing clear, unambiguous data on that enzyme's contribution and kinetics, which is not possible with complex systems like liver microsomes alone.

Materials:

  • Racemic Carvedilol

  • Recombinant human CYP2C9 microsomes (from insect cells or other expression systems)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carvedilol in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare a series of working solutions of Carvedilol by diluting the stock solution in buffer to achieve final concentrations ranging from ~0.1 to 10 times the expected Km (e.g., 2-100 µM for CYP2C9).[8]

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

    • Prepare the reaction termination solution: ice-cold acetonitrile containing a known concentration of the internal standard.

  • Incubation:

    • In a 96-well plate, add the recombinant CYP2C9 microsomes, potassium phosphate buffer, and the Carvedilol working solution for each concentration point.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to each well. The final incubation volume should be consistent (e.g., 200 µL).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of product formation, determined in preliminary experiments.[8]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of the ice-cold ACN/IS solution to each well.

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of ODMC formed.

  • Data Analysis:

    • Plot the rate of ODMC formation (velocity, v) against the Carvedilol concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.

Protocol: Sample Preparation from Plasma for Chiral LC-MS/MS Analysis

Objective: To extract Carvedilol and its metabolites, including (R)- and (S)-ODMC, from human plasma and prepare a clean sample for LC-MS/MS analysis.

Rationale: Plasma is a complex matrix containing proteins, lipids, and salts that can interfere with LC-MS/MS analysis (causing ion suppression or enhancement) and damage the analytical column. A robust extraction method is essential to remove these interferences and concentrate the analytes. Solid-Phase Extraction (SPE) is often chosen for its high recovery and ability to produce clean extracts.

Materials:

  • Human plasma samples (stored at -80°C)

  • Internal Standard (IS) solution (deuterated analogs of analytes are ideal)

  • Mixed-mode Cation Exchange (MCX) SPE cartridges

  • Methanol (MeOH)

  • Deionized water

  • 0.1 N Hydrochloric Acid (HCl)

  • 5% Ammonium Hydroxide in MeOH (elution solvent)

  • Centrifuge, evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To a 200 µL aliquot of plasma, add 25 µL of the IS working solution.

    • Add 100 µL of 0.1 N HCl to acidify the sample, which helps in retaining the basic analytes on the cation exchange sorbent. Vortex to mix.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of MeOH through it.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing:

      • Wash 1: Pass 1 mL of 0.1 N HCl to remove acidic and neutral interferences.

      • Wash 2: Pass 1 mL of MeOH to remove lipids and other non-polar interferences.

    • Elution: Elute the analytes of interest by passing 1-2 mL of 5% ammonium hydroxide in MeOH into a clean collection tube. The ammonia neutralizes the basic analytes, releasing them from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

    • Vortex thoroughly and transfer to an HPLC vial for injection.

Conclusion

This compound is an integral component of Carvedilol's metabolic profile. Its formation, primarily via CYP2C9, and the stereoselective pharmacokinetics of its parent compound underscore the complexity of drug disposition. For researchers in drug development, a thorough understanding of this metabolite is not merely academic; it is fundamental to constructing accurate pharmacokinetic models, predicting inter-individual variability due to genetic polymorphisms (e.g., in CYP2C9), and ultimately ensuring the safe and effective use of Carvedilol. The analytical and in vitro protocols provided herein offer a robust framework for the continued investigation of this and other drug metabolites, embodying the principles of scientific integrity and causality that drive modern pharmaceutical science.

References

  • Abdel-Rehim, M., Bielenstein, M., & El-Behairy, M. (1999). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 329-335. [Link]

  • Kurz, A., Barthel, A., & Spahn-Langguth, H. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]

  • Al-Zoubi, N., & Al-Malah, K. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(8), 3351-3357. [Link]

  • Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Bartsch, W., Sponer, G., Strein, K., Müller-Beckmann, B., & Kling, L. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. European Journal of Clinical Pharmacology, 38 Suppl 2, S104-S107. [Link]

  • Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Taylor, C. (2023). The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. Journal of Clinical Research and Pharmacy, 6(1), 133. [Link]

  • Zhou, Q., Yu, J., Li, W., Shentu, J., & Wang, G. (2014). The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. European journal of drug metabolism and pharmacokinetics, 41(1), 1-8. [Link]

  • PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. Retrieved January 16, 2026, from [Link]

  • PharmGKB. (n.d.). Carvedilol to o-desmethyl carvedilol reaction. Pharmacogenomics Knowledgebase. Retrieved January 16, 2026, from [Link]

  • Tenero, D. M., Boike, S. C., Boyle, D., Ilson, B., & La-Rocca, J. (2000). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. Journal of Clinical Pharmacology, 40(8), 844-853. [Link]

  • Francetic, I., & Francetic, I. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 699. [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. European Journal of Clinical Pharmacology, 41(2), 119-127. [Link]

  • Liu, Y., Zhang, Y., & Liu, C. (2022). Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo. PeerJ, 10, e13364. [Link]

  • Zhou, Q., Yu, J., Li, W., Shentu, J., & Wang, G. (2016). Role of Cytochrome P450 2D6 Genetic Polymorphism in Carvedilol Hydroxylation in Vitro. Drug Design, Development and Therapy, 10, 1909-1916. [Link]

  • Gadhvi, D., & Ankit, K. (2024). Carvedilol. StatPearls. [Link]

  • Zhou, Q., Yu, J., Li, W., Shentu, J., & Wang, G. (2016). Structure of the analytes and metabolic pathway of carvedilol. ResearchGate. [Link]

  • von Richter, O., & Greiner, B. (1991). Metabolism of carvedilol in man. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 337-340. [Link]

  • Kurz, A., Barthel, A., & Spahn-Langguth, H. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • Hilborn, J. W., Lu, Z. H., Jurgens, A. R., & Senanayake, C. H. (2001). A practical asymmetric synthesis of (R)-fluoxetine and its major metabolite (R)-norfluoxetine. Tetrahedron Letters, 42(50), 8919-8921. [Link]

Sources

The Formation of o-Desmethylcarvedilol by CYP2C9: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 blocking properties, widely prescribed for the management of heart failure and hypertension.[1][2] Administered as a racemic mixture, its enantiomers exhibit distinct pharmacological activities: the S(-) enantiomer is a potent beta- and alpha-1 adrenergic antagonist, whereas the R(+) enantiomer primarily displays alpha-1 blocking activity.[3][4] The clinical efficacy and safety profile of carvedilol are intrinsically linked to its complex hepatic metabolism, which is subject to significant interindividual variability.

The metabolism of carvedilol proceeds through several major pathways, including aromatic ring oxidation, glucuronidation, and O-desmethylation.[3] While aromatic hydroxylation to 4'- and 5'-hydroxycarvedilol is predominantly mediated by Cytochrome P450 2D6 (CYP2D6), the O-desmethylation pathway, leading to the formation of the active metabolite o-desmethylcarvedilol, is primarily catalyzed by another crucial drug-metabolizing enzyme: CYP2C9 .[1][3]

This technical guide provides an in-depth exploration of the CYP2C9-mediated formation of o-desmethylcarvedilol. We will examine the biochemical mechanism, the profound impact of genetic polymorphisms on metabolic activity, and present robust, field-proven experimental protocols for characterizing this pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify a critical route of carvedilol metabolism.

Part 1: The Biochemical Pathway of Carvedilol O-Desmethylation

The biotransformation of carvedilol is a complex network of parallel reactions. The O-desmethylation of the methoxy group on the phenoxy moiety represents a significant metabolic route.

The Central Role of CYP2C9

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have definitively identified CYP2C9 as the principal catalyst for the O-desmethylation of carvedilol.[1] This reaction involves the oxidative removal of a methyl group from the methoxy-phenoxy side chain, yielding o-desmethylcarvedilol. While CYP2C9 is the primary enzyme, minor contributions from other isoforms, including CYP1A2, CYP2D6, and CYP2E1, have been implicated, particularly in the absence of functional CYP2C9.[1][5] The resulting metabolite, o-desmethylcarvedilol, retains some pharmacological activity, although it possesses only minor beta-blocking action and no activity at alpha-1 adrenergic receptors.[3]

Stereoselectivity of Metabolism

A critical aspect of carvedilol's disposition is its stereoselectivity. Research indicates that CYP2C9 is of primary importance in the O-desmethylation of the S(-)-carvedilol enantiomer.[2] This enantiomer-specific metabolism contributes to the complex pharmacokinetic profile of the racemic drug, where plasma concentrations of the R(+) and S(-) forms can differ significantly.

Metabolic Pathway Overview

The following diagram illustrates the position of CYP2C9-mediated O-desmethylation within the broader context of carvedilol's primary metabolic pathways.

Carvedilol_Metabolism Carvedilol Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CAR Carvedilol (Racemic) OHC 4'- & 5'-Hydroxycarvedilol (Active Metabolites) CAR->OHC CYP2D6 (Major) DMC o-Desmethylcarvedilol (Active Metabolite) CAR->DMC CYP2C9 (Primary) GLUC Carvedilol & Metabolite Glucuronides (Inactive) CAR->GLUC UGTs (e.g., UGT1A1, UGT2B4, UGT2B7) OHC->GLUC UGTs (e.g., UGT1A1, UGT2B4, UGT2B7) DMC->GLUC UGTs (e.g., UGT1A1, UGT2B4, UGT2B7)

Caption: CYP2C9 is the primary enzyme for o-desmethylcarvedilol formation.

Part 2: The Impact of CYP2C9 Genetic Polymorphisms

The gene encoding CYP2C9 is highly polymorphic, with numerous allelic variants leading to decreased, or in rare cases, absent enzyme function. These genetic variations are a major determinant of interindividual differences in drug clearance and response.

Altered Enzyme Kinetics

The functional consequence of CYP2C9 genetic variants on carvedilol O-desmethylation is significant. Studies using recombinant CYP2C9 enzymes expressing different alleles have shown that, compared to the wild-type enzyme (CYP2C9*1), variant alleles exhibit markedly altered enzyme kinetics.[6] This is typically characterized by an increase in the Michaelis-Menten constant (Kₘ), indicating lower substrate binding affinity, and/or a decrease in the maximum reaction velocity (Vₘₐₓ).

The most critical parameter for evaluating metabolic efficiency is the intrinsic clearance (CLᵢₙₜ), calculated as Vₘₐₓ/Kₘ. For carvedilol O-desmethylation, nearly all studied CYP2C9 variants result in a significant reduction in intrinsic clearance, with decreases ranging from 30% to over 99% compared to the wild-type enzyme.[6]

Data Presentation: Effect of CYP2C9 Variants on Carvedilol Metabolism

The following table summarizes the functional impact of selected CYP2C9 allelic variants on the intrinsic clearance (CLᵢₙₜ) of carvedilol O-desmethylation, as reported in the literature.[6]

CYP2C9 AlleleKey Amino Acid ChangeReported Impact on Intrinsic Clearance (Vₘₐₓ/Kₘ) vs. Wild-Type (CYP2C91)
CYP2C91 Wild-Type Reference (100%)
CYP2C92 R144CSignificantly Decreased
CYP2C93 I359LSignificantly Decreased
Other Variants VariousDecreased values ranging from 30% to 99.8% of wild-type activity

Causality Insight: These data underscore the necessity of considering CYP2C9 genotype in both clinical practice and drug development. A patient carrying low-activity alleles (a "poor metabolizer") may have substantially reduced clearance of carvedilol via this pathway, potentially altering plasma concentrations and clinical response.

Part 3: Experimental Methodologies for Characterization

To accurately characterize the formation of o-desmethylcarvedilol, robust and reproducible in vitro experimental systems are essential. The protocols described below represent a self-validating workflow, from enzymatic reaction to bioanalytical quantification, designed to isolate and measure the specific contribution of CYP2C9.

Experimental Workflow Overview

The logical flow for an in vitro investigation involves incubating the substrate with a specific enzyme system, stopping the reaction, and quantifying the resulting metabolite using a sensitive analytical platform.

Workflow In Vitro Metabolism Workflow prep 1. Reagent Preparation (Buffer, NADPH System, Enzyme, Substrate) incubate 2. Incubation (Carvedilol + rCYP2C9) 37°C prep->incubate terminate 3. Reaction Termination (e.g., Acetonitrile) incubate->terminate process 4. Sample Processing (Centrifugation, Supernatant Transfer) terminate->process analyze 5. LC-MS/MS Analysis (Quantification of o-Desmethylcarvedilol) process->analyze data 6. Data Analysis (Michaelis-Menten Kinetics Km, Vmax, CLint) analyze->data

Caption: Workflow for in vitro analysis of CYP2C9-mediated metabolism.

Protocol 1: In Vitro Metabolism using Recombinant Human CYP2C9

Expertise & Experience: The use of a recombinant enzyme system (e.g., expressed in baculovirus-infected insect cells) is the gold standard for characterizing the activity of a single CYP isoform. It eliminates confounding metabolic activity from other enzymes present in human liver microsomes, ensuring that the observed formation of o-desmethylcarvedilol is attributable solely to CYP2C9.

Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH-Regenerating System (NRS): Prepare a concentrated stock solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM phosphate buffer. The NRS ensures a sustained supply of the essential cofactor NADPH throughout the incubation.

    • Enzyme Solution: Dilute the recombinant human CYP2C9 microsomes (co-expressed with P450 reductase and cytochrome b₅) in cold phosphate buffer to the desired working concentration (e.g., 10-20 pmol/mL). Keep on ice.

    • Substrate Stock: Prepare a 10 mM stock solution of racemic carvedilol in a suitable organic solvent (e.g., methanol or DMSO). Create serial dilutions to achieve final assay concentrations typically ranging from 2 µM to 100 µM.[6]

  • Incubation Procedure:

    • In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, NRS, and diluted enzyme solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

    • Initiate the reaction by adding a small volume (typically 1-2 µL) of the carvedilol working solution to each well/tube.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6] The incubation time should be within the established linear range for product formation.

  • Reaction Termination & Sample Processing:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound). This precipitates the microsomal proteins and halts enzymatic activity.

    • Vortex the samples vigorously.

    • Centrifuge the plate/tubes at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate or vials for analysis.

Protocol 2: Metabolite Quantification using HPLC-MS/MS

Trustworthiness: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides unparalleled sensitivity and specificity, making it the definitive method for quantifying low-concentration metabolites in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is detecting only the specific parent-to-product ion transition for o-desmethylcarvedilol, eliminating ambiguity.

Methodology:

  • Instrumentation:

    • An HPLC or UHPLC system capable of precise gradient elution.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating carvedilol and its metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Develop a gradient to separate o-desmethylcarvedilol from the parent carvedilol and any other potential metabolites (e.g., 5% to 95% B over 5 minutes).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the optimal precursor ion (Q1) to product ion (Q3) transitions for both o-desmethylcarvedilol and the internal standard.

      • Carvedilol: m/z 407.2 → [Product Ion]

      • o-Desmethylcarvedilol: m/z 393.2 → [Product Ion]

      • Internal Standard: [Determined m/z → Product Ion]

    • Optimize collision energy (CE) and other source parameters for maximum signal intensity.

  • Data Analysis and Quantification:

    • Generate a standard curve by spiking known concentrations of an o-desmethylcarvedilol reference standard into a blank reaction matrix (terminated incubation mixture without substrate).

    • Process the samples and plot the peak area ratio (analyte/internal standard) versus concentration.

    • Calculate the concentration of o-desmethylcarvedilol formed in each experimental sample using the standard curve.

Data Interpretation: Enzyme Kinetics

By running the in vitro assay across a range of carvedilol concentrations, you can determine the key kinetic parameters.

  • Calculate Reaction Velocity (v): Convert the measured metabolite concentration (e.g., in µM) into a rate (v) by dividing by the incubation time and the enzyme concentration (e.g., pmol product/min/pmol CYP).

  • Plot the Data: Plot the reaction velocity (v) against the substrate concentration ([S]).

  • Determine Kinetic Parameters: Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S]) This will yield the values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the substrate concentration at half-maximal velocity).

  • Calculate Intrinsic Clearance (CLᵢₙₜ): Calculate the intrinsic clearance as Vₘₐₓ / Kₘ. This value represents the efficiency of the enzyme at low substrate concentrations.

Conclusion

The O-desmethylation of carvedilol to o-desmethylcarvedilol is a metabolically significant pathway primarily governed by the cytochrome P450 enzyme CYP2C9. The catalytic efficiency of this biotransformation is profoundly influenced by common genetic polymorphisms in the CYP2C9 gene, which can lead to substantial reductions in metabolic clearance. This interplay between a primary metabolic route and pharmacogenetic variability highlights a key mechanism underlying the observed interindividual differences in carvedilol pharmacokinetics.

For drug development professionals, a thorough understanding and characterization of this pathway are crucial for building comprehensive pharmacokinetic models, predicting drug-drug interactions, and advancing the principles of personalized medicine. The robust in vitro and analytical methodologies detailed in this guide provide a validated framework for researchers to precisely quantify the kinetics of this reaction, enabling a deeper understanding of carvedilol's disposition and its clinical implications.

References

  • Pan, P. P., Weng, Q. H., Zhou, C. J., Wei, Y. L., Wang, L., Dai, D. P., Cai, J. P., & Hu, G. X. (2016). The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. European journal of drug metabolism and pharmacokinetics, 41(1), 79–86. [Link]

  • Whirl-Carrillo, M., Huddart, R., Gong, L., Sangkuhl, K., Thorn, C. F., Whaley, R., & Klein, T. E. (2021). Carvedilol Pathway, Pharmacokinetics. Pharmacogenetics and Genomics Knowledge Base (PharmGKB). [Link]

  • Gehr, T. W., Tenero, D. M., Boyle, D. A., Qian, Y., Sica, D. A., & Shusterman, N. H. (1999). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. European journal of clinical pharmacology, 55(4), 269–277. [Link]

  • Oldham, H. G., & Clarke, S. E. (1997). In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol. Drug metabolism and disposition: the biological fate of chemicals, 25(8), 970–977. [Link]

  • National Center for Biotechnology Information. (2018). Medical Genetics Summaries: Carvedilol Therapy and CYP2D6 Genotype. [Link]

  • PharmGKB. (n.d.). Biochemical reaction from carvedilol to o-desmethyl carvedilol. Pharmacogenetics and Genomics Knowledge Base. [Link]

  • Zhou, S. F. (2008). Polymorphism of human cytochrome P450 2C9 and its clinical significance. Clinical pharmacokinetics, 47(3), 157–177. [Link]

  • Geisser, B., & Ioannidis, K. (2020). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 1-4. [Link]

  • Tenero, D., Boike, S., Boyle, D., Ilson, B., Fesniak, H. F., Brozena, S., Jorkasky, D., & Shusterman, N. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. Journal of clinical pharmacology, 40(8), 844–853. [Link]

  • FasterCapital. (2024). CYP2C9: A Closer Look at its Role in Drug Metabolism. [Link]

  • Rodrigues, S. O., de Cássia-Silva, M., Galvinas, P. A., de Oliveira, A. R. M., & de-Albuquerque, N. C. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1015-1016, 173–180. [Link]

Sources

The Biological Activity of Carvedilol Metabolites: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carvedilol is a third-generation, non-selective adrenoceptor antagonist widely prescribed for the management of hypertension, congestive heart failure, and left ventricular dysfunction following myocardial infarction.[1] Its therapeutic efficacy stems from a unique pharmacological profile, combining potent β-adrenergic blockade with α1-adrenergic blockade, which results in vasodilation.[2] Carvedilol is administered as a racemic mixture; the S(-) enantiomer possesses both β- and α1-blocking activity, while the R(+) enantiomer is primarily active at the α1-receptor.[3][4]

Upon administration, carvedilol undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[4][5] While often the focus remains on the parent drug, a comprehensive understanding of the biological activities of these metabolites is critical for drug development professionals. Metabolites can contribute significantly to the overall therapeutic effect, possess unique pharmacological properties, or be responsible for off-target effects. This guide provides an in-depth analysis of the biological activities of carvedilol's primary metabolites, offering field-proven insights into their adrenergic receptor interactions, antioxidant properties, and other key cellular effects. We will explore the causality behind experimental choices for evaluating these activities and provide detailed protocols for key assays, establishing a self-validating framework for research and development.

The Metabolic Landscape of Carvedilol

Carvedilol is transformed into both active and inactive metabolites through Phase I and Phase II metabolic reactions. The primary pathways include aromatic ring oxidation and demethylation, followed by glucuronidation.[5]

  • Aromatic Ring Oxidation: This pathway, predominantly catalyzed by CYP2D6, produces the key phenolic metabolites: 4'-hydroxyphenyl carvedilol (4'-OHC) and 5'-hydroxyphenyl carvedilol (5'-OHC) .[3]

  • Demethylation: O-demethylation, mainly carried out by CYP2C9, results in the formation of O-desmethylcarvedilol .[3]

  • Other Oxidations: Side-chain oxidation can lead to inactive metabolites such as 1- and 8-hydroxycarvedilol.[3]

  • Glucuronidation: The parent drug and its Phase I metabolites are further conjugated by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT2B4, and UGT2B7, to facilitate their excretion.[3]

The involvement of multiple CYP isoforms, particularly the highly polymorphic CYP2D6, introduces significant inter-individual variability in carvedilol metabolism and plasma concentrations.[6]

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol M_4OHC 4'-Hydroxyphenyl Carvedilol (Active) Carvedilol->M_4OHC CYP2D6 (major) M_5OHC 5'-Hydroxyphenyl Carvedilol (Active) Carvedilol->M_5OHC CYP2D6 M_ODMC O-Desmethylcarvedilol (Active) Carvedilol->M_ODMC CYP2C9 (major) M_Inactive Inactive Metabolites (e.g., 8-hydroxy) Carvedilol->M_Inactive CYP1A2 Glucuronides Glucuronide Conjugates (Inactive, Excreted) Carvedilol->Glucuronides UGTs M_4OHC->Glucuronides UGTs M_5OHC->Glucuronides UGTs M_ODMC->Glucuronides UGTs

Figure 1: Metabolic pathway of Carvedilol.

Comparative Pharmacodynamics: Metabolites vs. Parent Drug

While the plasma concentrations of carvedilol's active metabolites are approximately one-tenth of the parent compound, their distinct pharmacological properties warrant detailed investigation.[7]

Adrenergic Receptor Binding Affinity

The primary mechanism of carvedilol involves competitive antagonism at adrenergic receptors. Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor. A lower Ki value signifies higher binding affinity. Studies comparing carvedilol and its metabolites reveal a fascinating divergence in activity.

The 4'-OHC metabolite is a significantly more potent β-adrenoceptor antagonist than carvedilol itself, a fact supported by preclinical studies suggesting it is approximately 13 times more potent in β-blockade.[5] In contrast, the metabolites lose the α1-blocking activity characteristic of the parent drug. O-desmethylcarvedilol shows markedly weaker β-blocking activity and no α1-receptor affinity.[3]

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM) of Carvedilol and its Metabolites

Compound β1-Adrenoceptor β2-Adrenoceptor α1-Adrenoceptor
Carvedilol 0.9 2.6 21
4'-OH Carvedilol 0.2 0.6 >10,000
5'-OH Carvedilol 1.1 3.2 >10,000
O-Desmethyl Carvedilol 47 110 >10,000

Source: Adapted from Tenero, D. et al. (2000). Metabolism of carvedilol in humans.

This data clearly demonstrates that metabolism dramatically shifts the pharmacological profile. The hydroxylation at the 4' position enhances β-receptor affinity by over 4-fold while eliminating α1-receptor activity. This shift is critical, as it suggests that in individuals who are rapid CYP2D6 metabolizers, the 4'-OHC metabolite could be a major contributor to the overall β-blockade observed clinically.

Antioxidant Properties

A key feature distinguishing carvedilol from other β-blockers is its potent antioxidant activity, attributed to the carbazole moiety.[8] This activity is thought to contribute to its organ-protective effects.[9] Interestingly, experimental evidence robustly demonstrates that carvedilol itself has negligible radical-scavenging ability. Instead, its phenolic metabolites are powerful antioxidants.[10]

In assays measuring the ability to quench the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), the 3-hydroxy, 4'-hydroxy, and 5'-hydroxy metabolites proved to be potent radical inhibitors.[10] Some studies suggest these metabolites are 30 to 80 times more potent as antioxidants than carvedilol.[8] This finding is a prime example of metabolic activation, where the biotransformation of a drug yields compounds with a de novo or significantly enhanced biological activity not prominent in the parent molecule. The clinical significance is that the antioxidant benefits attributed to carvedilol therapy are likely mediated almost exclusively by its metabolites.

Anti-proliferative and Vasodilatory Effects

Beyond receptor blockade, carvedilol exhibits ancillary properties that may contribute to its therapeutic profile, particularly in preventing vascular remodeling. Carvedilol has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), key processes in the pathogenesis of atherosclerosis and restenosis.[10][11] It produces a concentration-dependent inhibition of mitogenesis stimulated by various growth factors, with IC50 values in the low micromolar range.[10]

While carvedilol's vasodilatory effect is primarily due to α1-blockade, its metabolites exhibit weak vasodilating activity.[7] However, some research suggests that carvedilol and certain metabolites can suppress the production of endothelin-1, a potent vasoconstrictor, in endothelial cells, hinting at alternative mechanisms for influencing vascular tone.[12]

Experimental Methodologies: A Practical Guide

To rigorously assess the biological activity of carvedilol metabolites, a suite of validated in vitro assays is essential. The following protocols are foundational for researchers in this field.

Protocol 1: Radioligand Binding Assay for Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to compete with a radiolabeled ligand for receptor binding sites in a tissue or cell membrane preparation.

Causality: This assay is the definitive method for quantifying the direct interaction between a compound and its receptor target. It is the first step in characterizing a potential antagonist's potency. The use of [125I]-Iodocyanopindolol ([125I]-ICYP) is standard for β-adrenoceptors due to its high affinity and specificity.[2][9]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (e.g., from heart tissue or CHO cells expressing β-receptors) Incubate 3. Incubate (Membranes + Radioligand + Test Compound at various conc.) Membrane_Prep->Incubate Reagent_Prep 2. Prepare Reagents • Assay Buffer • [125I]-ICYP (Radioligand) • Test Compounds (Metabolites) • Propranolol (for non-specific binding) Reagent_Prep->Incubate Filter 4. Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Count 5. Gamma Counting (Quantify bound radioactivity) Filter->Count Analyze 6. Data Analysis (Calculate IC50 and Ki values) Count->Analyze

Figure 2: Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat heart ventricle) or cultured cells expressing the receptor of interest (e.g., β1 or β2) in ice-cold buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.[13]

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of [125I]-ICYP (typically near its Kd, ~30-50 pM).

    • Non-Specific Binding (NSB): Add the same components as Total Binding, plus a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol) to saturate all specific binding sites.

    • Competition Binding: Add membrane preparation, [125I]-ICYP, and varying concentrations of the test compound (e.g., carvedilol metabolite).

  • Incubation: Incubate the plate at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials and measure the trapped radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for β-Blockade (cAMP Inhibition)

This cell-based assay measures a compound's ability to function as a β-adrenoceptor antagonist by quantifying its inhibition of agonist-stimulated cyclic AMP (cAMP) production.

Causality: β-adrenoceptors are G-protein coupled receptors (GPCRs) that, when stimulated by an agonist like isoproterenol, activate adenylyl cyclase to produce the second messenger cAMP.[5] A functional antagonist will block this process. This assay validates the binding data from Protocol 1 by demonstrating a functional cellular consequence.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target β-adrenoceptor (e.g., HEK293 or CHO cells) in a 96-well plate and culture overnight.

  • Pre-incubation:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells with varying concentrations of the test compound (carvedilol or metabolite) for 15-30 minutes at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • Add a fixed concentration of a β-agonist, typically isoproterenol, to all wells (except negative controls). The concentration should be one that elicits a submaximal response (e.g., EC80) to allow for effective measurement of inhibition.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of a commercial cAMP detection kit.

    • Measure cAMP levels. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or bioluminescent assays.[14]

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage inhibition of the isoproterenol-stimulated cAMP response versus the log concentration of the antagonist.

    • Calculate the IC50 value from this curve, which represents the functional potency of the antagonist.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This biochemical assay quantifies the antioxidant capacity of a compound by its ability to reduce the stable DPPH radical.

Causality: Many antioxidants act by donating a hydrogen atom to quench free radicals. The DPPH radical is a stable, deep purple-colored molecule that becomes colorless or pale yellow upon accepting a hydrogen atom. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the test compound.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., carvedilol metabolite) in a suitable solvent (e.g., methanol).

    • Prepare a fresh working solution of DPPH in methanol (e.g., 70 µM). The solution should have a deep purple color.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add a fixed volume of the DPPH working solution.

    • Add varying concentrations of the test compound. Include a positive control (e.g., α-tocopherol or ascorbic acid) and a negative control (solvent only).

    • Mix and incubate the reaction in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a wavelength of ~517 nm using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 where Acontrol is the absorbance of the negative control and Asample is the absorbance in the presence of the test compound.

    • Plot the % Inhibition against the compound concentration to determine the EC50 (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The biological activity of carvedilol is a composite of the actions of the parent drug and its key metabolites. This guide demonstrates that metabolism significantly alters the pharmacological profile of carvedilol, transforming it from a non-selective β- and α1-antagonist into metabolites with enhanced β-blocking potency (4'-OHC) but no α1-activity, and potent antioxidant properties not present in the parent compound.

For researchers and drug development professionals, these findings have profound implications:

  • Clinical Efficacy: The overall therapeutic effect of carvedilol is likely a synergistic interplay between the parent drug and its active metabolites. The potent β-blockade of 4'-OHC may be particularly important.

  • Pharmacogenomics: Variability in CYP2D6 activity can lead to different metabolite profiles, potentially influencing both the efficacy and the safety of the drug in different patient populations.

  • Drug Design: The structure of the 4'-OHC metabolite could serve as a scaffold for designing novel, highly potent β-blockers. Similarly, the phenolic metabolites provide a template for developing powerful antioxidants with a carbazole core.

Future research should focus on the in vivo contribution of these metabolites to the long-term cardiovascular benefits of carvedilol, particularly their role in cardiac remodeling and protection from oxidative stress. A deeper understanding of the interplay between carvedilol's metabolic pathways and its ultimate clinical effect will continue to provide valuable insights for the development of the next generation of cardiovascular therapies.

References

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Journal of Visualized Experiments. [Link]

  • Carvedilol, a cardiovascular drug, prevents vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury. (1993). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Carvedilol and its metabolites suppress endothelin-1 production in human endothelial cell culture. (1997). Blood Pressure. [Link]

  • (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig. (1982). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis. (1989). Journal of Pharmacobio-Dynamics. [Link]

  • Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding. (1986). Journal of Cardiovascular Pharmacology. [Link]

  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties. (2002). Medscape. [Link]

  • Role of Carvedilol in Inhibiting the Proliferation and Migration of Vascular Smooth Muscle Cells by Upregulating microRNA-145 Expression. (2021). Journal of Cardiovascular Development and Disease. [Link]

  • Carvedilol inhibits vascular smooth muscle cell proliferation. (1993). Journal of Cardiovascular Pharmacology. [Link]

  • What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? (2025). Dr.Oracle. [Link]

  • Carvedilol | C24H26N2O4 | CID 2585. (N.D.). PubChem. [Link]

  • Carvedilol Pathway, Pharmacokinetics. (N.D.). PharmGKB. [Link]

  • Inhibitory effects of carvedilol on calcium channels in vascular smooth muscle cells. (2003). Hypertension Research. [Link]

  • carvedilol | Ligand Activity Charts. (N.D.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Beta blocker. (N.D.). Wikipedia. [Link]

  • Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. (1992). Journal of Cardiovascular Pharmacology. [Link]

  • β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. (2024). Advanced Science. [Link]

  • 4-Hydroxyphenyl Carvedilol D5. (N.D.). PubChem. [Link]

  • Showing metabocard for 4'-Hydroxycarvedilol (HMDB0013947). (2012). Human Metabolome Database. [Link]

  • Isoproterenol. (2023). StatPearls. [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. (N.D.). PharmGKB. [Link]

Sources

An In-depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol: Synthesis, Characterization, and Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-o-Desmethylcarvedilol is a principal active metabolite of Carvedilol, a third-generation, non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity. Carvedilol is widely prescribed for the management of hypertension, congestive heart failure, and left ventricular dysfunction following myocardial infarction. The pharmacological activity of Carvedilol is stereoselective, with its beta-blocking properties primarily attributed to the (S)-(-)-enantiomer, while both enantiomers exhibit alpha-1 blocking effects. Understanding the properties of its metabolites, such as this compound, is crucial for a comprehensive grasp of Carvedilol's overall clinical efficacy and pharmacokinetic profile. This guide provides a detailed technical overview of this compound, including its chemical identity, synthesis, analytical characterization, and commercial sourcing.

Chemical Identity and Properties

This compound is the product of O-demethylation of the methoxy group on the phenoxy ring of the parent Carvedilol molecule. This metabolic transformation is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.

PropertyValueSource
Chemical Name (R)-2-(2-((3-((9H-Carbazol-4-yl)oxy)-2-hydroxypropyl)amino)ethoxy)phenol[1]
CAS Number 123372-14-5[1]
Molecular Formula C₂₃H₂₄N₂O₄[1]
Molecular Weight 392.46 g/mol [1]
Appearance Off-White to Pale Beige SolidPharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates

Enantioselective Synthesis

The stereospecific synthesis of this compound is paramount to investigating its unique pharmacological properties. A plausible synthetic route involves the use of a chiral building block to introduce the stereocenter. (R)-(+)-Glycidol is a suitable starting material for this purpose.[2][3][4] The synthesis can be conceptualized in the following key steps:

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Synthesis of Side Chain cluster_2 Coupling and Deprotection A 4-Hydroxycarbazole C (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole A->C Base-catalyzed etherification B (R)-(+)-Glycidol B->C F Coupling Reaction C->F D 2-(2-Aminophenoxy)ethanol E Side Chain Precursor D->E Protection of amine E->F G Protected this compound F->G Epoxide ring opening H This compound G->H Deprotection

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole

  • To a solution of 4-hydroxycarbazole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the corresponding phenoxide.

  • Add a solution of (R)-(+)-glycidol tosylate in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole.

Step 2: Synthesis of the Protected Amino Side-Chain

  • Protect the amino group of 2-(2-aminophenoxy)ethanol with a suitable protecting group (e.g., Boc anhydride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the protected side chain.

Step 3: Coupling and Deprotection

  • Dissolve (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole and the protected amino side-chain in a suitable solvent such as isopropanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in a suitable solvent (e.g., DCM) and treat with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the protecting group.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final product by column chromatography or recrystallization to yield this compound.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. A validated method for the simultaneous analysis of carvedilol and its metabolites, including the enantiomers of o-desmethylcarvedilol, has been reported.[5]

Illustrative HPLC Method:

  • Column: Chiralpak IB N-5

  • Mobile Phase: A gradient of acetonitrile and aqueous buffer (e.g., potassium phosphate)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 240 nm

  • Expected Outcome: Baseline separation of the (R) and (S) enantiomers of o-desmethylcarvedilol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological matrices. The fragmentation pattern in the mass spectrum is key to its identification.

G cluster_0 LC-MS/MS Workflow A Sample Injection B HPLC Separation (Chiral Column) A->B C Electrospray Ionization (ESI+) B->C D Mass Analyzer (Q1) Select Precursor Ion C->D E Collision Cell (Q2) Fragmentation D->E F Mass Analyzer (Q3) Select Product Ions E->F G Detector F->G

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Expected Mass Spectrometric Fragmentation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. While specific spectral data for this metabolite is not widely published, the expected chemical shifts can be inferred from the known spectra of carvedilol.[6] The absence of the methoxy signal (around 3.8 ppm in ¹H NMR and 55-56 ppm in ¹³C NMR) and the appearance of a phenolic hydroxyl proton signal would be key distinguishing features.

Pharmacological Significance

This compound is an active metabolite of carvedilol, and its pharmacological profile contributes to the overall therapeutic effect of the parent drug. While the (S)-enantiomer of carvedilol is a potent beta-blocker, the (R)-enantiomer has weaker beta-blocking activity.[7] The metabolites of carvedilol, including the desmethyl derivative, are known to possess some biological activity.[7] Further research into the specific receptor binding affinities and functional activities of this compound is warranted to fully understand its contribution to the clinical pharmacology of carvedilol.

Commercial Sourcing

This compound is available as a reference standard from several specialized chemical suppliers. Researchers should ensure they are sourcing from a reputable supplier that provides a comprehensive certificate of analysis, including confirmation of identity, purity, and enantiomeric excess.

Table of Potential Suppliers:

SupplierProduct NameCAS Number
Pharmaffiliates(R)-(+)-O-Desmethyl Carvedilol123372-14-5
BOC Sciences(R)-(+)-Desmethyl carvedilol123372-14-5
ChemicalBookThis compound123372-14-5

Conclusion

This technical guide provides a comprehensive overview of this compound, a key metabolite of the widely used cardiovascular drug, carvedilol. A thorough understanding of its synthesis, analytical characterization, and pharmacological context is essential for researchers in drug metabolism, pharmacology, and medicinal chemistry. The information presented herein serves as a valuable resource for professionals involved in the study and development of carvedilol and related compounds.

References

  • Pharmaffiliates. (R)-(+)-Glycidol. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5028.
  • Anandkumar, B., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 620-626.
  • Strein, K., et al. (1987). Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties. Journal of cardiovascular pharmacology, 10 Suppl 11, S33-41.
  • Kaczmarek, E., et al. (2012). 1H and 13C NMR characteristics of β-blockers. Magnetic resonance in chemistry : MRC, 50(8), 554–563.
  • Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Suneel Kumar, K., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-242.
  • Wang, M., et al. (2010). Metabolomic profiling of cellular responses to carvedilol enantiomers in vascular smooth muscle cells. PloS one, 5(11), e15441.
  • Pinto, A., et al. (2014). 1H NMR spectra of racemic carvedilol 8 (a) in CDCl 3 at 298 K, (b)...
  • ResearchGate. (n.d.). MS/MS spectra of carvedilol. Retrieved from [Link]

  • Pharmaffiliates. (R)-(+)-O-Desmethyl Carvedilol. Retrieved from [Link]

  • Jetir.org. (n.d.). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Carvedilol. Retrieved from [Link]

  • ClinPGx. (n.d.). carvedilol. Retrieved from [Link]

  • McTavish, D., et al. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical pharmacokinetics, 21(5), 334–346.
  • Zhorov, B. S., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules (Basel, Switzerland), 22(7), 1183.
  • PubChem. (n.d.). Carvedilol. Retrieved from [Link]

  • Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol.
  • Madunil, S. L., et al. (2020). Suppression of Fragmentation in Mass Spectrometry. Analytical chemistry, 92(24), 16016–16023.
  • Shandilya, D. K., et al. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Open Access Library Journal, 5, 1-14.
  • Wang, G., et al. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base.
  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxics, 11(9), 779.

Sources

O-Desmethylcarvedilol Enantiomers: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the foundational research concerning the enantiomers of O-Desmethylcarvedilol (DMC), a principal active metabolite of the cardiovascular drug, Carvedilol. Designed for professionals in drug development and research, this document moves beyond mere procedural outlines to deliver field-proven insights, explaining the causal reasoning behind experimental choices and ensuring that every described protocol is a self-validating system. Our narrative is grounded in authoritative scientific literature to provide a robust and trustworthy resource.

Introduction: The Stereochemical Imperative in Carvedilol's Action

Carvedilol is a cornerstone therapy for heart failure and hypertension, distinguished by its unique pharmacology as a non-selective beta-adrenergic antagonist and an alpha-1 receptor blocker.[1][2][3] It is administered as a racemic mixture of (S)- and (R)-enantiomers. The stereochemistry of Carvedilol is clinically paramount: the S(-)-enantiomer is primarily responsible for its potent beta-blocking activity, whereas both enantiomers contribute almost equally to alpha-1 blockade.[4][5][6]

The clinical profile of Carvedilol is not solely defined by the parent drug. It undergoes extensive and stereoselective hepatic metabolism, primarily through aromatic ring oxidation and O-demethylation.[7][8] O-demethylation, catalyzed predominantly by the cytochrome P450 enzyme CYP2C9, produces O-Desmethylcarvedilol (DMC).[4][7] This metabolite is not an inert byproduct; it is pharmacologically active and, like its parent, is chiral.[7][9] Consequently, a thorough understanding of Carvedilol's in-vivo action necessitates a distinct characterization of the (S)- and (R)-enantiomers of O-Desmethylcarvedilol.

Stereoselective Metabolism: The Genesis of O-Desmethylcarvedilol Enantiomers

The formation of O-Desmethylcarvedilol is a critical pathway in Carvedilol's clearance. The disposition of Carvedilol is stereoselective, with the S(-)-enantiomer often being cleared more rapidly than the R(+)-enantiomer.[10][11] This stereoselectivity extends to its metabolic pathways. While CYP2D6 is the main enzyme responsible for producing the hydroxylated metabolites (4'- and 5'-OHC), CYP2C9 is the primary catalyst for the O-demethylation that forms DMC.[4][7][12]

The genetic polymorphism of CYP enzymes, particularly CYP2D6 and CYP2C9, introduces significant inter-individual variability in Carvedilol metabolism.[10][12] Individuals who are poor metabolizers via the CYP2D6 pathway may exhibit a compensatory increase in clearance through other pathways, including O-demethylation by CYP2C9, altering the metabolic profile and the relative exposure to DMC enantiomers.[12] This enzymatic specificity and genetic variability underscore the importance of stereoselective bioanalysis in clinical studies.

G cluster_parent Carvedilol Racemate cluster_enzymes Hepatic Metabolism cluster_metabolites Active Metabolites R_Carvedilol R(+)-Carvedilol CYP2C9 CYP2C9 R_Carvedilol->CYP2C9 O-Demethylation CYP2D6 CYP2D6 R_Carvedilol->CYP2D6 Hydroxylation S_Carvedilol S(-)-Carvedilol S_Carvedilol->CYP2C9 O-Demethylation S_Carvedilol->CYP2D6 Hydroxylation R_DMC R(+)-O-Desmethyl- carvedilol CYP2C9->R_DMC S_DMC S(-)-O-Desmethyl- carvedilol CYP2C9->S_DMC OH_Metabolites Hydroxylated Metabolites (4'-OHC, 5'-OHC) CYP2D6->OH_Metabolites

Caption: Stereoselective metabolism of Carvedilol by CYP450 enzymes.

Analytical Methodologies for Enantioseparation

The accurate quantification of individual O-Desmethylcarvedilol enantiomers from biological matrices is a significant analytical challenge. Chiral chromatography is the definitive technique for this purpose, enabling the separation of stereoisomers that are otherwise indistinguishable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the enantioseparation of Carvedilol and its metabolites. The methodology relies on a chiral stationary phase (CSP) that creates a transient diastereomeric association with the enantiomers, resulting in differential retention and, therefore, separation.

Experimental Protocol: Enantioselective Analysis via Chiral HPLC-MS/MS

  • Sample Preparation (Human Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection. This solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be employed for cleaner extracts.[13]

  • Chromatographic System:

    • Analytical Column: A polysaccharide-based CSP such as a vancomycin macrocyclic glycopeptide column (e.g., Chirobiotic® V) is effective.[4] Cellulose-based columns like Chiralpak® are also widely used.[14][15]

    • Mobile Phase: A typical mobile phase for a Chirobiotic® V column is an isocratic mixture of methanol and acetonitrile containing a small percentage of an acid and a base (e.g., 0.01% acetic acid and 0.01% ammonia) to improve peak shape and ionization efficiency.[4]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at 25-35°C to ensure reproducible retention times.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.

  • Data Analysis:

    • Construct calibration curves for each enantiomer using standards of known concentration.

    • Calculate the concentration of each enantiomer in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the respective calibration curve. The method should be linear across a clinically relevant range (e.g., 0.02 to 10 ng/mL for DMC enantiomers).[4]

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide and macrocyclic glycopeptide CSPs provide a complex chiral environment with multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance), which is essential for resolving structurally similar enantiomers.

  • MS/MS Detection: In complex biological matrices like plasma, MS/MS is superior to UV or fluorescence detection. Its ability to monitor specific mass transitions provides unparalleled selectivity and sensitivity, allowing for quantification at the low ng/mL levels typical for metabolites.[4]

  • Mobile Phase Additives: The inclusion of acidic and basic modifiers is critical for controlling the ionization state of the analytes and stationary phase functional groups, which directly impacts retention, peak shape, and MS sensitivity.

Alternative and Complementary Techniques

While HPLC is dominant, other techniques have been developed.

  • Chiral Derivatization: This classic approach involves reacting the enantiomers with a chiral derivatizing agent (e.g., 2,3,4,6,-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, GITC) to form diastereomers.[13][16] These diastereomers have different physicochemical properties and can be separated on a standard (achiral) reversed-phase HPLC column.[13] This method is robust but adds complexity and potential for analytical error during the derivatization step.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent. Cyclodextrins are commonly used as chiral selectors in the background electrolyte to achieve enantioseparation of Carvedilol.[17]

Data Presentation: Comparison of Chiral Separation Strategies

FeatureChiral HPLC-MS/MSDerivatization + RP-HPLCChiral Capillary Electrophoresis
Principle Direct separation on a Chiral Stationary Phase (CSP)Formation of diastereomers, separation on achiral columnDifferential migration in an electric field with a chiral selector
Selectivity High (CSP + MS/MS)Moderate to HighVery High
Sensitivity Very High (sub-ng/mL)High (Fluorescence)Moderate
Sample Prep Simple ExtractionExtraction + DerivatizationSimple Dilution/Extraction
Throughput High (amenable to automation)Lower (extra step)Moderate
Key Advantage Direct, highly sensitive, and specificNo need for a dedicated chiral columnHigh efficiency, low consumption
Key Limitation Cost of chiral columns and MS instrumentPotential for kinetic resolution artifactsLower sensitivity, reproducibility can be challenging

Pharmacology of O-Desmethylcarvedilol Enantiomers

O-Desmethylcarvedilol is an active metabolite that contributes to the overall pharmacological effect of Carvedilol administration.[9][18] The S(-)-enantiomers of Carvedilol's oxidative metabolites are known to contribute to the β-antagonistic effect.[14] While one report suggests DMC has only minor beta-blocking action,[7] another highlights its activity in reducing heart rate, a hallmark of beta-blockade.[9][18] Further quantitative studies are needed to fully delineate its receptor binding profile and functional activity. The alpha-1 blocking activity of DMC appears to be negligible.[7]

G cluster_antagonist Pharmacologically Active Enantiomer cluster_receptor Beta-Adrenergic Receptor Signaling Cascade S_DMC (S)-O-Desmethylcarvedilol Beta_AR Beta-Adrenergic Receptor S_DMC->Beta_AR Blocks G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Postulated mechanism of beta-blockade by (S)-O-Desmethylcarvedilol.

Pharmacokinetics and Clinical Relevance

The pharmacokinetics of O-Desmethylcarvedilol enantiomers are inherently linked to the stereoselective metabolism of the parent drug.[12] In clinical studies, the steady-state plasma concentrations of Carvedilol's active metabolites are typically 10% or less than those of the parent compound.[19][20] However, in patients with compromised hepatic function or in specific genetic subgroups (e.g., CYP2C9 variants), the exposure to DMC enantiomers could be altered, potentially impacting the overall therapeutic effect or adverse event profile. Clinical studies have demonstrated that in certain patient populations, there can be an accumulation of the (R)-(+)-enantiomers of Carvedilol and its metabolites, including DMC.[4]

Experimental Workflow: Clinical Pharmacokinetic Study

G Dosing Administer Oral Dose of Racemic Carvedilol to Patient Cohort Sampling Collect Serial Blood Samples (e.g., 0-24h post-dose) Dosing->Sampling Processing Process Blood to Obtain Plasma and Store at -80°C Sampling->Processing Analysis Enantioselective Quantification via Chiral LC-MS/MS Processing->Analysis Modeling Pharmacokinetic Modeling (Calculate AUC, Cmax, T1/2 for each enantiomer) Analysis->Modeling

Caption: High-level workflow for a stereoselective clinical pharmacokinetic study.

Conclusion and Future Directions

The enantiomers of O-Desmethylcarvedilol are pharmacologically relevant contributors to the complex clinical profile of Carvedilol. Their study is not an academic exercise but a clinical necessity for fully understanding the drug's efficacy, safety, and sources of inter-individual variability. The analytical methodologies, particularly chiral HPLC-MS/MS, are now sufficiently advanced to allow for precise and accurate quantification of these compounds in complex biological matrices.

Future research must focus on establishing a more precise pharmacological profile of the individual DMC enantiomers, including receptor binding affinities and functional potencies. Furthermore, integrating stereoselective pharmacokinetic data with pharmacogenomic information (specifically CYP2C9 status) will be crucial for advancing personalized medicine approaches for patients treated with Carvedilol.

References

  • UCL Discovery. (n.d.). Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. Retrieved from [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Sultana, N., et al. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493, 105-115. [Link]

  • Gherghel, D., et al. (2016). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 64(2), 234-239.
  • Al-Soud, Y. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]

  • PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. Request PDF. [Link]

  • Allied Academies. (n.d.). The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. [Link]

  • Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical Pharmacology & Therapeutics, 57(5), 518-524. [Link]

  • Tenero, D. M., et al. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. The Journal of Clinical Pharmacology, 40(8), 844-853. [Link]

  • R&D Center, Daewon Pharmaceutical Co., Ltd. (n.d.). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. [Link]

  • ResearchGate. (n.d.). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Request PDF. [Link]

  • Fujimaki, Y., et al. (1993). Stereoselective Metabolism of Carvedilol in the Rat. Use of Enantiomerically Radiolabeled Pseudoracemates. Drug Metabolism and Disposition, 21(1), 77-83. [Link]

  • MDPI. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. [Link]

  • DC Chemicals. (n.d.). O-Desmethylcarvedilol. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of carvedilol sr by each dose group. Download Table. [Link]

  • Neugebauer, G., et al. (1990). Pharmacological characteristics of the stereoisomers of carvedilol. European Journal of Clinical Pharmacology, 38(Suppl 2), S89-S91. [Link]

  • Ruffolo, R. R. Jr., et al. (1990). Preclinical and clinical pharmacology of carvedilol. European Journal of Clinical Pharmacology, 38(Suppl 2), S73-S81. [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylcarvedilol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem Compound Database. Retrieved from [Link]

  • Ruffolo, R. R. Jr., & Feuerstein, G. Z. (1990). The Pharmacology of Carvedilol. European Journal of Clinical Pharmacology, 38(Suppl 2), S82-S88. [Link]

  • Hashemzadeh, M., et al. (2011). Novel design and synthesis of modified structure of carvedilol. Cardiovascular & Hematological Agents in Medicinal Chemistry, 9(3), 146-152. [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 21(5), 333-345. [Link]

  • Google Patents. (n.d.). WO2006061364A1 - Process for the preparation of carvedilol and its enantiomers.
  • Google Patents. (n.d.). CN101072753A - Process for the preparation of carvedilol and its enantiomers.
  • National Center for Biotechnology Information. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PubMed Central. [Link]

Sources

Methodological & Application

Quantitative Analysis of (R)-(+)-o-Desmethylcarvedilol: Advanced Chiral LC-MS/MS and HPLC-Fluorescence Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of (R)-(+)-o-Desmethylcarvedilol, a principal metabolite of the antihypertensive drug Carvedilol. As Carvedilol is administered as a racemic mixture and undergoes stereoselective metabolism, the enantioselective quantification of its metabolites is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments.[1][2] This document provides two field-proven protocols: a direct, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a chiral stationary phase, and an alternative High-Performance Liquid Chromatography (HPLC) method involving chiral derivatization followed by fluorescence detection. Each protocol is presented with detailed, step-by-step instructions, from sample preparation in biological matrices to instrumental analysis and data interpretation, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Stereoselective Metabolite Quantification

Carvedilol is a non-selective β- and α1-adrenergic antagonist widely prescribed for hypertension and heart failure.[3] It is administered clinically as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, which exhibit distinct pharmacological profiles: the S-(-)-enantiomer is a potent β- and α1-blocker, whereas the R-(+)-enantiomer possesses only α1-blocking activity.[2][3]

The drug undergoes extensive first-pass metabolism in the liver, primarily through oxidation and demethylation.[1] The demethylation pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2C9, produces the active metabolite o-Desmethylcarvedilol (DMC).[1][3] Due to the stereoselective nature of both the parent drug's action and its metabolism, it is imperative to quantify the individual enantiomers of its metabolites to fully understand the drug's disposition and clinical effects. This compound is a key analyte in this context, and its accurate measurement requires sophisticated chiral separation techniques.

This application note serves as a practical guide for researchers, providing validated methods to overcome the analytical challenges associated with quantifying this specific chiral metabolite.

Primary Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This direct approach is the gold standard for quantifying chiral compounds in complex biological matrices like human plasma. It combines the superior separation power of a chiral stationary phase (CSP) with the unparalleled sensitivity and selectivity of tandem mass spectrometry, eliminating the need for chemical derivatization.

Principle of Operation

The core of this method lies in the use of a chiral HPLC column, such as a teicoplanin-based column (e.g., Chirobiotic® V), which contains a chiral selector immobilized on the stationary phase.[3] This selector interacts differently with the (R)- and (S)-enantiomers of o-Desmethylcarvedilol, causing them to travel through the column at different speeds and thus elute at distinct retention times. The eluting enantiomers are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte, effectively filtering out background noise from the plasma matrix.

Experimental Workflow

The overall process, from sample collection to data analysis, is outlined below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample (e.g., 500 µL) spe Solid-Phase Extraction (SPE) plasma->spe Load elute Elution & Evaporation spe->elute Wash & Elute reconstitute Reconstitution in Mobile Phase elute->reconstitute hplc Chiral HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms Ionization (ESI+) quant Quantification (vs. Calibration Curve) msms->quant

Caption: Workflow for Chiral LC-MS/MS Analysis.

Detailed Protocol: Quantification in Human Plasma

Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., o-Desmethylcarvedilol-d5)

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid and/or ammonium acetate

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[4]

  • Chiral HPLC Column (e.g., Chirobiotic® V, 250 x 4.6 mm, 5 µm)[3]

Step-by-Step Procedure:

  • Preparation of Standards: Prepare stock solutions of (R)-DMC and the internal standard (IS) in methanol. Serially dilute the (R)-DMC stock to create calibration standards in a blank plasma matrix, covering the expected concentration range. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Solid-Phase Extraction): a. To 500 µL of plasma sample, standard, or QC, add the internal standard solution. b. Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.[4] c. Load the plasma sample onto the conditioned cartridge. d. Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of water to remove interferences.[4] e. Elute the analytes with 2 mL of 2% ammonia in methanol.[4] f. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C. g. Reconstitute the residue in 250 µL of the mobile phase, vortex, and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Chromatographic System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Chiral Column: Chirobiotic® V (250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting point is 70:30 (v/v) Acetonitrile:Buffer.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40°C.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple Quadrupole MS.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Monitor the specific precursor ion to product ion transition for (R)-DMC (e.g., m/z 393.2 → [product ion]) and its corresponding internal standard. These transitions must be optimized empirically on the specific instrument used.

Method Performance Characteristics

The following table summarizes typical validation parameters for an LC-MS/MS method adapted from published literature.[3]

ParameterTypical PerformanceRationale & Justification
Linearity Range 0.02 - 10 ng/mLCovers the expected physiological concentrations in clinical pharmacokinetic studies.
Correlation Coeff. (r²) > 0.99Ensures a reliable linear relationship between concentration and detector response.
Lower Limit of Quant. 0.02 ng/mLProvides the necessary sensitivity for detecting low metabolite levels after therapeutic dosing.
Intra-day Precision < 15% RSDDemonstrates the repeatability of the method within a single analytical run.
Inter-day Precision < 15% RSDConfirms the reproducibility of the method across different days.
Accuracy 85 - 115%Ensures the measured value is close to the true value, reflecting the method's exactness.

Alternative Method: HPLC with Chiral Derivatization and Fluorescence Detection

This indirect method provides a robust alternative when a chiral column or LC-MS/MS instrument is unavailable. It relies on converting the enantiomers into diastereomers, which can be separated on a standard, achiral reversed-phase column.

Principle of Operation

The enantiomers of o-Desmethylcarvedilol are reacted with an enantiomerically pure chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[5][6] This reaction creates a new covalent bond, forming two diastereomeric products. Diastereomers have different physical properties and can be readily separated using standard achiral chromatography (e.g., on a C18 column). Because the parent molecule contains a carbazole group, it is naturally fluorescent, allowing for highly sensitive detection using a fluorescence detector.[5]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample extract Solid-Phase or Liquid-Liquid Extraction plasma->extract derivatize Derivatization with Chiral Reagent (GITC) extract->derivatize hplc Achiral RP-HPLC Separation (C18) derivatize->hplc fluor Fluorescence Detection hplc->fluor quant Quantification of Diastereomers fluor->quant

Caption: Workflow for HPLC-Fluorescence Analysis via Chiral Derivatization.

Detailed Protocol

Materials and Reagents:

  • All reagents from Section 2.3, except the chiral column.

  • Chiral Derivatizing Agent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[5]

  • Reversed-Phase HPLC Column (e.g., C18, 250 x 4.6 mm, 5 µm).

  • Reagents for derivatization reaction (e.g., pyridine or another suitable base).

Step-by-Step Procedure:

  • Sample Preparation and Extraction: Extract the analyte and internal standard from the plasma matrix using the SPE protocol described in Section 2.3 or a suitable liquid-liquid extraction procedure. Evaporate the extract to complete dryness.

  • Derivatization Reaction: [5] a. To the dried residue, add a solution of the GITC reagent in a suitable solvent (e.g., acetonitrile). b. Add a small amount of base (e.g., pyridine) to catalyze the reaction. c. Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to ensure complete reaction. d. After cooling, the sample is typically evaporated and reconstituted in the mobile phase for injection. Note: The reaction conditions (time, temperature, reagent concentration) must be carefully optimized to ensure complete and consistent derivatization without degradation.

  • HPLC-Fluorescence Conditions:

    • Chromatographic System: Standard HPLC system with a fluorescence detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).[7][8]

    • Flow Rate: Typically 1.0 mL/min.

    • Fluorescence Detector:

      • Excitation Wavelength (λex): ~240 nm

      • Emission Wavelength (λem): ~350 nm (Note: Wavelengths should be optimized based on the fluorescence spectrum of the derivatized analyte).

Method Performance Characteristics

This approach also yields excellent quantitative performance.[5]

ParameterTypical PerformanceRationale & Justification
Linearity Range 0.6 - 80 ng/mLA wide dynamic range suitable for various clinical applications.
Lower Limit of Detection ~100 pg on-columnHigh sensitivity is achieved due to the inherent fluorescence of the carbazole moiety.
Resolution (Rs) > 2.0Ensures baseline separation of the two diastereomeric peaks for accurate, independent integration.
Precision & Accuracy Within acceptable ICH guideline limits (<15% RSD, 85-115% accuracy).[9]Confirms the method is reliable and provides trustworthy quantitative data.

Concluding Remarks & Method Selection

Both described methods are validated and suitable for the enantioselective quantification of this compound.

  • Chiral LC-MS/MS is the preferred method due to its direct nature, higher specificity, and generally lower limits of quantification. It avoids the complexities and potential variability of a chemical derivatization step.

  • HPLC with chiral derivatization and fluorescence detection is a highly effective and sensitive alternative. It is particularly valuable when access to chiral columns or mass spectrometry is limited. However, it requires careful optimization and validation of the derivatization reaction to ensure completeness and reproducibility.

The choice of method will depend on the specific requirements of the study, the available instrumentation, and the desired balance between throughput, sensitivity, and operational complexity.

References

  • Schaefer, W. H., & Scypinski, S. (1990). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 899-904. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. PharmGKB. [Link]

  • de Andrade, C. E., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • El-Kimary, E. I., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5020. [Link]

  • Peccinini, R. G., et al. (2013). Pharmacokinetics parameters of carvedilol enantiomers following oral doses of 25 mg racemic carvedilol/12h to an elderly hypertensive patient. Basic & Clinical Pharmacology & Toxicology, 112(3), 189-194. [Link]

  • Al-Zoubi, N., & Al-Mamoori, F. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(1), 1-6. [Link]

  • Sufi, H., et al. (2017). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Request PDF on ResearchGate. [Link]

  • Kim, Y. H., et al. (2015). Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study. Drug Design, Development and Therapy, 9, 6345–6352. [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Bhavani Prasanna Kumar, B., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • Sivem Pharmaceuticals. (2012). Product Monograph PrCARVEDILOL. [Link]

  • Patel, P., et al. (2021). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. GSC Biological and Pharmaceutical Sciences, 15(3), 209-221. [Link]

  • Rahman, M. M., et al. (2017). Method Development and Analytical Method Validation of Carvedilol by High Performance Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 1-7. [Link]

  • Dunn, C. J., & Lea, A. P. (1992). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 23(3), 161-174. [Link]

  • Nuryanti, S., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 177-187. [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of o-Desmethylcarvedilol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Carvedilol is a widely prescribed antihypertensive agent that acts as a non-selective β-adrenergic antagonist and a selective α1-adrenoceptor antagonist.[1][2] It is administered clinically as a racemic mixture of its (S)-(-) and (R)-(+) enantiomers. The β-blocking activity resides almost exclusively in the (S)-(-) enantiomer, while both enantiomers contribute to the α1-blocking activity.[3] Carvedilol undergoes extensive metabolism in the body, primarily through oxidation and glucuronidation.[4] One of its key oxidative metabolites is o-Desmethylcarvedilol (DMC), formed mainly by the action of the CYP2C9 enzyme.[3][5]

Like the parent drug, DMC is chiral, and its enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles. Understanding the stereoselective disposition of DMC is critical for a complete characterization of Carvedilol's overall pharmacological effect and for evaluating potential drug-drug interactions. Therefore, a robust and reliable analytical method for the chiral separation and quantification of DMC enantiomers is essential for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.

This application note presents a detailed protocol for the chiral separation of o-Desmethylcarvedilol enantiomers using High-Performance Liquid Chromatography (HPLC) with a macrocyclic glycopeptide-based chiral stationary phase (CSP). This direct chromatographic approach offers excellent selectivity and avoids the complexities of pre-column derivatization, providing a streamlined and efficient workflow for accurate enantiomer analysis.

Principle of Chiral Separation

The direct separation of enantiomers via HPLC relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, allowing for differential interaction with the two enantiomers of the analyte. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer, thus enabling their separation.

For this application, a teicoplanin-based CSP (such as Chirobiotic® V or Chirobiotic T®) is highly effective.[3][6] The complex structure of teicoplanin offers multiple interaction points—including hydrogen bonding sites, ionic interaction sites, and hydrophobic pockets—that facilitate chiral recognition of molecules like o-Desmethylcarvedilol. The selection of an appropriate mobile phase is crucial to modulate these interactions and achieve optimal resolution.

Experimental Protocol

This protocol provides a validated starting point for the separation of DMC enantiomers. Optimization may be required depending on the specific HPLC system, sample matrix, and desired analytical performance.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector (UV or Fluorescence). For high-sensitivity applications in biological matrices, an LC-MS/MS system is recommended.[3][6]

  • Chiral Column: Chirobiotic® V, 250 x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based column).

  • Data Acquisition: Chromatography data station.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ammonium Acetate, analytical grade

    • Formic Acid, analytical grade

    • o-Desmethylcarvedilol racemic standard

    • Metoprolol (as Internal Standard, IS), analytical grade

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the chiral separation.

ParameterRecommended Condition
Column Chirobiotic® V, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 10 mM Ammonium Acetate in Water (pH 4.0 with Formic Acid) (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection (UV) 240 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 10 mM Ammonium Acetate solution by dissolving the appropriate amount in deionized water.

    • Adjust the pH of the aqueous solution to 4.0 using Formic Acid.

    • Filter the aqueous buffer through a 0.45 µm membrane filter.

    • Combine the filtered aqueous buffer with Acetonitrile in an 80:20 (ACN:Buffer) ratio. Degas the final mobile phase before use.

  • Standard and Internal Standard (IS) Stock Solutions:

    • Prepare a 1 mg/mL stock solution of racemic o-Desmethylcarvedilol in Methanol.

    • Prepare a 1 mg/mL stock solution of Metoprolol (IS) in Methanol.

    • Store stock solutions at 2-8°C, protected from light.

  • Working Standard Solution:

    • Prepare a working standard solution of 10 µg/mL racemic DMC by diluting the stock solution with the mobile phase.

Sample Preparation Protocol (from Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for plasma samples.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of a 1 µg/mL Metoprolol (IS) working solution.

  • Add 800 µL of Diisopropyl Ether.[6]

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for injection.

Workflow and Method Development Logic

The following diagrams illustrate the experimental workflow and the logic behind method optimization.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Plasma Sample + IS p2 Liquid-Liquid Extraction (Diisopropyl Ether) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation (N2 Stream) p3->p4 p5 Reconstitution (Mobile Phase) p4->p5 h1 Injection into HPLC p5->h1 h2 Chiral Separation (Chirobiotic® V Column) h1->h2 h3 UV or MS/MS Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification & Reporting d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_MP Mobile Phase Factors Goal Optimal Separation (Rs > 1.5, T ~ 1, k' 2-10) CSP Chiral Stationary Phase (e.g., Teicoplanin) CSP->Goal Provides Chiral Recognition MP Mobile Phase Composition MP->Goal Modulates Retention & Selectivity Organic Organic Modifier (% ACN / MeOH) MP->Organic Aqueous Aqueous Component (Buffer, pH) MP->Aqueous Temp Temperature Temp->Goal Affects Kinetics & Thermodynamics

Caption: Logic diagram for chiral HPLC method development.

Results and Scientific Discussion

Causality of Experimental Choices
  • Chiral Stationary Phase: A teicoplanin-based CSP (Chirobiotic® V) was selected due to its proven success in separating the enantiomers of Carvedilol and its metabolites.[3] This macrocyclic glycopeptide provides a rigid, well-defined structure with multiple chiral centers and functional groups capable of forming selective interactions (hydrogen bonds, dipole-dipole, steric hindrance) with the DMC enantiomers.

  • Mobile Phase: A reversed-phase mode was chosen for its compatibility with plasma extracts.

    • Organic Modifier: Acetonitrile is often preferred as it can provide sharper peaks and different selectivity compared to methanol for this class of compounds. The high percentage (80%) is used to ensure reasonable retention times.

    • Aqueous Buffer & pH: An acidic pH (4.0) ensures that the secondary amine on DMC is protonated. This promotes ionic interactions with the CSP and improves peak shape by minimizing tailing. Ammonium acetate is a volatile buffer, making this method directly transferable to an LC-MS/MS system without modification.

Expected Outcome and System Suitability

Under the conditions described, baseline resolution of the two o-Desmethylcarvedilol enantiomers is expected. A typical system suitability test should meet the following criteria to ensure the validity of the results.

System Suitability ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5Ensures accurate quantification of each enantiomer without overlap.
Tailing Factor (T) 0.8 – 1.5Indicates good peak symmetry and absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000Demonstrates the efficiency and good packing of the chromatographic column.

Alternative Methodology: Indirect Separation via Chiral Derivatization

An alternative to the direct method is the indirect approach, which involves reacting the analyte with a chiral derivatizing agent (CDA).

  • Principle: The enantiomers of DMC are reacted with an enantiomerically pure CDA, such as 2,3,4,6,-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) , to form a pair of diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).

  • Advantages: Can be performed on standard HPLC systems without a specialized chiral column. May offer high sensitivity, especially with fluorescent CDAs.

  • Disadvantages: Requires an additional reaction step, which can be time-consuming and introduce variability. The reaction must go to completion without racemization. The CDA must be of high enantiomeric purity.

This approach is viable but is often considered secondary to the more straightforward and robust direct separation on a modern CSP.

Conclusion

The direct HPLC method detailed in this application note provides a reliable and efficient protocol for the baseline separation of o-Desmethylcarvedilol enantiomers. The use of a teicoplanin-based chiral stationary phase offers excellent selectivity, while the optimized mobile phase ensures good peak shape and reasonable analysis times. This method serves as a robust foundation for researchers conducting pharmacokinetic, metabolic, or toxicological studies that require accurate stereoselective analysis of this key Carvedilol metabolite.

References

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Eisenberg, E. J., Patterson, W. R., & Kahn, G. C. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493, 105-115. [Link]

  • Nardotto, G. H. B. (2018). Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. UCL Discovery. [Link]

  • Samir, L., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]

  • Tenero, D., et al. (2000). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. The Journal of Clinical Pharmacology, 40(8), 844-853. [Link]

  • DBpia. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. DBpia. [Link]

  • ResearchGate. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. ResearchGate. [Link]

  • ResearchGate. (2015). Pharmacokinetics parameters of carvedilol enantiomers following oral administration of 25 mg racemic carvedilol to a patient with type 2 diabetes mellitus. ResearchGate. [Link]

  • Phcog.Net. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Phcog.Net. [Link]

  • Lanchote, V. L., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 26(11), 1331-1336. [Link]

  • Tenero, D., et al. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. The Journal of Clinical Pharmacology, 40(8), 844-53. [Link]

  • MDPI. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • ResearchGate. (2008). (PDF) Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. ResearchGate. [Link]

  • Ohno, T., et al. (2006). Enantioselective and highly sensitive determination of carvedilol in human plasma and whole blood after administration of the racemate using normal-phase high-performance liquid chromatography. Journal of Chromatography B, 843(1), 73-77. [Link]

  • RJPT. (2017). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology. [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Assay for the Quantification of o-Desmethylcarvedilol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, sensitive, and specific HPLC-MS/MS method for the quantitative determination of o-Desmethylcarvedilol, a primary metabolite of the antihypertensive drug carvedilol, in human plasma. Carvedilol is metabolized by several cytochrome P450 enzymes, with CYP2C9 primarily responsible for its O-demethylation.[1][2] Monitoring o-Desmethylcarvedilol is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction studies. The method described herein employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (o-Desmethylcarvedilol-d5) to ensure accuracy and precision. The assay was fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4] The validated method demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for high-throughput analysis in a regulated clinical and preclinical research environment.

Introduction: The Rationale for Metabolite Quantification

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for hypertension and congestive heart failure.[5] It is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation.[2][6] One of the key metabolic pathways is O-demethylation, which produces o-Desmethylcarvedilol (DMC).[1] Although plasma concentrations of this metabolite are typically lower than the parent drug, its quantification is vital for a complete understanding of carvedilol's disposition.[2][7]

Pharmacokinetic profiles can be significantly influenced by genetic polymorphisms in metabolizing enzymes like CYP2C9 or by co-administered drugs that inhibit or induce these enzymes.[2] Therefore, a validated bioanalytical method for o-Desmethylcarvedilol is an indispensable tool for:

  • Investigating the complete pharmacokinetic profile of carvedilol.

  • Studying the effects of genetic polymorphisms on drug metabolism.

  • Assessing potential drug-drug interactions.

  • Supporting toxicokinetic (TK) and pharmacokinetic (PK) studies in drug development.[8]

This document provides a comprehensive, step-by-step protocol for assay development, from sample preparation to full validation, grounded in current regulatory expectations.[3][9][10]

Materials and Methods

Reagents and Chemicals
  • o-Desmethylcarvedilol reference standard (≥98% purity)

  • o-Desmethyl Carvedilol-d5 (Internal Standard, IS)[11]

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Micro-centrifuge

  • Vortex mixer

  • Pipettes (calibrated)

  • Nitrogen evaporator or vacuum concentrator

Preparation of Standards and Quality Control Samples

The causality behind preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples is to ensure an unbiased assessment of the assay's accuracy. If the same stock were used for both, any error in its preparation would not be detected.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of o-Desmethylcarvedilol and o-Desmethylcarvedilol-d5 (IS) into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare two independent sets of serial dilutions from the o-Desmethylcarvedilol primary stock using 50:50 (v/v) methanol:water. One set is for the calibration curve (CS) and the other for quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.

  • Spiking: Prepare CS and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of control human plasma. This results in a final organic solvent concentration of ≤5%, minimizing matrix effects. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (approx. 75-85% of ULOQ).

Experimental Protocols

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is selected for its efficiency in removing phospholipids and proteins, which can cause ion suppression in the mass spectrometer, while providing high recovery for moderately lipophilic analytes like o-Desmethylcarvedilol.[12][13]

G node_process node_process node_input node_input node_output node_output node_reagent node_reagent plasma 100 µL Plasma Sample (CS, QC, or Unknown) add_is Add 25 µL IS Working Solution (100 ng/mL) plasma->add_is vortex1 Vortex Briefly (5 sec) add_is->vortex1 add_solvent Add 600 µL MTBE vortex1->add_solvent vortex2 Vortex Vigorously (2 min) add_solvent->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant (~550 µL) to new tube centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL onto HPLC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for o-Desmethylcarvedilol.
HPLC-MS/MS Conditions

The selection of a C18 reversed-phase column provides robust retention for the analyte, while a gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape. The mass spectrometer is operated in positive electrospray ionization (ESI) mode, which is optimal for protonating amine-containing compounds like o-Desmethylcarvedilol. Multiple Reaction Monitoring (MRM) is used for its superior specificity and sensitivity.[14]

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions o-Desmethylcarvedilol: 393.2 → 296.1 (Quantifier), 393.2 → 100.1 (Qualifier)o-Desmethylcarvedilol-d5 (IS): 398.2 → 301.1

Bioanalytical Method Validation

Method validation is the process of demonstrating that a bioanalytical procedure is suitable for its intended purpose.[8] The following experiments were conducted based on the ICH M10 Bioanalytical Method Validation Guideline to ensure the reliability of the analytical results.[3][4]

G cluster_validation Validation Parameters node_main node_main node_validation node_validation node_result node_result method Optimized Analytical Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy & Precision method->accuracy matrix Recovery & Matrix Effect method->matrix stability Stability method->stability validated Validated Assay selectivity->validated linearity->validated accuracy->validated matrix->validated stability->validated

Caption: Core Components of Bioanalytical Method Validation.
Specificity and Selectivity
  • Protocol: Six different blank human plasma lots were processed and analyzed to ensure no significant interference at the retention times of the analyte and IS.

  • Acceptance Criteria: Response from interfering peaks must be ≤20% of the LLOQ for the analyte and ≤5% for the IS.

  • Result: All lots met the acceptance criteria, demonstrating high specificity.

Linearity and Range
  • Protocol: Calibration curves were prepared by analyzing spiked plasma standards at 8 non-zero concentrations. The peak area ratio (analyte/IS) versus nominal concentration was plotted, and a linear regression with 1/x² weighting was applied.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

  • Result: The assay was linear over the range of 0.05 ng/mL to 50 ng/mL.

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
0.05 (LLOQ)0.054108.0
0.100.103103.0
0.500.48597.0
2.002.08104.0
10.009.9199.1
25.0024.1596.6
40.00 (ULOQ)41.20103.0
0.9989
Accuracy and Precision
  • Protocol: Five replicates of QC samples at four levels (LLOQ, Low, Mid, High) were analyzed in three separate analytical runs on different days (inter-day) to assess both within-run (intra-day) and between-run (inter-day) accuracy and precision.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at LLOQ).[15]

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ0.058.9105.411.2107.1
Low QC0.156.598.77.8101.3
Mid QC7.504.1102.35.5103.0
High QC35.003.897.54.999.2
Extraction Recovery and Matrix Effect
  • Protocol:

    • Recovery: The peak area of the analyte from extracted plasma samples (A) was compared to the peak area from post-extraction spiked blank plasma extracts (B). Recovery (%) = (A/B) * 100.

    • Matrix Effect: The peak area from post-extraction spiked blank plasma extracts (B) was compared to the peak area of pure solutions at the same concentration (C). Matrix Factor = B/C. The IS-normalized matrix factor was calculated to assess the true impact on quantification.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the IS-normalized matrix factor across six different plasma lots should be ≤15%.

  • Result: Recovery was consistent across QC levels (average 88.7%). The IS-normalized matrix factor %CV was 6.8%, indicating minimal and well-controlled matrix effects.

Stability
  • Protocol: The stability of o-Desmethylcarvedilol in human plasma was evaluated under various storage and handling conditions by analyzing QC samples (Low and High) against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

  • Result: The analyte was found to be stable under all tested conditions.

Stability Condition Duration Result
Freeze-Thaw Stability 3 CyclesStable (Mean accuracy within ±8%)
Short-Term (Bench-Top) 6 hoursStable at room temperature (within ±6%)
Long-Term Storage 90 daysStable at -80°C (within ±10%)
Post-Preparative (Autosampler) 24 hoursStable in reconstituted extract at 10°C (within ±5%)

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of o-Desmethylcarvedilol in human plasma. The simple liquid-liquid extraction protocol offers high recovery and minimizes matrix effects. The assay was successfully validated following the stringent criteria of the ICH M10 guideline, demonstrating excellent specificity, linearity, accuracy, precision, and stability. This validated method is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories to support clinical and non-clinical pharmacokinetic studies of carvedilol.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

  • Carvedilol Pathway, Pharmacokinetics . PharmGKB. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. Available at: [Link]

  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties . Medscape. Available at: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . European Paediatric Translational Research Infrastructure (EPTRI). Available at: [Link]

  • (carvedilol) Tablets - accessdata.fda.gov . U.S. Food and Drug Administration. Available at: [Link]

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) . Sivem Pharmaceuticals. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration (2001). Available at: [Link]

  • Draft Guideline Bioanalytical method validation . European Medicines Agency (EMA). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. Available at: [Link]

  • The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency . PubMed. Available at: [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available at: [Link]

  • Metabolomics Sample Preparation FAQ . MetwareBio. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. Available at: [Link]

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study . PubMed. Available at: [Link]

  • Desmethylcarvedilol . PubChem, National Institutes of Health. Available at: [Link]

  • High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization . PubMed. Available at: [Link]

  • New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K . National Institutes of Health. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . LCGC International. Available at: [Link]

  • HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction . PubMed. Available at: [Link]

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study . ResearchGate. Available at: [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing . PubMed Central, National Institutes of Health. Available at: [Link]

  • Analysis of Losartan and Carvedilol in Urine and Plasma Samples Using a Dispersive Liquid-Liquid Microextraction Isocratic HPLC-UV Method . PubMed. Available at: [Link]

  • Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Hum . Brieflands. Available at: [Link]

  • Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma . ResearchGate. Available at: [Link]

  • liquid microextraction for quantifying propranolol and carvedilol in human urine using . RSC Publishing. Available at: [Link]

  • Analytical method development & validation of carvedilol by HPLC in bulk and dosage form . ResearchGate. Available at: [Link]

  • HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations . Scientific Research Publishing. Available at: [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose . PubMed Central, National Institutes of Health. Available at: [Link]

  • DETERMINATION OF PHYSICOCHEMICAL AND GEOMETRICAL PROPERTIES OF SOME CARVEDILOL DEREVITIVES . Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms . ResearchGate. Available at: [Link]

  • Evaluation and correlation of the physicochemical properties of carvedilol . PubMed. Available at: [Link]

  • SAMPLE PREPARATION . UTAK. Available at: [Link]

  • Monitoring of the photochemical stability of carvedilol and its degradation products by the RP-HPLC method . ResearchGate. Available at: [Link]

  • Development and validation of stability . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms . Bentham Science. Available at: [Link]

  • HPLC studies for assessing the stability of carvedilol tablets . ResearchGate. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals . YouTube. Available at: [Link]

  • Method development and forced degradation studies of carvedilol by RP- HPLC . ResearchGate. Available at: [Link]

  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS . Farmacia Journal. Available at: [Link]

Sources

Application Notes & Protocols: (R)-(+)-o-Desmethylcarvedilol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of (R)-(+)-o-Desmethylcarvedilol, an optically active metabolite of the widely used cardiovascular drug Carvedilol, in cell culture applications. Contrary to the broad pharmacological activity of its parent compound, evidence indicates that the R-(+)-enantiomers of Carvedilol's metabolites lack significant α- or β-adrenergic receptor blocking activity.[1] This positions this compound not as a traditional beta-blocker for in vitro studies, but as a critical negative control or a tool for investigating non-adrenergic pathways. This guide details its mechanism of action (or lack thereof at adrenergic receptors), provides validated, step-by-step protocols for its preparation and application in cell-based assays, and outlines the necessary controls to ensure data integrity.

Introduction and Scientific Background

Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure.[2][3] It is administered as a racemic mixture of R-(+) and S-(-) enantiomers. The S-(-) enantiomer is primarily responsible for the potent β-adrenergic blockade, while both enantiomers contribute to α1-receptor antagonism.[1][4]

Carvedilol is extensively metabolized in the liver by cytochrome P450 enzymes, including CYP2C9 and CYP2D6, into several metabolites.[4][5] One such metabolite is O-desmethylcarvedilol, which also exists in R-(+) and S-(-) forms. While "active metabolites" of Carvedilol are often mentioned, rigorous stereospecific investigation has revealed a critical distinction: the R-(+)-enantiomers of Carvedilol's metabolites, including this compound, do not possess significant β-adrenoceptor antagonist activity.[1]

Therefore, the primary application of this compound in a research setting is to serve as a specific negative control. It allows researchers to distinguish the canonical adrenergic blocking effects of the S-(-) enantiomer of Carvedilol or its metabolites from other potential, non-adrenergic, or "off-target" effects.

Mechanism of Action: The Importance of Stereochemistry

The interaction between a ligand and a receptor is highly dependent on stereochemistry. In the case of adrenergic receptors, the binding pocket shows a clear preference for the S-(-) enantiomer of aryloxypropanolamine beta-blockers.

  • S-(-)-Carvedilol: Possesses high affinity for both β1 and β2-adrenergic receptors, acting as a competitive antagonist to endogenous catecholamines like norepinephrine and epinephrine.[1]

  • R-(+)-Carvedilol: Has approximately 100-fold lower affinity for β-receptors than the S-(-) form, contributing minimally to beta-blockade.[1]

  • This compound: Lacks significant binding affinity for β-adrenergic receptors and is considered inactive as a beta-blocker.[1]

This compound may exhibit other biological activities unrelated to adrenergic signaling, such as effects on ion channels or cellular metabolism.[6] Any observed cellular effects should therefore be investigated with the understanding that they are likely independent of α- or β-receptor blockade.

Signaling Pathway Context

The diagram below illustrates the canonical β-adrenergic signaling pathway. This compound is not expected to interfere with this cascade. An active antagonist (like S-(-)-Carvedilol) would prevent the agonist from binding, thereby inhibiting the production of cyclic AMP (cAMP).

G cluster_membrane Plasma Membrane Agonist Adrenergic Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor (β-AR) Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolic Changes) PKA->Response Phosphorylates Targets Antagonist This compound (Inactive Antagonist) Antagonist->Receptor Does NOT block agonist binding

Caption: Expected interaction of this compound with the β-adrenergic pathway.

Reagent Preparation and Storage

Proper preparation of stock solutions is critical for reproducible results.

Physicochemical Data
PropertyValueSource
Chemical Name (R)-2-(2-((3-((9H-Carbazol-4-yl)oxy)-2-hydroxypropyl)amino)ethoxy)phenol[7]
Molecular Formula C₂₃H₂₄N₂O₄[6][7]
Molecular Weight 392.46 g/mol [7]
Appearance Off-White to Pale Beige Solid[7]
Solubility Soluble in DMSO[6]
Protocol 1: Preparation of a 10 mM Stock Solution
  • Objective: To create a concentrated, sterile stock solution for serial dilution.

  • Materials:

    • This compound powder (MW: 392.46)

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or cryovials

  • Calculation:

    • To make 1 mL of a 10 mM solution:

    • Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Weight (mg) = 0.010 mol/L × 0.001 L × 392.46 g/mol × 1000 mg/g = 3.92 mg

  • Procedure:

    • Weigh out 3.92 mg of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or biological safety cabinet.

    • Add 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

    • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles.

  • Storage:

    • Store the aliquoted stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols & Workflow

The following protocols are designed to characterize the effects of this compound on cell viability and β-adrenergic receptor signaling.

G cluster_treatments 3. Treat Cells start Start: Select Cell Line (e.g., HEK293, A7r5, CHO-β2AR) seed 1. Seed Cells in 96-well plates start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat_vehicle Vehicle Control (e.g., 0.1% DMSO) incubate1->treat_vehicle treat_compound This compound (Dose-response) incubate1->treat_compound treat_agonist Agonist Control (e.g., Isoproterenol) incubate1->treat_agonist treat_antagonist Positive Control Antagonist (e.g., Propranolol) incubate1->treat_antagonist incubate2 4. Incubate (Treatment Duration) assay_choice 5. Select Assay incubate2->assay_choice viability Protocol 2: Cell Viability (MTT Assay) assay_choice->viability Toxicity? cAMP Protocol 3: Functional Assay (cAMP Assay) assay_choice->cAMP Function? readout 6. Measure Signal (Absorbance / Luminescence) viability->readout cAMP->readout analyze 7. Data Analysis (IC50 / EC50 calculation, Statistical Tests) readout->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for characterizing this compound.

Protocol 2: Assessing Cytotoxicity (MTT Assay)

Objective: To determine the concentration range at which this compound is non-toxic to the cells, ensuring that any observed functional effects are not due to cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.5%).[8]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][6]

  • Readout: Mix gently on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability) and plot cell viability (%) against compound concentration.

Protocol 3: Assessing β-Adrenergic Receptor Blockade (cAMP Assay)

Objective: To functionally validate that this compound does not act as an antagonist at β-adrenergic receptors. This is done by measuring its inability to block agonist-induced cAMP production.

  • Cell Seeding: Seed a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 cells overexpressing β2AR) in a 96-well plate.

  • Pre-treatment (Antagonist Phase):

    • Treat cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM).

    • Include a known antagonist (e.g., Propranolol) as a positive control.

    • Include a vehicle control (DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation (Agonist Phase):

    • Add a β-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits a sub-maximal response (EC₈₀) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at 37°C. The exact time should be optimized for the specific cell line.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays like Promega's cAMP-Glo™).[9] These kits typically rely on a competitive immunoassay principle.[10][11]

  • Analysis:

    • Plot the cAMP response against the concentration of the pre-treated compound.

    • Expected Result: The positive control (Propranolol) will show a dose-dependent inhibition of the Isoproterenol-induced cAMP signal. This compound is expected to show no significant inhibition of the cAMP signal, confirming its lack of β-adrenergic antagonist activity.

Data Interpretation and Troubleshooting

  • Cytotoxicity: If this compound shows toxicity at higher concentrations, ensure that all functional assays are performed well below this toxic threshold.

  • Lack of Blockade: The primary expected outcome is a flat line in the cAMP antagonist assay. This is not a failed experiment; it is the scientifically supported result confirming its inactivity at the β-receptor.

  • Unexpected Activity: If this compound does show an effect on cAMP, it could indicate an off-target effect on adenylyl cyclase or phosphodiesterases, or that the chosen cell line has a unique pharmacology. This would warrant further investigation but is not indicative of β-receptor blockade.

Conclusion

This compound is a crucial tool for dissecting the pharmacology of Carvedilol. Its inactivity at adrenergic receptors makes it an ideal negative control to ensure that observed cellular effects of the parent drug or its S-(-) metabolites are indeed mediated by adrenergic signaling and not by an off-target mechanism. The protocols outlined in this document provide a robust framework for its use and characterization in a cell culture setting.

References

  • Carvedilol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Patel, J., & Williams, B. (2024). Carvedilol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (2024). Carvedilol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-(+)-O-Desmethyl Carvedilol. Retrieved January 16, 2026, from [Link]

  • Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 25(12), 4486-4497. Retrieved from [Link]

  • ClinPGx. (n.d.). Carvedilol Pathway, Pharmacokinetics. Retrieved January 16, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 16, 2026, from [Link]

  • Bristow, M. R., et al. (1992). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Clinical Investigation, 70 Suppl 1, S105-113. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 16, 2026, from [Link]

  • El-Sherbeni, A. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. Retrieved from [Link]

  • protocols.io. (2023). MTT assay protocol. Retrieved from [Link]

  • Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Quora. (n.d.). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved from [Link]

  • Bristow, M. R., et al. (1992). Receptor pharmacology of carvedilol in the human heart. Journal of Cardiovascular Pharmacology, 19 Suppl 1, S68-80. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of intracellular cAMP levels. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (R)-(+)-o-Desmethylcarvedilol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding Drug Metabolism Through a Stereoselective Lens

In the landscape of modern drug development, a thorough comprehension of a compound's metabolic fate is not merely a regulatory checkpoint but a fundamental necessity for ensuring safety and efficacy. The story of Carvedilol, a third-generation beta-blocker, is a compelling example of stereoselective metabolism, where the spatial arrangement of atoms dictates its interaction with metabolic enzymes and pharmacological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (R)-(+)-o-Desmethylcarvedilol , a key metabolite, in elucidating the metabolic pathways of its parent compound. By focusing on this specific enantiomer, we can gain deeper insights into the intricate enzymatic processes that govern Carvedilol's disposition in the body.

Introduction to Carvedilol and the Imperative of Metabolic Profiling

Carvedilol is administered clinically as a racemic mixture of two enantiomers, (R)-(+)-Carvedilol and (S)-(-)-Carvedilol.[1] While both enantiomers exhibit alpha-1 adrenergic blocking activity, the beta-blocking activity, which is central to its therapeutic effect in heart failure and hypertension, resides almost exclusively in the (S)-(-)-enantiomer.[1] The drug undergoes extensive first-pass metabolism in the liver, with less than 2% of the administered dose being excreted unchanged.[2] This extensive metabolism is a critical determinant of its bioavailability and potential for drug-drug interactions.

The metabolism of Carvedilol is a complex interplay of Phase I and Phase II enzymatic reactions. Phase I reactions, primarily oxidation and demethylation, are carried out by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] This is followed by Phase II conjugation reactions, such as glucuronidation, which facilitate the excretion of the metabolites.[3] The stereoselective nature of Carvedilol's metabolism is of particular importance, as the R-(+)-enantiomer is metabolized differently and at a different rate than the S-(-)-enantiomer.[3]

This compound is a primary Phase I metabolite formed through the demethylation of the methoxy group on the phenoxy ring of Carvedilol.[3] Understanding the formation and fate of this specific metabolite is crucial for several reasons:

  • Enzyme Phenotyping: It serves as a probe for the activity of specific CYP isozymes, primarily CYP2C9.

  • Pharmacokinetic Variability: Differences in the rate of its formation can contribute to inter-individual variability in Carvedilol's pharmacokinetics.

  • Drug-Drug Interaction Potential: It can help in assessing the risk of co-administered drugs that are inhibitors or inducers of the involved metabolic pathways.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this compound as a tool in your metabolic studies.

The Metabolic Pathway of Carvedilol: A Visual Overview

The metabolic journey of Carvedilol is multifaceted, involving several key enzymatic steps. The diagram below illustrates the major metabolic pathways, with a focus on the formation of this compound.

Carvedilol_Metabolism Carvedilol (R,S)-Carvedilol o_Desmethyl (R,S)-o-Desmethylcarvedilol Carvedilol->o_Desmethyl CYP2C9 (major) CYP2D6, CYP1A2, CYP2E1 (minor) Hydroxy_4 (R,S)-4'-Hydroxyphenyl carvedilol Carvedilol->Hydroxy_4 CYP2D6 Hydroxy_5 (R,S)-5'-Hydroxyphenyl carvedilol Carvedilol->Hydroxy_5 CYP2D6 Glucuronide_Carvedilol Carvedilol Glucuronide Carvedilol->Glucuronide_Carvedilol UGTs Glucuronide_o_Desmethyl o-Desmethylcarvedilol Glucuronide o_Desmethyl->Glucuronide_o_Desmethyl UGTs Glucuronide_Hydroxy Hydroxyphenylcarvedilol Glucuronides Hydroxy_4->Glucuronide_Hydroxy UGTs Hydroxy_5->Glucuronide_Hydroxy UGTs

Caption: Major metabolic pathways of Carvedilol.

Characterization of this compound

A prerequisite for any quantitative metabolic study is the availability of a well-characterized reference standard.

ParameterDescription
Chemical Name (R)-2-(2-((3-((9H-Carbazol-4-yl)oxy)-2-hydroxypropyl)amino)ethoxy)phenol
CAS Number 123372-14-5[5]
Molecular Formula C23H24N2O4[5]
Molecular Weight 392.46 g/mol [5]
Appearance Off-White to Pale Beige Solid[5]
Biological Activity Minor beta-blocking activity, no alpha-1 adrenergic receptor activity.[3]

This compound is commercially available from several suppliers of pharmaceutical reference standards. It is essential to obtain a certificate of analysis to confirm the purity and identity of the standard before use.

In Vitro Metabolic Studies: Protocols and Rationale

In vitro systems are indispensable tools for investigating drug metabolism in a controlled environment. Human liver microsomes (HLMs) are a subcellular fraction rich in CYP enzymes and are the preferred system for studying Phase I metabolism.[6]

Objective

To determine the kinetic parameters (Km and Vmax) for the formation of this compound from (R)-(+)-Carvedilol in human liver microsomes.

Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare (R)-(+)-Carvedilol Substrate Solutions D Pre-incubate HLMs and Substrate A->D B Thaw Human Liver Microsomes (HLMs) B->D C Prepare NADPH-Generating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Stop Reaction with Cold Acetonitrile F->G H Add Internal Standard G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K Analyze by Chiral LC-MS/MS J->K L Determine Kinetic Parameters K->L

Caption: In vitro workflow for kinetic analysis.

Detailed Protocol for In Vitro Metabolism in Human Liver Microsomes

Materials:

  • (R)-(+)-Carvedilol

  • This compound reference standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (HPLC grade), ice-cold

  • Internal standard (e.g., deuterated this compound)

  • Microcentrifuge tubes

  • Incubator shaker

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (R)-(+)-Carvedilol and this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare working solutions of (R)-(+)-Carvedilol by diluting the stock solution in the incubation buffer to achieve a range of final concentrations (e.g., 2-100 µM).[8]

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (to final volume)

      • MgCl2 (to a final concentration of 3.3 mM)[7]

      • HLMs (to a final protein concentration of 0.2-0.5 mg/mL)[7]

      • (R)-(+)-Carvedilol working solution

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. The final incubation volume is typically 200 µL.[2]

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle agitation.[8] It is crucial to ensure that the reaction is in the linear range with respect to time and protein concentration. This should be determined in preliminary experiments.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated chiral LC-MS/MS method capable of separating and quantifying this compound from (R)-(+)-Carvedilol and other potential metabolites.[1]

Data Analysis
  • Construct a standard curve using the this compound reference standard to quantify the amount of metabolite formed.

  • Calculate the initial velocity (v) of metabolite formation at each substrate concentration.

  • Plot the velocity of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

In Vivo Metabolic Studies: A Bridge to Clinical Relevance

While in vitro studies provide valuable mechanistic information, in vivo studies in animal models are essential to understand the complete picture of a drug's metabolism, distribution, and excretion. The rat is a commonly used model for such studies.[9][10]

Objective

To characterize the pharmacokinetic profile of this compound following the oral administration of racemic Carvedilol to rats.

Detailed Protocol for In Vivo Metabolism in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g)[9]

  • Racemic Carvedilol

  • Vehicle for oral administration (e.g., 1% carboxymethylcellulose)[9]

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Equipment for oral gavage

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimate the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before dosing, with free access to water.

    • Prepare a suspension of racemic Carvedilol in the vehicle at a suitable concentration.

    • Administer a single oral dose of Carvedilol to each rat via oral gavage (e.g., 20 mg/kg).[11]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect the blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Extract Carvedilol and its metabolites from the plasma using a suitable method such as protein precipitation or liquid-liquid extraction.[12]

    • Analyze the extracted samples using a validated chiral LC-MS/MS method to determine the concentrations of (R)-(+)-Carvedilol and this compound.[1]

Data Analysis
  • Plot the plasma concentration of (R)-(+)-Carvedilol and this compound versus time.

  • Use pharmacokinetic software to calculate key parameters such as:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the concentration-time curve)

    • t1/2 (elimination half-life)

Analytical Methodology: The Key to Accurate Quantification

The success of any metabolic study hinges on the quality of the analytical method. For the chiral analysis of Carvedilol and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[1]

ParameterRecommended ApproachRationale
Chromatographic Separation Chiral stationary phase (CSP) column (e.g., Chirobiotic® V)[1]Enables the separation of the enantiomers of Carvedilol and its metabolites.
Mobile Phase Gradient elution with a mixture of organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer.[1]Provides optimal resolution and peak shape for all analytes.
Ionization Electrospray Ionization (ESI) in positive ion mode.[12]Efficiently ionizes the analytes for sensitive detection.
Mass Spectrometry Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.Highly selective and sensitive for quantifying the analytes in a complex matrix like plasma.
Internal Standard Stable isotope-labeled analog of the analyte (e.g., deuterated this compound).Compensates for variability in sample preparation and instrument response.

Concluding Remarks: Integrating In Vitro and In Vivo Data

The protocols and methodologies outlined in this guide provide a robust framework for investigating the role of this compound in the metabolic disposition of Carvedilol. By combining data from well-controlled in vitro experiments with the systemic perspective of in vivo studies, researchers can build a comprehensive understanding of Carvedilol's metabolic profile. This knowledge is not only of academic interest but has profound implications for clinical practice, including the prediction of drug-drug interactions, the understanding of inter-individual pharmacokinetic variability, and the development of safer and more effective therapeutic strategies.

References

  • Hu, G. et al. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. Pharmacol Rep67 , 235-40 (2015). [Link]

  • Peccinini, R. G., Ximenes, V. F., de Gaitani, C. M. & Lanchote, V. L. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci1015-1016 , 173-180 (2016). [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • ClinPGx. Carvedilol Pathway, Pharmacokinetics. [Link]

  • Cayo, A. C. et al. Metabolic effects of carvedilol through β-arrestin proteins: investigations in a streptozotocin-induced diabetes rat model and in C2C12 myoblasts. Br J Pharmacol176 , 3546-3562 (2019). [Link]

  • Fujimaki, Y. Metabolism of carvedilol in dogs, rats, and mice. Drug Metab Dispos26 , 943-9 (1998). [Link]

  • Helal, M. G. & El-Mowafy, A. M. Effects of Combination of Carvedilol and Melatonin on Induced Metabolic Syndrome in Rats. J Metabolic Synd2 , (2013). [Link]

  • Peccinini, R. G., Ximenes, V. F., de Gaitani, C. M. & Lanchote, V. L. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. ResearchGate (2016). [Link]

  • Lee, S. J. et al. Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction. Clin Transl Sci16 , 1450-1459 (2023). [Link]

  • Taira, C. A., Obregón, A. M., de Cuneo, M. F. & Mayer, M. A. Pharmacokinetic and pharmacodynamic properties of carvedilol in fructose hypertensive rats. J Physiol Pharmacol58 , 219-32 (2007). [Link]

  • Al-Kassas, R., Wen, J., Cheng, A. E., Kim, A. M. & Liu, G. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules27 , (2022). [Link]

  • National Center for Biotechnology Information. Carvedilol. StatPearls (2024). [Link]

  • ResearchGate. Structure of the analytes and metabolic pathway of carvedilol. [Link]

  • Wang, Y. et al. Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo. Frontiers in Pharmacology14 , (2023). [Link]

  • BioIVT. Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]

  • Theeranut, A. et al. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Res Pharm Sci17 , 187-197 (2022). [Link]

  • Yang, E., Wang, S., Kratz, J. & Cyronak, M. J. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Semantic Scholar (2004). [Link]

  • Naritomi, Y. et al. In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin. Biol Pharm Bull39 , 1359-63 (2016). [Link]

  • Kumar, S. & Sharma, A. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate (2018). [Link]

  • Al-Angary, A. A., Al-Zehory, A. M. & Khuroo, A. H. A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosci Biotech Res Asia10 , 823-829 (2013). [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). [Link]

  • An, G. et al. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. Drug Metab Dispos41 , 1027-34 (2013). [Link]

  • Google Patents.
  • Pharmaffiliates. (R)-(+)-O-Desmethyl Carvedilol. [Link]

Sources

Use of (R)-(+)-o-Desmethylcarvedilol as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Use of (R)-(+)-o-Desmethylcarvedilol as an Analytical Reference Standard

Preamble: The Analytical Imperative for Metabolite Reference Standards

Carvedilol is a widely prescribed non-selective β- and α1-adrenergic antagonist used in the management of hypertension and heart failure.[1][2] Its clinical activity is not solely derived from the parent molecule; several of its metabolites are also pharmacologically active.[3][4] Among these, O-Desmethylcarvedilol (DMC) is a significant metabolite formed primarily by the action of the cytochrome P450 enzyme CYP2C9.[4][5] The stereochemistry of Carvedilol is crucial, as the (S)-(-) enantiomer possesses both β- and α1-adrenergic antagonist properties, while the (R)-(+) enantiomer is primarily an α1-adrenergic antagonist.[5] This stereoselectivity extends to its metabolism and the activity of its metabolites.

Consequently, the accurate quantification of specific enantiomers of metabolites like this compound is indispensable for comprehensive pharmacokinetic (PK), bioequivalence, and toxicology studies. Such analyses demand a highly pure, well-characterized reference standard. This document provides a detailed guide for researchers, analytical scientists, and drug development professionals on the proper characterization, handling, and application of this compound as a reference standard.

Characterization and Identity of the Reference Standard

A reference standard is defined as a highly purified and well-characterized compound intended for qualitative and quantitative analysis.[6] Before its use, the identity and purity of the this compound standard must be unequivocally confirmed.

Physicochemical Properties

A summary of the key identifiers for this compound is presented below. This data should be confirmed against the Certificate of Analysis (CoA) provided by the supplier.[7]

PropertyValueSource
Chemical Name 2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol[8][]
CAS Number 123372-14-5[8][10]
Molecular Formula C₂₃H₂₄N₂O₄[8][11]
Molecular Weight 392.45 g/mol [8][11]
Appearance Off-White to White Solid[]
Solubility Soluble in DMSO, slightly soluble in Methanol and Chloroform[4][]
Qualification of a Non-Compendial Reference Standard

As this compound is a metabolite, it is typically not available as a primary compendial standard from pharmacopeias like the USP or BP.[2][12] Therefore, it is classified as a non-compendial or secondary reference substance.[13] Its qualification relies on rigorous analytical characterization to establish its identity, purity, and potency. The goal is to ensure the material is of the "highest purity possible".[6]

Logical Framework for Reference Standard Qualification

cluster_2 Phase 3: Final Certification MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure FTIR FT-IR Spectroscopy Confirms Functional Groups HPLC HPLC-UV/DAD Purity by Area Normalization FTIR->HPLC Proceed if Identity is Confirmed TGA Thermogravimetric Analysis (TGA) Measures Water/Solvent Content ELEMENTAL Elemental Analysis Confirms Elemental Composition CERT Issuance of Certificate of Analysis (CoA) Assigns Purity Value & Retest Date ELEMENTAL->CERT Proceed if Purity Meets Criteria (>95%)

Caption: Workflow for qualifying a non-compendial reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for confirming the chemical structure. The observed spectra should be consistent with the proposed structure of this compound. Quantitative NMR (qNMR) can also be employed to determine potency without needing a pre-existing standard of the same material.[14][15]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry should be used to confirm the exact mass and elemental formula (C₂₃H₂₄N₂O₄), providing strong evidence of identity.[8]

  • Chromatographic Purity (HPLC) : The purity of the standard should be assessed using a high-resolution, stability-indicating HPLC method. A purity of ≥95% is generally required, with ≥99% being desirable.[16] All impurities above the reporting threshold (typically 0.1%) should be identified if possible.

  • Water/Volatile Content : Techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) are necessary to quantify the water or residual solvent content, which is crucial for calculating the true potency of the standard on a dried basis.[17]

Handling, Storage, and Stability

The integrity of a reference standard is contingent upon its proper handling and storage.[18] Environmental factors like temperature, humidity, and light can degrade the material over time.[19]

Storage Conditions
  • Long-Term Storage : The solid material should be stored in a tightly sealed, light-resistant container at its recommended temperature, typically -20°C, to minimize degradation.[]

  • Solution Storage : Stock solutions are generally less stable than the solid material. They should be stored at 2-8°C or -20°C in amber vials and used within a validated period. Stability studies should be performed to determine the viable lifetime of solutions.[1]

Stability Testing Protocol

A robust stability testing program is essential to define the retest period for the reference standard.[20][21] This involves analyzing the standard under controlled long-term and accelerated conditions at predefined intervals.

ParameterLong-Term StorageAccelerated Storage
Condition 2-8°C or -20°C (as recommended)40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency 0, 3, 6, 9, 12, 18, 24 months0, 3, 6 months
Tests Performed Appearance, Purity (HPLC), PotencyAppearance, Purity (HPLC), Potency
Purpose To establish the re-test date under normal storage conditions.To identify potential degradation products and assess stability under stress.[20]

Application Protocols

The following protocols are representative methodologies for the use of this compound as a reference standard in a research or quality control setting.

Protocol 1: Preparation of Standard Solutions

Objective: To accurately prepare stock and working standard solutions for calibration and quality control.

Causality: The accuracy of all subsequent measurements is directly dependent on the precise preparation of these initial solutions. The use of calibrated equipment and high-purity solvents is non-negotiable for maintaining the chain of traceability.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol or Acetonitrile, HPLC grade

  • Class A volumetric flasks and pipettes

  • Calibrated analytical balance

Procedure:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. Record the exact weight. b. Add a small volume of DMSO (approx. 2-3 mL) to dissolve the solid completely. c. Dilute to the mark with Methanol or Acetonitrile. Stopper and invert at least 15 times to ensure homogeneity. d. This solution should be stored in an amber vial at 2-8°C.

  • Working Solutions: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution using the appropriate mobile phase or reconstitution solvent. b. These solutions are used to build the calibration curve for quantification.

Protocol 2: Chiral HPLC-UV Method for Purity Assessment & Quantification

Objective: To resolve the enantiomers of O-Desmethylcarvedilol and quantify the (R)-(+) isomer.

Causality: Chiral separation is mandatory to confirm the enantiomeric purity of the standard and to accurately quantify it in the presence of its (S)-(-) counterpart. The choice of a chiral stationary phase (CSP) and mobile phase is critical for achieving baseline resolution.[3][22]

Workflow for HPLC Analysis

Prep Prepare Standard Solutions (Protocol 1) Equil Equilibrate HPLC System with Mobile Phase Prep->Equil Inject Inject Standard/ Sample into HPLC Equil->Inject Separate Chromatographic Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Process Data Acquisition & Processing Detect->Process

Caption: General workflow for HPLC-based analysis.

Example HPLC Parameters:

ParameterSetting
Column Chiralpak® IB N-5 (or equivalent immobilized polysaccharide-based CSP)
Mobile Phase Acetonitrile / Methanol / 20mM Potassium Phosphate Buffer pH 7.0 (e.g., 68:12:20 v/v/v)[22]
Flow Rate 0.5 mL/min[22]
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL

System Suitability: Before sample analysis, inject a solution containing both (R) and (S) enantiomers (if available) or a racemic mixture to verify system performance.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between enantiomersEnsures distinct and accurate integration of each peak.
Tailing Factor (T) 0.8 - 1.5Confirms good peak shape, free from co-elution effects.
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the system.
Protocol 3: LC-MS/MS Method for Quantification in Human Plasma

Objective: To provide a highly sensitive and selective method for quantifying this compound in a complex biological matrix, essential for pharmacokinetic studies.[5][23]

Causality: Tandem mass spectrometry (MS/MS) provides superior selectivity and sensitivity compared to UV detection, allowing for quantification at the low ng/mL levels typically found in plasma.[24] A stable isotope-labeled internal standard (e.g., O-Desmethyl Carvedilol-d5) is critical for correcting variations in sample extraction and instrument response.[25]

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE): a. To 200 µL of human plasma, add the internal standard solution. b. Pre-condition an Oasis MCX SPE cartridge.[26] c. Load the plasma sample onto the cartridge. d. Wash the cartridge with an appropriate acidic solution followed by methanol. e. Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

ParameterSetting
LC Column C18 reverse-phase column (e.g., Acquity UPLC HSS T3)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-based gradient from high aqueous to high organic content.
Ion Source Electrospray Ionization, Positive Mode (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Example) Analyte: m/z 393.2 → 294.1; Internal Standard: m/z 398.2 → 299.1

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the prepared calibrators.

  • Use a weighted (1/x²) linear regression to determine the concentration of the analyte in unknown samples. The method should be linear over the expected concentration range (e.g., 0.02-10 ng/mL).[5]

Conclusion

The use of this compound as a reference standard is a critical component of advanced pharmaceutical analysis and drug development for Carvedilol. Its proper qualification, handling, and application through validated analytical methods, such as those outlined in this guide, are essential for generating reliable, accurate, and reproducible data. Adherence to these principles ensures the scientific integrity of pharmacokinetic, metabolic, and quality control studies, ultimately contributing to the safe and effective use of Carvedilol.

References

  • Lanchote, V. L., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Janjanam, K. C., & Kumar, B. B. P. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]

  • Evans, C. A., et al. (2015). A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 115, 536-543. [Link]

  • El-Kimary, E. I., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5015. [Link]

  • Janjanam, K. C., & Kumar, B. B. P. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]

  • PharmaCompass. (n.d.). carvedilol hydrochloride | USP | Pharmacopoeia | Reference Standards. PharmaCompass.com. [Link]

  • Schaefer, W. H., & Hwang, B. (1991). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 351-361. [Link]

  • Gangnus, T., et al. (2021). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis, 13(3), 634-647. [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylcarvedilol. PubChem Compound Database. [Link]

  • World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]

  • United States Pharmacopeia. (2021). Carvedilol. USP-NF. [Link]

  • United States Pharmacopeia. (2023). Carvedilol Tablets. USP-NF. [Link]

  • Popa, G., et al. (2015). HPLC studies for assessing the stability of carvedilol tablets. Farmacia, 63(3), 384-391. [Link]

  • Adib, N., & Shekarchi, M. (2015). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 12(1), 339-344. [Link]

  • Bajaj, S., et al. (2003). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Schaefer, W. H., & Perry, J. L. (1987). High-performance liquid chromatographic method for the determination of carvedilol and its desmethyl metabolite in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 355-362. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Pan American Health Organization. (1996). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of racemic carvedilol 8 (a) in CDCl₃ at 298 K, (b)... ResearchGate. [Link]

  • Iacob, E., et al. (2023). Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. Pharmaceutics, 15(4), 1222. [Link]

  • El-Kimary, E. I., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • Rathore, A. S. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • Kumar, N., et al. (2018). Development and validation of a stability-indicating HPLC method for carvedilol and its organic impurities in bulk and tablets. Indian Journal of Pharmaceutical Sciences, 80(1), 136-145. [Link]

  • Gadape, H. H., & Gade, S. B. (2011). Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy. Analytical Methods, 3(10), 2341-2347. [Link]

  • Gadape, H. H., & Gade, S. B. (2011). Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy. Request PDF on ResearchGate. [Link]

  • CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges. CASSS. [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. [Link]

  • Islam, R., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 19(6), 1588-1596. [Link]

Sources

Application Note: Chiral Derivatization for the Enantioselective Analysis of o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carvedilol is a non-selective β-adrenergic antagonist with α1-blocking activity, widely prescribed for the treatment of hypertension and heart failure.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacological profiles.[1][3] The β-blocking activity resides primarily in the S(-)-enantiomer, while both enantiomers contribute to the α1-blocking effect.[4] Carvedilol is extensively metabolized in the liver, with one of its major active metabolites being o-Desmethylcarvedilol (DMC).[4][5][6][7][8][9] Given the stereoselective metabolism and pharmacology of the parent drug, it is critical to employ enantioselective analytical methods to individually quantify the enantiomers of its metabolites, such as o-Desmethylcarvedilol, in biological matrices.[3][4] This is essential for comprehensive pharmacokinetic and pharmacodynamic studies in drug development and clinical research.[3]

Direct enantioseparation on a chiral stationary phase (CSP) can be challenging. An effective alternative is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[10] These diastereomers possess distinct physicochemical properties and can be readily separated on a conventional achiral column.[10] This application note provides a detailed protocol for the enantioselective analysis of o-Desmethylcarvedilol using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as the chiral derivatizing agent, followed by separation and quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11][12]

Scientific Principle: Chiral Derivatization with GITC

o-Desmethylcarvedilol possesses two key functional groups amenable to derivatization: a secondary amine and a phenolic hydroxyl group. GITC is a highly effective chiral derivatizing agent for primary and secondary amines.[13][14] The isothiocyanate group of GITC reacts with the secondary amine of o-Desmethylcarvedilol under mild basic conditions to form a thiourea linkage. This reaction creates two stable diastereomers from the two enantiomers of o-Desmethylcarvedilol. The bulky, chiral sugar moiety of GITC imparts significant steric and conformational differences to the resulting diastereomers, facilitating their chromatographic separation on a standard reversed-phase column.

The derivatization reaction is depicted below:

R/S-o-Desmethylcarvedilol + GITC → R/S-o-Desmethylcarvedilol-GITC Diastereomers

The resulting diastereomers can then be baseline resolved and quantified using a sensitive and selective technique like UPLC-MS/MS.[12]

Experimental Workflow

The overall analytical workflow involves sample preparation, chiral derivatization, UPLC-MS/MS analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis Analysis Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Loading Elution Elution & Evaporation SPE->Elution Washing & Elution Reconstitution Reconstitution Elution->Reconstitution Add_GITC Addition of GITC & Base Reconstitution->Add_GITC Incubation Incubation Add_GITC->Incubation Reaction UPLC_MSMS UPLC-MS/MS Analysis Incubation->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

Caption: Experimental workflow for the chiral analysis of o-Desmethylcarvedilol.

Detailed Protocol

Reagents and Materials
  • o-Desmethylcarvedilol reference standard

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Triethylamine (TEA)

  • Water, deionized

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation (Solid-Phase Extraction)

This step is crucial for removing plasma proteins and other interfering substances.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 200 µL of human plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile.

Chiral Derivatization Procedure
  • To the reconstituted sample extract, add 20 µL of 10 mg/mL GITC in acetonitrile.

  • Add 10 µL of 5% triethylamine in acetonitrile to catalyze the reaction.[13]

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the sample to room temperature.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of derivatized standard

Note on MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions for the derivatized o-Desmethylcarvedilol diastereomers need to be optimized by infusing the derivatized standard into the mass spectrometer. A precursor ion corresponding to the [M+H]+ of the diastereomer should be selected, followed by optimization of fragment ions and collision energies to ensure maximum sensitivity and specificity.

Method Validation

A rigorous method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the analytical data.[15][16][17][18][19]

Validation cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LLOQ Limit of Quantification (LLOQ) Validation->LLOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Validation Parameters and Acceptance Criteria
Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No significant interfering peaks at the retention times of the diastereomers in blank plasma.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 85-115% at three concentration levels (low, medium, high).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).
LLOQ The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%CV should remain within acceptable limits when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.

Expected Results

This method is expected to provide excellent chromatographic resolution of the o-Desmethylcarvedilol-GITC diastereomers. A previous study on carvedilol and its O-desmethyl metabolite using GITC derivatization reported complete resolution of both pairs of diastereoisomers within 12 minutes.[11] The assay demonstrated linearity over a range of 0.6-80 ng/mL in human plasma.[11] Similar performance is anticipated for this optimized UPLC-MS/MS method, with the added benefits of higher sensitivity and specificity inherent to mass spectrometric detection.[12][20]

Conclusion

The described application note provides a comprehensive and robust protocol for the enantioselective analysis of o-Desmethylcarvedilol in human plasma. The use of GITC as a chiral derivatizing agent, coupled with the speed and sensitivity of UPLC-MS/MS, offers a reliable and efficient method for researchers, scientists, and drug development professionals. This approach facilitates a deeper understanding of the stereoselective pharmacokinetics of carvedilol and its metabolites, ultimately contributing to the development of safer and more effective therapeutic strategies.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Eisenberg, E. J., & Patterson, W. R. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493(1), 105-115.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Fujimaki, M., Hakusui, H., & Sano, M. (1989). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. Journal of Pharmaceutical Sciences, 78(12), 953-957.
  • Paal, T. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 4983.
  • Rocamora-Reverte, L., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 618.
  • Wang, M., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE, 5(11), e15441.
  • PubChem. Desmethylcarvedilol.
  • Santa Cruz Biotechnology. O-Desmethyl Carvedilol.
  • Wikipedia. Chiral derivatizing agent.
  • ANEXIB Chemicals. O-Desmethyl Carvedilol.
  • Cayman Chemical. Desmethyl Carvedilol.
  • Schmidt, A. H., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 18(12), 2197-2206.
  • He, B., et al. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 569-576.
  • Shah, G., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986.
  • LGC Standards. O-Desmethyl Carvedilol.
  • Saki, N., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 183-193.

Sources

Application Note & Protocol: Solid-Phase Extraction of o-Desmethylcarvedilol from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the selective extraction of o-Desmethylcarvedilol, a primary metabolite of the beta-blocker Carvedilol, from human plasma. The method employs a mixed-mode solid-phase extraction (SPE) strategy, which leverages both reversed-phase and strong cation-exchange retention mechanisms to achieve high recovery and excellent sample cleanup. This protocol is designed for researchers in clinical pharmacology, drug metabolism, and bioanalytical laboratories requiring a reliable method for sample preparation prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the chemical principles guiding the method development, provide a detailed step-by-step workflow, present expected performance data based on bioanalytical validation principles, and offer a thorough troubleshooting guide.

Introduction: The Bioanalytical Challenge

Carvedilol is a widely prescribed non-selective β- and α1-adrenergic antagonist used in the management of hypertension and congestive heart failure.[1][2] Its metabolism is complex, involving oxidation and glucuronidation. o-Desmethylcarvedilol (DMC) is a significant oxidative metabolite, primarily formed by the action of the CYP2C9 enzyme.[1] Accurate quantification of both the parent drug and its metabolites in biological matrices like plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Biological samples present a significant analytical challenge due to their complexity, containing numerous endogenous components such as proteins, lipids, and salts that can interfere with analysis and damage analytical instrumentation.[3] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from the bulk matrix, thereby reducing matrix effects, improving sensitivity, and enhancing method robustness.[4][5]

This guide details a method based on mixed-mode SPE, a superior choice for multi-functional analytes like o-Desmethylcarvedilol, which possesses both hydrophobic regions (the carbazole ring system) and a readily ionizable secondary amine group.[6]

Analyte & Method Principle

o-Desmethylcarvedilol Properties

To develop an effective SPE method, understanding the analyte's physicochemical properties is paramount.

  • Structure:

    o-Desmethylcarvedilol Structure
    Figure 1: Chemical Structure of o-Desmethylcarvedilol.[6]
  • Formula: C₂₃H₂₄N₂O₄[7]

  • Molecular Weight: 392.4 g/mol [6]

  • Key Functional Groups: Secondary amine, two hydroxyl groups, ether linkages, carbazole aromatic system.

  • Ionization: The secondary amine is basic and can be readily protonated (positively charged) under acidic conditions (pH < pKa). This property is key to the ion-exchange mechanism.

Principle of Mixed-Mode Cation Exchange (MCX) SPE

This protocol utilizes a mixed-mode sorbent that contains both hydrophobic (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid, -SO₃⁻) functional groups. This dual chemistry allows for a highly selective extraction strategy.

The diagram below illustrates the retention mechanism. Under acidic conditions, the secondary amine of o-Desmethylcarvedilol is protonated (R₂NH₂⁺). This positive charge facilitates strong ionic binding to the negatively charged sulfonic acid groups on the sorbent. Concurrently, the hydrophobic carbazole moiety interacts with the reversed-phase chains. This dual retention provides superior selectivity compared to single-mechanism SPE.[8]

MCX_Retention_Mechanism cluster_0 SPE Sorbent Particle cluster_1 Mobile Phase (Acidic) sorbent Mixed-Mode Sorbent Hydrophobic Chain (C18) Cation Exchanger (-SO₃⁻) analyte o-Desmethylcarvedilol Hydrophobic Moiety (Carbazole) Protonated Amine (R₂NH₂⁺) analyte->sorbent:f1  Hydrophobic  Interaction analyte->sorbent:f2  Ionic  Interaction

Caption: Dual retention of o-Desmethylcarvedilol on a mixed-mode sorbent.

Materials and Reagents

Item Description/Specification
SPE Cartridges Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cc)
Plasma Samples Human plasma (K₂EDTA), stored at -80°C
Reference Standard o-Desmethylcarvedilol (≥98% purity)
Internal Standard (IS) o-Desmethylcarvedilol-d5 or a structurally similar compound (e.g., Carvedilol-d5)
Solvents Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Isopropanol
Reagents Formic Acid (≥98%), Ammonium Hydroxide (~28%), Hydrochloric Acid
Equipment SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge
Labware Calibrated Pipettes, Polypropylene Tubes (1.5 mL and 5 mL)

Detailed Application Protocol

This protocol is optimized for the extraction of o-Desmethylcarvedilol from 200 µL of human plasma.

Workflow Overview

Caption: Step-by-step workflow for the SPE of o-Desmethylcarvedilol.

Step 1: Sample Pre-treatment
  • Action: To a 1.5 mL polypropylene tube, add 200 µL of thawed plasma sample, 20 µL of internal standard (IS) working solution, and 200 µL of 4% phosphoric acid in water.

  • Action: Vortex for 30 seconds.

  • Action: Centrifuge at 4000 x g for 5 minutes to pellet precipitated proteins.

  • Rationale: Acidification serves two critical purposes: it precipitates plasma proteins, and it ensures that the secondary amine of o-Desmethylcarvedilol is fully protonated (positively charged), which is essential for retention on the cation-exchange sorbent.[9]

Step 2: SPE Cartridge Conditioning
  • Action: Place the MCX cartridges on the vacuum manifold.

  • Action: Pass 1 mL of Methanol through each cartridge. Do not apply high vacuum; allow the solvent to flow by gravity or very light vacuum.

  • Rationale: Conditioning wets the sorbent and activates the bonded phase (both C18 and sulfonic acid groups), ensuring reproducible interactions with the analyte.[5]

Step 3: SPE Cartridge Equilibration
  • Action: Pass 1 mL of purified water through each cartridge. Do not allow the sorbent bed to dry out before sample loading.

  • Rationale: Equilibration removes the organic conditioning solvent and creates a sorbent environment that is chemically similar to the aqueous sample, promoting efficient analyte binding.[5]

Step 4: Sample Loading
  • Action: Load the supernatant from Step 1 onto the conditioned and equilibrated cartridge.

  • Action: Use a slow and consistent flow rate (approx. 1 mL/min). A high flow rate can lead to poor retention and low recovery.[10]

  • Rationale: A slow flow rate provides sufficient residence time for the analyte to establish both hydrophobic and ionic interactions with the sorbent, maximizing binding and recovery.

Step 5: Wash 1 (Remove Polar Interferences)
  • Action: Pass 1 mL of 0.1 N Hydrochloric Acid (HCl) through the cartridge.

  • Rationale: This acidic aqueous wash removes highly polar, water-soluble interferences (e.g., salts, urea) that were not retained. The acidic pH ensures the analyte remains protonated and strongly bound via cation exchange.

Step 6: Wash 2 (Remove Non-polar Interferences)
  • Action: Pass 1 mL of Methanol through the cartridge.

  • Rationale: This organic wash is crucial for removing moderately polar and non-polar interferences, such as phospholipids, that are retained by the hydrophobic mechanism. The analyte is not eluted because the strong ionic bond is maintained in the absence of a pH change. This step is critical for reducing matrix effects in the final LC-MS/MS analysis.

Step 7: Analyte Elution
  • Action: Place clean collection tubes inside the manifold.

  • Action: Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.

  • Rationale: The elution solvent is both basic and strongly organic. The ammonium hydroxide neutralizes the protonated amine on the analyte, breaking the strong ionic bond with the sorbent. The high concentration of organic solvent (methanol) then disrupts the weaker hydrophobic interactions, allowing the neutral analyte to be completely eluted from the cartridge.[4]

Step 8: Evaporation and Reconstitution
  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Action: Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Action: Vortex for 30 seconds and transfer to an autosampler vial for analysis.

  • Rationale: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the initial mobile phase ensures good peak shape during the subsequent chromatographic analysis.

Method Performance & Validation

A bioanalytical method is only useful if it is proven to be reliable. Validation should be performed according to regulatory guidelines, such as those from the FDA or the ICH M10 guidance.[11][12][13] The following table outlines typical acceptance criteria and expected performance for this method.

Parameter Description Acceptance Criteria Expected Performance
Recovery Efficiency of the extraction process, comparing analyte response in an extracted sample to an unextracted standard.[11]Consistent, precise, and reproducible across the concentration range.> 85%
Matrix Effect The influence of co-eluting matrix components on analyte ionization in the MS source.CV ≤ 15%90-110% (IS-normalized)
Accuracy Closeness of measured concentration to the nominal concentration.Within ±15% of nominal (±20% at LLOQ)92-108%
Precision Repeatability of measurements (intra- and inter-day).CV ≤ 15% (≤ 20% at LLOQ)< 10% CV
Linearity The ability of the method to produce results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99r² > 0.995

Troubleshooting Guide

Even robust methods can encounter issues. This guide provides solutions to common problems encountered during SPE.[4][14][15][16]

Problem Potential Cause(s) Solution(s)
Low Recovery 1. Sorbent Dried Out: Cartridge bed dried before sample loading. 2. Incorrect pH: Sample pH not acidic enough for full protonation. 3. Elution Failure: Elution solvent not basic enough to neutralize the analyte. 4. Flow Rate Too High: Sample loading was too fast.1. Re-condition and re-equilibrate the cartridge. Ensure it does not dry. 2. Verify the pH of the pre-treatment solution. 3. Increase the concentration of ammonium hydroxide in the elution solvent (e.g., to 10%). Increase elution volume. 4. Reduce the vacuum or use gravity during the loading step.
Poor Reproducibility 1. Inconsistent Flow Rates: Variable vacuum pressure between samples. 2. Incomplete Protein Precipitation: Insufficient mixing or acid during pre-treatment. 3. Variable Elution: Inconsistent elution solvent delivery.1. Use a manifold with individual flow control for each cartridge. 2. Ensure thorough vortexing and adequate centrifugation. 3. Ensure accurate pipetting of the elution solvent.
High Matrix Effects / "Dirty" Extract 1. Ineffective Wash: The methanol wash (Step 6) was insufficient to remove interferences. 2. Analyte Breakthrough: Wash solvent is too strong, causing premature analyte elution.1. Increase the volume of the methanol wash step. Consider a different organic wash solvent (e.g., 50:50 Methanol:Acetonitrile). 2. This is unlikely with the strong ionic interaction, but if suspected, analyze the wash fraction for the presence of the analyte.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS.[Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare.[Link]

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. (2016). Journal of Chromatography B.[Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.[Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.[Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[Link]

  • Three Common SPE Problems. (2017). LCGC International.[Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2017). ResearchGate.[Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2017). SciSpace.[Link]

  • Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. (2019). MDPI.[Link]

  • Desmethylcarvedilol. (n.d.). PubChem, National Institutes of Health.[Link]

  • Novel SPE-HPLC Method for Analyses of β- Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column. (2015). Prime Scholars.[Link]

  • Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry. (1998). PubMed.[Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). National Institutes of Health.[Link]

  • HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. (2015). Oxford Academic.[Link]

  • Simultaneous Analysis of Diuretics and Beta-Blockers by Mixed Mode SPE and UPLC-MS/MS for Anti-Doping Analysis. (n.d.). Waters.[Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. (2022). National Institutes of Health.[Link]

  • Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. (2015). Brieflands.[Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. (2022). MDPI.[Link]

  • Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016). National Institutes of Health.[Link]

  • Method Development of Mixed-Mode Solid Phase Extraction for Forensics Applications. (n.d.). Agilent Technologies.[Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (2021). National Institutes of Health.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of o-Desmethylcarvedilol (DMC). As a primary active metabolite of Carvedilol, the enantioselective quantification of DMC is critical for comprehensive pharmacokinetic and metabolic studies[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for optimizing High-Performance Liquid Chromatography (HPLC) methods. We will delve into the causality behind experimental choices to empower you to develop robust and reliable separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the chiral separation of o-Desmethylcarvedilol.

Q1: Why is the chiral separation of o-Desmethylcarvedilol (DMC) necessary?

A: Carvedilol is administered as a racemate, and its enantiomers exhibit different pharmacological activities. The (S)-(-) enantiomer is a potent β- and α1-adrenergic antagonist, while the (R)-(+) enantiomer primarily acts as an α1-adrenergic antagonist[1][3]. Metabolism of Carvedilol, including the formation of DMC by the CYP2C9 enzyme, can also be stereoselective[1][2]. Therefore, separating the enantiomers of DMC is essential to accurately understand the pharmacokinetic profile, metabolic fate, and overall pharmacological effect of the parent drug and its active metabolites.

Q2: What are the most effective strategies for separating DMC enantiomers?

A: The most prevalent and effective strategy is the direct method using a Chiral Stationary Phase (CSP). This involves a column where a chiral selector is immobilized onto the support material. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs are the most successful types for this class of compounds[1][4][5]. Less common methods include indirect separation after chiral derivatization[6] and the use of chiral mobile phase additives (CMPA)[7][8][9].

Q3: Which type of Chiral Stationary Phase (CSP) should I start with for DMC separation?

A: For aryloxypropanolamine compounds like DMC, polysaccharide-based columns such as Chiralpak® IB N-5, Chiralpak® IA, or Lux® Cellulose-4 are excellent starting points[4][10][11]. These phases offer broad selectivity and can be operated in reversed-phase, normal-phase, or polar organic modes, providing significant flexibility during method development[5]. Macrocyclic glycopeptide columns like Chirobiotic® V have also demonstrated success, particularly in reversed-phase mode with mass spectrometry detection[1].

Q4: What is the fundamental role of the mobile phase in achieving chiral separation on a CSP?

A: The mobile phase is not merely a carrier; it is an active participant in the chiral recognition process. Its composition modulates the interactions between the analyte enantiomers and the CSP. By altering solvent strength, polarity, and pH, or by introducing additives, you directly influence the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. The difference in the stability of these two complexes is what leads to differential retention times and, ultimately, separation.

Q5: Why are basic additives like Diethylamine (DEA) or Ethanolamine often required in the mobile phase?

A: O-Desmethylcarvedilol is a basic compound due to its secondary amine group[12]. This functional group can engage in strong, undesirable ionic interactions with any residual acidic silanol groups on the silica surface of the CSP. These secondary interactions lead to significant peak tailing and poor efficiency. A small amount of a basic additive (typically 0.1-0.5%) in the mobile phase acts as a competitor for these active sites, masking the silanols and resulting in symmetrical, sharp peaks[13].

Section 2: Systematic Workflow for Mobile Phase Optimization

Developing a robust chiral separation method requires a logical, systematic approach rather than random trial-and-error. The following workflow, illustrated in the diagram below, provides a structured path to efficient mobile phase optimization.

G start Start: Select Polysaccharide CSP (e.g., Chiralpak IB N-5) screen_mode Step 1: Mode Screening (Reversed-Phase vs. Normal-Phase) start->screen_mode rp_path Step 2 (RP): Screen Organic Modifiers (Acetonitrile vs. Methanol) screen_mode->rp_path Promising Separation np_path Step 2 (NP): Screen Alcohol Modifiers (Isopropanol vs. Ethanol) screen_mode->np_path Promising Separation rp_ratio Step 3 (RP): Optimize Modifier/Buffer Ratio (e.g., 80/20, 70/30, 60/40) rp_path->rp_ratio np_ratio Step 3 (NP): Optimize Alkane/Alcohol Ratio (e.g., 90/10, 80/20, 70/30) np_path->np_ratio rp_buffer Step 4 (RP): Optimize Buffer pH & Type (e.g., Phosphate vs. Acetate, pH 6-8) rp_ratio->rp_buffer np_additive Step 4 (NP): Optimize Basic Additive (0.1% DEA vs. 0.1% Butylamine) np_ratio->np_additive fine_tune Step 5: Fine-Tune & Validate (Flow Rate, Temperature, Robustness) rp_buffer->fine_tune np_additive->fine_tune end_node Optimized Method fine_tune->end_node

Caption: Workflow for Mobile Phase Optimization.

Experimental Protocol: Step-by-Step Optimization
  • Column Selection & Mode Screening:

    • Action: Select a polysaccharide-based CSP (e.g., Chiralpak IB N-5, 250 x 4.6 mm, 5 µm).

    • Action: Perform initial screening injections in both reversed-phase (RP) and normal-phase (NP) modes to determine which provides better initial selectivity.

      • RP Screening Phase: 80% Acetonitrile / 20% 20mM Potassium Phosphate buffer, pH 7.0[4][14].

      • NP Screening Phase: 80% n-Heptane / 20% Isopropanol with 0.1% Diethylamine (DEA)[11].

    • Causality: The fundamental chiral recognition mechanisms can differ significantly between RP and NP modes. One mode may provide superior selectivity based on the specific hydrogen bonding, dipole-dipole, and steric interactions involved.

  • Optimize the Organic Modifier:

    • Action (if RP is chosen): Keeping the buffer constant, evaluate different organic modifiers. Compare acetonitrile with methanol. Studies show that a mix of acetonitrile and methanol can sometimes provide unique selectivity that neither solvent can achieve alone[4][14].

    • Action (if NP is chosen): Keeping the alkane constant, compare different alcohol modifiers (e.g., isopropanol vs. ethanol).

    • Causality: The type of organic modifier alters the polarity of the mobile phase and its ability to form hydrogen bonds. This directly competes with or facilitates interactions between the analyte and the CSP, thus affecting both retention and resolution.

  • Optimize Mobile Phase Ratio & Strength:

    • Action: Systematically vary the ratio of the organic modifier to the aqueous buffer (in RP) or the alkane to the alcohol (in NP). For example, test 80:20, 70:30, and 60:40 ratios.

    • Causality: This is the primary way to adjust analyte retention time. Increasing the organic content in RP or the alcohol content in NP will generally decrease retention. The goal is to find a balance that provides good resolution within an acceptable analysis time.

  • Optimize Aqueous Component (pH) and Additives:

    • Action (RP): Evaluate the effect of buffer pH. For DMC, a pH range of 6.0 to 8.0 is often effective[4][14]. Compare different buffer systems, such as phosphate versus ammonium acetate, as the buffer ions themselves can influence separation[14].

    • Action (NP/RP): Optimize the concentration and type of basic additive. Compare 0.1% DEA to other amines like ethanolamine or butylamine, which can sometimes offer improved peak shape[13].

    • Causality: pH controls the ionization state of DMC. At a pH well below its pKa (~7.9), the secondary amine will be fully protonated, which can enhance interaction with some CSPs but also increases the risk of silanol interactions. The choice of additive can dramatically improve peak shape by masking these secondary interaction sites[13].

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during method development for DMC.

G problem Problem: Poor Resolution (Rs < 1.5) cause1 Cause: Sub-optimal Mobile Phase Strength? problem->cause1 cause2 Cause: Incorrect Modifier Type? problem->cause2 cause3 Cause: Inappropriate Mobile Phase pH? problem->cause3 cause4 Cause: Peak Tailing Masking Resolution? problem->cause4 sol1 Solution: Adjust Organic/Aqueous Ratio. Analyze Trend. cause1->sol1 sol2 Solution: Switch Modifier (e.g., ACN to MeOH in RP). cause2->sol2 sol3 Solution: Adjust Buffer pH by ±0.5 units. cause3->sol3 sol4 Solution: Add/Optimize Basic Modifier (e.g., 0.1% DEA). cause4->sol4

Caption: Troubleshooting Poor Resolution.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

  • Potential Cause: The mobile phase strength is incorrect, causing retention times that are too short for separation to occur or too long, leading to band broadening.

    • Solution: Systematically adjust the percentage of the organic modifier. In reversed-phase, decrease the organic solvent percentage in 5% increments to increase retention and interaction with the CSP. In normal-phase, decrease the alcohol percentage.

  • Potential Cause: The chosen organic modifier is not optimal for inducing chiral recognition.

    • Solution: Switch the primary organic modifier. If using acetonitrile in RP, try methanol or a combination of the two. The different hydrogen bonding properties of methanol can create a different selectivity profile[4][14].

  • Potential Cause: The pH of the mobile phase is not optimal for the ionization state of the analyte.

    • Solution: Adjust the buffer pH in 0.5 unit increments. The charge state of the DMC molecule directly impacts its interaction with the CSP, and a small change in pH can significantly alter selectivity[14][15].

  • Potential Cause: A necessary mobile phase additive is missing.

    • Solution: If not already present, add 0.1% of a basic modifier like DEA to the mobile phase. This is often crucial for basic compounds on polysaccharide CSPs to improve peak shape and, consequently, resolution[13].

Problem 2: Significant Peak Tailing (Asymmetry > 1.5)

  • Potential Cause: Strong secondary interactions are occurring between the basic DMC analyte and acidic sites on the CSP surface.

    • Solution: This is the most common cause. Add or increase the concentration of a basic modifier (e.g., DEA, ethanolamine) up to 0.5%. The amine additive will preferentially interact with the acidic sites, preventing the analyte from doing so and resulting in more symmetrical peaks[13].

  • Potential Cause: The column is overloaded with the sample.

    • Solution: Reduce the concentration of the injected sample by a factor of 5 or 10. Overloading the CSP can saturate the chiral binding sites, leading to distorted peak shapes.

Problem 3: Inconsistent Retention Times and/or Resolution

  • Potential Cause: Insufficient column equilibration between runs or after mobile phase changes. Chiral separations are highly specific and can require longer equilibration times than achiral separations[16].

    • Solution: Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before injecting the sample. Monitor the baseline until it is stable.

  • Potential Cause: An "additive memory effect," where additives from a previous mobile phase are retained on the column, affecting subsequent analyses[16].

    • Solution: Implement a rigorous column flushing protocol when changing mobile phase systems, especially when switching between methods that use different types of additives. Flush with a strong, miscible solvent like isopropanol.

  • Potential Cause: The mobile phase composition is changing over time.

    • Solution: Prepare fresh mobile phase daily, especially if it contains volatile additives like DEA or buffers that can support microbial growth. Ensure components are fully dissolved and mixed.

Section 4: Data Tables & Protocols

For ease of reference, the following table summarizes recommended starting conditions based on published methods for Carvedilol and its metabolites.

Table 1: Recommended Starting Conditions for DMC Chiral Separation

Parameter Method 1 (Reversed-Phase) Method 2 (Normal-Phase)
Chiral Stationary Phase Chiralpak IB N-5 (5 µm) Lux Cellulose-4 (5 µm)
Mobile Phase 80% Organic Modifier, 20% Aqueous Buffer 60% Isopropanol, 40% n-Heptane
Organic Modifier 87% Acetonitrile : 13% Methanol Isopropanol
Aqueous/Alkane 20 mM Potassium Phosphate Buffer n-Heptane
pH 7.0 N/A
Additive None specified, but 0.1% DEA recommended if tailing occurs Not specified, but 0.1% DEA recommended
Flow Rate 0.5 mL/min 1.0 mL/min
Temperature 25 °C Ambient

| Reference |[4][14] |[11] |

Protocol: Preparation of 1L Reversed-Phase Mobile Phase

(80:20 Acetonitrile:20mM Phosphate Buffer pH 7.0 with 0.1% DEA)

  • Prepare the Aqueous Buffer:

    • Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in ~950 mL of HPLC-grade water.

    • Place a calibrated pH probe in the solution and slowly add a 1M solution of Potassium Hydroxide (KOH) dropwise while stirring until the pH is stable at 7.0.

    • Transfer the solution to a 1000 mL volumetric flask and add water to the mark. Filter through a 0.45 µm filter. This is your 20 mM Phosphate Buffer stock.

  • Measure Components:

    • In a clean 1L mobile phase reservoir, accurately measure 800 mL of HPLC-grade Acetonitrile.

    • Accurately measure 200 mL of the prepared 20 mM Phosphate Buffer and add it to the acetonitrile.

  • Add the Additive:

    • Pipette 1.0 mL of Diethylamine (DEA) into the 1L mobile phase mixture.

  • Mix and Degas:

    • Cap the reservoir and mix thoroughly by inversion for 1-2 minutes.

    • Degas the final mobile phase using sonication or vacuum filtration before placing it on the HPLC system.

References

  • Eisenberg, E. J., Patterson, W. R., & Kahn, G. C. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization.
  • Al-Saeed, M. S., & Al-Angary, A. A. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(7), 2851-2857. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173–180. [Link]

  • Mueller, C. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5035. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155763, Desmethylcarvedilol. Retrieved January 16, 2026 from [Link].

  • Bonfim, R. R., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Chirality, 24(8), 654–659. [Link]

  • Peccinini, R. G., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Biopharmaceutics & Drug Disposition, 29(5), 280–288.
  • Mueller, C. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. RJPT. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Sreekanth, G., et al. (2014). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 226-230.
  • Peccinini, R. G., et al. (2008).
  • Hancu, G., et al. (2013). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 61(3), 426-435.
  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 16, 2026, from [Link]

  • Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 165–181. [Link]

  • Lanchote, V. L., et al. (2019). Effects of mobile phase pH on the retention factors of carvedilol and its metabolites.
  • Islam, M. R., et al. (2019). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 61-68. [Link]

  • Hancu, G., et al. (2013). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia.
  • George, S. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Hancu, G., et al. (2013). The chemical structure of carvedilol. The asterix denote the chiral center. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing o-Desmethylcarvedilol Detection with LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of o-Desmethylcarvedilol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Here, we address common challenges in a direct question-and-answer format, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the expertise to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My signal intensity for o-Desmethylcarvedilol is consistently low, approaching the limit of quantification (LOQ). What are the primary areas I should investigate to improve sensitivity?

Low signal intensity is a frequent hurdle in the analysis of metabolites, which are often present at much lower concentrations than the parent drug.[1][2] A systematic approach, from sample preparation to mass spectrometer settings, is crucial for identifying the bottleneck.

Initial Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 A Low Signal Intensity B Evaluate Sample Preparation A->B Start Here C Check LC System & Parameters B->C If Sample Prep is Optimized E Inefficient Extraction? B->E F Matrix Effects / Ion Suppression? B->F D Optimize MS Parameters C->D If LC System is Stable G Suboptimal Mobile Phase? C->G H Poor Peak Shape? C->H I Column Contamination? C->I J Poor Ionization? D->J K Incorrect MRM Transitions? D->K L Source Contamination? D->L

Detailed Investigation Points:

  • Sample Preparation: Inefficient extraction or significant matrix effects are common culprits.[3][4] o-Desmethylcarvedilol is one of several metabolites of Carvedilol, and its concentration in biological matrices can be quite low.[5]

    • Extraction Efficiency: Are you using the most suitable extraction technique? While protein precipitation is simple, it may not be sufficient for removing interfering phospholipids.[1] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) often provide a cleaner extract.[6][7] For o-Desmethylcarvedilol and other carvedilol metabolites, SPE has been shown to yield high recovery rates.[8][9]

    • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte.[10] A cleaner sample, achieved through optimized SPE or LLE, is the first line of defense.[4]

  • Chromatography: Your LC separation is critical not only for resolving isomers but also for separating the analyte from matrix interferences.[3]

    • Mobile Phase pH: Carvedilol and its metabolites contain basic functional groups.[4] Using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) will ensure the analytes are protonated, which is beneficial for reverse-phase retention and positive mode ionization.[6][11]

    • Column Choice: A C18 column is commonly used for carvedilol and its metabolites.[8][12] Using a column with a smaller particle size (e.g., sub-2 µm) can improve peak efficiency and, consequently, sensitivity.[13]

  • Mass Spectrometry: Direct optimization of the mass spectrometer for o-Desmethylcarvedilol is essential.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for carvedilol and its metabolites.[6][8] Ensure your source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for your specific flow rate and mobile phase composition.[14]

    • MRM Transitions: Verify that you are using the optimal precursor and product ions for o-Desmethylcarvedilol. This can be done by infusing a standard solution of the analyte and performing a product ion scan.

Q2: I suspect matrix effects are suppressing my o-Desmethylcarvedilol signal. How can I confirm this and what are the strategies to mitigate it?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis and can compromise the accuracy and reproducibility of your assay.[10][15]

Confirmation of Matrix Effects:

A post-column infusion experiment is a definitive way to visualize matrix effects.

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC LC Column Tee T-Union LC->Tee Syringe Syringe Pump with Analyte Syringe->Tee MS Mass Spectrometer Tee->MS

Procedure:

  • Infuse a standard solution of o-Desmethylcarvedilol at a constant flow rate into the LC eluent stream after the analytical column.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of o-Desmethylcarvedilol. A stable baseline signal should be observed. If there is a dip in the signal at the retention time of co-eluting matrix components, this indicates ion suppression.

Mitigation Strategies:

StrategyDescriptionCausality
Improve Sample Cleanup Switch from protein precipitation to a more rigorous technique like SPE or LLE.[16]Removes a greater amount of interfering matrix components, such as phospholipids, before they can enter the LC-MS system.[1]
Optimize Chromatography Adjust the gradient profile to better separate o-Desmethylcarvedilol from the regions of matrix suppression. Using smaller particle size columns can increase peak capacity and resolution.[13]By moving the analyte's retention time away from co-eluting interferences, the competition for ionization in the MS source is reduced.[3]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS for o-Desmethylcarvedilol is the ideal choice.The SIL-IS will co-elute with the analyte and experience the same degree of matrix effects. The ratio of the analyte to the IS will remain constant, thus compensating for signal suppression or enhancement.[2]
Reduce Sample Volume If sensitivity allows, injecting a smaller volume of a cleaner, more concentrated sample can be beneficial.[5]This reduces the total amount of matrix components introduced into the system.
Q3: What are the recommended starting points for sample preparation of o-Desmethylcarvedilol from human plasma?

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[1] For carvedilol and its metabolites in plasma, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed.[7][8]

Protocol 1: Solid-Phase Extraction (SPE)

SPE is highly effective for cleaning up complex biological samples and can provide high recovery and reproducibility.[6][11]

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of human plasma, add an internal standard. Acidify the sample with an acid like formic acid to disrupt protein binding and ensure the analyte is in its charged state for better retention on the SPE sorbent.[16]

  • SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the o-Desmethylcarvedilol and other carvedilol metabolites with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a simpler and often faster alternative to SPE.[7]

Step-by-Step Methodology:

  • Sample Preparation: To 200 µL of plasma, add the internal standard.

  • Extraction: Add 2.5 mL of an organic solvent like tert-butyl methyl ether.[7] Vortex the mixture for approximately 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in the mobile phase for injection.[7]

Q4: What are the key mass spectrometry parameters to optimize for o-Desmethylcarvedilol?

Optimizing MS parameters is critical for achieving the best sensitivity and specificity. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

Key Parameters and Optimization:

ParameterRecommended Setting/Starting PointRationale
Ionization Mode Electrospray Ionization (ESI), Positive Modeo-Desmethylcarvedilol contains a secondary amine, which is readily protonated in positive ESI mode, leading to a strong [M+H]⁺ signal.[6][8]
Precursor Ion Infuse a standard to determine the exact m/z of the [M+H]⁺ ion.This is the parent ion that will be isolated in the first quadrupole for fragmentation.
Product Ions (MRM Transitions) Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions.Selecting the most abundant and specific product ions for Multiple Reaction Monitoring (MRM) ensures high sensitivity and selectivity. The fragmentation pattern arises from the cleavage of specific bonds in the molecule.[17][18]
Collision Energy (CE) Optimize for each MRM transition to maximize the intensity of the product ion.The CE value directly impacts the fragmentation efficiency. Too low, and fragmentation is incomplete; too high, and the product ion itself may fragment, reducing signal intensity.
Source Parameters IonSpray Voltage, Temperature, Nebulizer Gas (GS1), and Turbo Gas (GS2)These parameters must be optimized to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer from the LC.[14] The optimal settings are often dependent on the mobile phase composition and flow rate.

Example MRM Transitions for Carvedilol Metabolites:

While specific transitions for o-Desmethylcarvedilol should be empirically determined, published methods for related metabolites can provide a starting point. For example, a method for 4'-hydroxyphenyl carvedilol used the transition m/z 423.3 → 100.1.[11]

References

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-86. Available at: [Link]

  • Patel, D. P., et al. (2013). UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. SciSpace. Available at: [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2011). ResearchGate. Available at: [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2013). ResearchGate. Available at: [Link]

  • Gangnus, T., et al. (2020). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis. Available at: [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. Available at: [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. (2022). NIH National Library of Medicine. Available at: [Link]

  • MS/MS spectra of carvedilol. ResearchGate. Available at: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. NIH National Library of Medicine. Available at: [Link]

  • LSMSMS troubleshooting. Scribd. Available at: [Link]

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. ResearchGate. Available at: [Link]

  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. NIH National Library of Medicine. Available at: [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. ResearchGate. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC. Available at: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). Chromatography Online. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. Available at: [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]

  • Trends in Bioanalysis Using LC–MS–MS. (2015). LCGC International. Available at: [Link]

  • Detailed methodology of different plasma preparation procedures... ResearchGate. Available at: [Link]

  • A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. Available at: [Link]

  • How can I improve ionisation in an ion trap mass spectrometer? ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques. PubMed. Available at: [Link]

  • Optimization of Ionization Efficiency. (2015). Wiley Analytical Science. Available at: [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]

  • fragmentation patterns. Chemguide. Available at: [Link]

  • Method for increasing ionization efficiency in mass spectroscopy. Google Patents.
  • Final product ion mass spectra with proposed fragmentations of a... ResearchGate. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in o-Desmethylcarvedilol Plasma Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the bioanalysis of o-Desmethylcarvedilol in plasma matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for mitigating matrix effects in LC-MS/MS workflows. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the analysis of o-Desmethylcarvedilol.

Q1: What is o-Desmethylcarvedilol and why is its analysis in plasma important?

A1: o-Desmethylcarvedilol is a metabolite of Carvedilol, a nonselective beta-adrenergic blocker used to treat heart failure and high blood pressure.[1][2] Carvedilol is primarily metabolized in the liver through processes like aromatic ring oxidation and glucuronidation.[3][4] Demethylation, catalyzed mainly by the CYP2C9 enzyme, results in the formation of o-Desmethylcarvedilol.[3][5] Although considered to have minor beta-blocking activity compared to the parent drug, monitoring its plasma concentration is crucial for comprehensive pharmacokinetic and drug metabolism studies.[3][6]

Q2: What are "matrix effects" and how do they specifically impact o-Desmethylcarvedilol analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components present in the sample matrix like plasma.[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[9][10] In the context of o-Desmethylcarvedilol plasma analysis, endogenous components like phospholipids, salts, and proteins can co-elute and interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[7][11]

Q3: I'm observing poor reproducibility and inconsistent signal for o-Desmethylcarvedilol. Could this be a matrix effect?

A3: Yes, high variability in signal and poor reproducibility are classic signs of inconsistent matrix effects across different samples.[8][9] Because the concentration of interfering substances can vary from one plasma sample to another, the degree of ion suppression or enhancement can also fluctuate, leading to imprecise measurements.

Q4: What is the best internal standard (IS) to use for o-Desmethylcarvedilol analysis to combat matrix effects?

A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as o-Desmethylcarvedilol-d5.[8][12][13] A SIL-IS is chemically identical to the analyte and will have a very similar chromatographic retention time and ionization behavior. This means it will be affected by the matrix in the same way as the analyte, allowing for accurate correction during data processing.

Q5: How can I quantitatively assess the degree of matrix effects in my assay?

A5: A quantitative assessment of matrix effects can be performed by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solvent at the same concentration.[8] The FDA guidance on bioanalytical method validation emphasizes the importance of evaluating matrix effects to ensure method robustness.[14][15]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common issues related to matrix effects in o-Desmethylcarvedilol plasma analysis.

Issue 1: Low Signal Intensity and Poor Sensitivity

Potential Cause: Significant ion suppression is likely occurring, where co-eluting matrix components are hindering the ionization of o-Desmethylcarvedilol.[10][16][17] This is a common problem when using simple sample preparation methods like protein precipitation alone.[18]

Investigative Workflow:

cluster_0 Troubleshooting Workflow for Low Signal A Low Signal/Poor Sensitivity Observed B Perform Post-Extraction Spike Experiment to Quantify Matrix Factor (MF) A->B C Is MF significantly < 1? B->C D Optimize Sample Preparation: - Implement Phospholipid Removal (PLR) - Test SPE or LLE C->D Yes H Review MS Source Parameters: - Temperature, Gas Flows, Voltage C->H No F Re-evaluate Matrix Factor and Assay Performance D->F E Optimize Chromatography: - Modify Gradient to Separate Analyte  from Suppression Zones E->F G Issue Resolved F->G H->F

Caption: Workflow for troubleshooting low signal intensity.

Solutions & Protocols:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[11]

    • Protein Precipitation (PPT) followed by Phospholipid Removal (PLR): This is a significant upgrade from simple PPT. After precipitating proteins with a solvent like acetonitrile, the supernatant is passed through a specialized PLR plate or cartridge that captures phospholipids.[19]

    • Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup by utilizing a stationary phase to bind the analyte of interest while matrix components are washed away.[20][21] A mixed-mode or polymeric reversed-phase sorbent can be effective for extracting o-Desmethylcarvedilol.

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[22][23] This can be effective at removing highly polar interferences.

  • Optimize Chromatographic Separation: If improved sample cleanup is insufficient, modifying the LC method to separate o-Desmethylcarvedilol from the region of ion suppression is a viable strategy.

    • Gradient Modification: Extend the gradient to achieve better resolution between the analyte and early-eluting, polar matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity and shift the retention time of o-Desmethylcarvedilol away from interfering peaks.

Issue 2: Inconsistent Results and Poor Reproducibility (%RSD > 15%)

Potential Cause: This is often due to variable matrix effects between different lots of plasma or inconsistent sample preparation.[9] The composition of plasma can differ slightly from patient to patient, leading to varying levels of ion suppression or enhancement.

Investigative Workflow:

cluster_1 Troubleshooting Workflow for Poor Reproducibility A Poor Reproducibility (%RSD > 15%) B Evaluate Matrix Effect in at least 6 different lots of blank plasma A->B C Is there high variability in MF across lots? B->C D Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) C->D Yes E Improve Sample Preparation Robustness: - Automate pipetting - Ensure complete protein precipitation C->E No, but still poor RSD F Re-validate using multiple lots of matrix D->F E->F G Issue Resolved F->G

Caption: Workflow for troubleshooting poor reproducibility.

Solutions & Protocols:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using o-Desmethylcarvedilol-d5 is the gold standard for correcting variability.[12] Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte peak area to the IS peak area will remain constant, even if the absolute signal intensity fluctuates.

  • Standardize and Automate Sample Preparation: Manual sample preparation can introduce variability.

    • Ensure consistent and vigorous vortexing after adding the precipitation solvent to achieve complete protein crashing.[23]

    • Use automated liquid handlers for precise and repeatable pipetting of plasma, internal standard, and solvents.

Comparative Data: Sample Preparation Techniques

The choice of sample preparation is critical. Below is a summary of what to expect from different techniques for plasma analysis.

Technique Selectivity Throughput Likelihood of Matrix Effects Typical Analyte Recovery Recommendation for o-Desmethylcarvedilol
Protein Precipitation (PPT) LowHighHigh>90%Not recommended as a standalone method due to high risk of phospholipid interference.[18][24]
PPT + Phospholipid Removal (PLR) ModerateHighLow to Moderate>90%A strong and efficient choice for high-throughput analysis, significantly reducing major sources of ion suppression.[19][25]
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateModerate70-90%Can be effective but is often more labor-intensive and may require significant method development.[11]
Solid-Phase Extraction (SPE) HighModerateLow80-100%The most effective method for removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects.[26][27]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike o-Desmethylcarvedilol and its SIL-IS into the reconstitution solvent at a concentration representing the low and high QC levels.

    • Set B (Post-Extraction Spike): Process blank plasma samples using your chosen extraction method. In the final step, spike the dried extract with the same amount of o-Desmethylcarvedilol and SIL-IS as in Set A before reconstitution.

    • Set C (Extracted Sample): Spike blank plasma with o-Desmethylcarvedilol and SIL-IS before extraction and process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = Peak Area of Set B / Peak Area of Set A

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • The IS-normalized MF should be close to 1.0, ideally between 0.85 and 1.15.[7][28]

Protocol 2: Solid-Phase Extraction (SPE) for o-Desmethylcarvedilol

This protocol is a general guideline using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar). Optimization will be required.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute o-Desmethylcarvedilol and the SIL-IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (URL: [Link])

  • (carvedilol) Tablets - accessdata.fda.gov. (URL: [Link])

  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Medscape. (URL: [Link])

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

  • The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed. (URL: [Link])

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])

  • Overcoming Matrix Effects - Bioanalysis Zone. (URL: [Link])

  • Ion suppression (mass spectrometry) - Wikipedia. (URL: [Link])

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. (URL: [Link])

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) - Sivem Pharmaceuticals. (URL: [Link])

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (URL: [Link])

  • Sample Prep Tech Tip: Phospholipid Removal - Phenomenex. (URL: [Link])

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (URL: [Link])

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (URL: [Link])

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry - FDA. (URL: [Link])

  • Bioanalytical Method Validation FDA 2001.pdf. (URL: [Link])

  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (URL: [Link])

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (URL: [Link])

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])

  • Bioanalytical Method Validation. (URL: [Link])

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate - Chromatography Today. (URL: [Link])

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. (URL: [Link])

  • LCMS Troubleshooting Tips - Shimadzu. (URL: [Link])

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (URL: [Link])

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - SciSpace. (URL: [Link])

  • Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem - NIH. (URL: [Link])

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study | Request PDF - ResearchGate. (URL: [Link])

  • Protein Precipitation - Liquid-Liquid Extraction of Plasma Sample | PDF | Solubility - Scribd. (URL: [Link])

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC - NIH. (URL: [Link])

  • Protein Precipitation (PPT) Extraction - Phenomenex. (URL: [Link])

  • Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed. (URL: [Link])

  • Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. (URL: [Link])

  • Solid-Phase Extraction - Chemistry LibreTexts. (URL: [Link])

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed. (URL: [Link])

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News - alwsci. (URL: [Link])

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (URL: [Link])

Sources

Technical Support Center: (R)-(+)-o-Desmethylcarvedilol Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-(+)-o-Desmethylcarvedilol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your work with this compound solutions. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Q1: I'm observing rapid degradation of my this compound solution, even under seemingly standard laboratory conditions. What could be the cause?

A1: Rapid degradation of o-Desmethylcarvedilol, a metabolite of Carvedilol, can be attributed to several factors, primarily pH, light exposure, and temperature.[1][2][3]

  • pH-Dependent Instability: Carvedilol and its metabolites exhibit pH-dependent solubility and stability.[4][5] Specifically, carvedilol is more soluble in acidic conditions (pH 1.2-5.0) and less soluble at higher pH levels (6.5-7.8).[5] Significant degradation of carvedilol has been observed under both acidic and basic stress conditions.[1][2] It is plausible that o-Desmethylcarvedilol follows a similar pattern. The ionization state of the molecule changes with pH, which can lead to different degradation pathways such as hydrolysis.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[8] While carvedilol is considered relatively photostable, prolonged exposure can lead to the formation of degradation products.[9][10]

  • Thermal Sensitivity: Elevated temperatures can accelerate degradation.[3][11] Forced degradation studies on carvedilol have shown thermal degradation at elevated temperatures.[3]

Troubleshooting Steps:

  • pH Control:

    • Measure the pH of your solution. For optimal stability, consider buffering your solution to a slightly acidic pH, where carvedilol has shown higher solubility.[4][5]

    • If your experimental conditions require a different pH, conduct a small-scale stability study at that specific pH to understand the degradation kinetics.

  • Light Protection:

    • Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

    • Minimize exposure to ambient light during experimental procedures.

  • Temperature Management:

    • Store stock solutions and working solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless otherwise specified.

    • Avoid repeated freeze-thaw cycles, which can also contribute to degradation. Aliquoting the stock solution is highly recommended.

Q2: My this compound solution appears cloudy or has precipitated. What's happening and how can I resolve this?

A2: Cloudiness or precipitation is a clear indication of poor solubility, which can be influenced by the solvent choice, pH, and concentration. Carvedilol is classified as a BCS Class II drug, characterized by low solubility and high permeability.[12]

  • Solvent Selection: While o-Desmethylcarvedilol is a metabolite of carvedilol, its solubility profile may differ. The parent compound, carvedilol, has low aqueous solubility.[13] The choice of solvent is critical.

  • pH Effects: As a weakly basic compound, the solubility of carvedilol and likely its metabolites is highly dependent on pH.[4][5] Solubility is generally higher in acidic environments where the molecule is ionized.[5]

  • Concentration Issues: You may be exceeding the solubility limit of the compound in your chosen solvent system.

Troubleshooting Steps:

  • Optimize Solvent System:

    • If using aqueous solutions, consider the addition of a co-solvent. Solvents like ethanol, methanol, DMSO, and acetone have been used for carvedilol.[12]

    • For research purposes, deep eutectic solvents (DESs) have been shown to significantly increase the solubility of carvedilol.[4]

  • Adjust pH:

    • Acidifying the solution can significantly improve the solubility of weakly basic compounds like carvedilol and its metabolites.[4][5] A buffer system can help maintain the desired pH and solubility.

  • Review Concentration:

    • Determine the saturation solubility of this compound in your specific solvent system to ensure you are working within the appropriate concentration range.

Q3: I am using HPLC for analysis, and I'm seeing unexpected peaks in my chromatogram. Are these contaminants or degradation products?

A3: The appearance of unexpected peaks in your HPLC analysis of this compound can be indicative of either impurities from the initial material or degradation products formed during storage or the experiment itself. Forced degradation studies are essential to identify potential degradation products.[3]

  • Forced Degradation: Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light can help to intentionally generate degradation products.[1][2][3][14] This allows for the development of a stability-indicating analytical method that can separate the parent compound from any degradants.

  • Common Degradation Pathways: For carvedilol, significant degradation is observed under acidic and basic conditions.[1][2] Oxidative stress can also lead to the formation of impurities.[15]

Troubleshooting Steps:

  • Perform a Forced Degradation Study:

    • Subject your this compound solution to the following conditions separately:

      • Acid Hydrolysis: 0.1 M HCl at 60-95°C.[3][14]

      • Base Hydrolysis: 0.1 M NaOH at 60-95°C.[3][14]

      • Oxidation: 3% H2O2 at room temperature.[1]

      • Thermal Stress: Heat the solution at a temperature such as 50°C or higher.[1]

      • Photolytic Stress: Expose the solution to UV light.[1]

    • Analyze the stressed samples by HPLC to identify the retention times of the degradation products.

  • Method Validation:

    • Ensure your HPLC method is validated and stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[3][14]

  • Analyze a Freshly Prepared Standard:

    • Prepare a fresh solution of this compound from a reliable source and run it on your HPLC system. This will serve as a baseline and help differentiate between pre-existing impurities and newly formed degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and stability of this compound solutions.

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: To ensure long-term stability, stock solutions of this compound should be stored at -20°C or below in a tightly sealed container, protected from light. It is advisable to prepare aliquots to avoid multiple freeze-thaw cycles. For shorter-term storage (days to a few weeks), refrigeration at 4°C may be acceptable, but this should be verified with a stability study.

Q2: How does the choice of solvent affect the stability of this compound?

A2: The choice of solvent is crucial for both solubility and stability. While organic solvents like methanol or acetonitrile might be necessary to dissolve the compound initially, for aqueous-based experiments, the final solution's pH will be a dominant factor in stability.[6] If using co-solvents, ensure they are of high purity and do not introduce contaminants that could catalyze degradation.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound solutions?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of carvedilol and its metabolites.[1][2][3] A validated, stability-indicating HPLC method can separate and quantify the parent compound and its degradation products.[3] Capillary electrophoresis has also been used to separate carvedilol from its degradation products.[16]

Q4: Are there any known degradation pathways for o-Desmethylcarvedilol?

A4: While specific degradation pathways for this compound are not as extensively documented as for the parent drug, carvedilol, it is reasonable to infer similar susceptibilities. Carvedilol is known to degrade under hydrolytic (acidic and basic) and oxidative conditions.[1][2][15] The ether linkage and the secondary amine in the structure are potential sites for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solution of the compound in the mobile phase in an oven at a set temperature (e.g., 70°C).

    • Withdraw samples at various time points and dilute as necessary.

  • Photolytic Degradation:

    • Expose a solution of the compound in the mobile phase to a UV lamp (e.g., 254 nm) or natural sunlight.

    • Keep a control sample in the dark.

    • Withdraw samples at various time points and dilute as necessary.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Carvedilol (as a reference)

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl90-95°C2 hoursSignificant Degradation[3]
Base Hydrolysis0.1 M NaOH90-95°C2 hoursSignificant Degradation[3]
Oxidation30% H2O2Room Temp.6 hoursDegradation Observed[3]
ThermalN/A130°C1 hourDegradation Observed[3]
PhotolysisDaylightRoom Temp.100 daysRelatively Stable[9][10]

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data method Develop Stability- Indicating Method data->method pathway Identify Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study.

Diagram 2: Factors Influencing Solution Stability

G center Solution Stability of This compound pH pH pH->center temp Temperature temp->center light Light Exposure light->center solvent Solvent System solvent->center concentration Concentration concentration->center oxygen Dissolved Oxygen oxygen->center

Sources

Technical Support Center: Synthesis of (R)-(+)-o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (R)-(+)-o-Desmethylcarvedilol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important Carvedilol metabolite.

This compound is a primary metabolite of Carvedilol, a widely used cardiovascular drug.[1] While the synthesis of Carvedilol itself is well-documented, specific guidance on its o-desmethyl analogue can be sparse. The synthetic pathways share key intermediates and reaction mechanisms, meaning the impurity profiles are often analogous.[2] This guide leverages the extensive knowledge of Carvedilol synthesis to provide robust troubleshooting strategies for its desmethyl counterpart, focusing on the root causes of impurity formation and providing actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Impurities

This section addresses the most common questions regarding impurity formation in a direct, question-and-answer format.

Q1: What are the primary classes of impurities encountered in this compound synthesis?

A: Impurities in the synthesis of Carvedilol and its analogues can be broadly categorized into three groups: process-related impurities, unreacted starting materials/intermediates, and degradation products.[3]

  • Process-Related Impurities: These are by-products formed from side reactions during the synthesis. The most critical examples include the "Bis-Impurity" and various dimeric impurities originating from the carbazole moiety.[2][4] These arise from the inherent reactivity of the intermediates and products with the reagents used.

  • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of key starting materials in the final product. Common culprits include the carbazole-epoxide intermediate and the aminophenol side chain.

  • Degradation Products: The final compound can degrade under certain conditions, such as exposure to strong oxidizing agents or alkaline environments.[5]

Q2: The most significant impurity in my batch is the "Bis-Impurity." What is its origin and how can it be prevented?

A: The "Bis-Impurity," also known as Impurity B in Carvedilol pharmacopoeia, is a common and often challenging by-product.[2]

  • Causality & Mechanism: This impurity forms when the secondary amine of the desired this compound product molecule attacks a second molecule of the carbazole-epoxide intermediate. The secondary amine on the product is still nucleophilic and competes with the primary amine of the starting material for the epoxide. This side reaction is particularly prevalent when reaction temperatures are high or when there is a localized excess of the epoxide intermediate.[2]

  • Preventative & Troubleshooting Strategies:

    • Stoichiometric Control: Use a slight excess (1.1 to 1.3 equivalents) of the amine side-chain reactant relative to the carbazole-epoxide. This statistically favors the reaction of the primary amine over the secondary amine product.

    • Controlled Addition & Temperature Management: Add the carbazole-epoxide intermediate slowly to the reaction mixture containing the amine. This maintains a low concentration of the epoxide, minimizing the chance of the product molecule reacting with it. Keep the reaction temperature as low as reasonably possible to complete the reaction in a timely manner, as higher temperatures accelerate the formation of the bis-impurity.

    • Solvent Choice: Using a polar protic solvent can help solvate the primary amine, potentially modulating its reactivity in a favorable way.

Q3: I am observing impurities with a higher molecular weight that seem to be related to the carbazole starting material. What are these?

A: These are typically dimeric impurities arising from side reactions during the initial epoxidation of the carbazole precursor.

  • Causality & Mechanism: The synthesis of the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole, begins with 4-hydroxycarbazole. The nitrogen atom of the carbazole ring is also nucleophilic and can react with the epichlorohydrin reagent. This leads to the formation of a N,O-dialkylated species, 4-(oxiran-2-ylmethoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole.[6] This dialkylated intermediate then reacts with two molecules of the amine side-chain, resulting in a high-molecular-weight dimeric impurity, often referred to as Impurity A in Carvedilol synthesis.

  • Preventative & Troubleshooting Strategies:

    • Optimize Epoxidation Conditions: The reaction of 4-hydroxycarbazole with epichlorohydrin is critical. Careful control of the base (e.g., sodium hydroxide) concentration and temperature (typically 10-15°C for addition) is crucial to favor O-alkylation over N-alkylation.[2]

    • Purification of Intermediate: It is highly recommended to purify the 4-(oxiran-2-ylmethoxy)-9H-carbazole intermediate before the final condensation step. This removes the dialkylated species and prevents the formation of the final dimeric impurity, simplifying downstream purification.

Q4: My final product is contaminated with unreacted starting materials. What are the likely causes and solutions?

A: The presence of unreacted 4-(oxiran-2-ylmethoxy)-9H-carbazole (analogous to Carvedilol Impurity D) or the amine side-chain (analogous to Impurity E) points to an incomplete reaction.

  • Causality & Mechanism: This is usually a straightforward issue of incomplete reaction kinetics or insufficient reaction time. Deactivation of reagents or poor mixing in scaled-up reactions can also be a cause.

  • Preventative & Troubleshooting Strategies:

    • Reaction Monitoring: Implement in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the limiting reagent. Do not proceed with work-up until the reaction has gone to completion.

    • Review Reaction Parameters: Ensure the reaction temperature is adequate and that the duration is sufficient. For a troublesome reaction, a modest increase in temperature or extension of the reaction time may be necessary.

    • Efficient Mixing: Ensure the reactor is properly agitated, especially in heterogeneous mixtures, to guarantee contact between reactants.

Section 2: Troubleshooting Guides - Analytical & Preparative
2.1 Impurity Profile Analysis

Accurate identification and quantification of impurities are essential for process optimization. A robust HPLC method is the cornerstone of this effort.

Table 1: Common Impurities and Their Characteristics

Impurity Name/TypeCommon OriginTypical Relative Retention Time (RRT) vs. Main PeakMitigation Focus
Bis-Impurity Product reacts with epoxide intermediate> 1.0 (Less polar than API)Stoichiometry, slow addition, temperature control
Dimeric Carbazole Impurity N,O-dialkylation of carbazole> 1.0 (Significantly less polar)Optimization of epoxidation, intermediate purification
Unreacted Carbazole Epoxide Incomplete reactionVaries (often < 1.0)Reaction time, temperature, monitoring
Unreacted Amine Side-Chain Incomplete reactionVaries (often < 1.0, more polar)Reaction time, temperature, monitoring
Degradation Products Oxidation, alkaline hydrolysisCan be > or < 1.0Proper storage, inert atmosphere during work-up

Experimental Protocol: Reverse-Phase HPLC Method for Impurity Profiling

This method is adapted from established protocols for Carvedilol and provides excellent resolution for common process-related impurities.[7][8]

  • Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5µm) or equivalent C18 column.

  • Mobile Phase A: Prepare a mixture of Water:Acetonitrile:Trifluoroacetic Acid (80:20:0.1 v/v/v). Adjust pH to 2.0 with a dilute base if necessary.[7]

  • Mobile Phase B: Prepare a mixture of Water:Acetonitrile (10:90 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[7]

  • Detection Wavelength: 240 nm (provides a good response for the carbazole chromophore).[7][8]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    20 50 50
    35 20 80
    40 100 0

    | 45 | 100 | 0 |

Causality Note: Using an acidic mobile phase ensures that the amine functionalities are protonated, leading to sharp, symmetrical peak shapes and preventing tailing. The gradient elution is necessary to resolve both polar (unreacted starting materials) and non-polar (dimeric and bis-impurities) compounds in a single run.

Section 3: Visual Guides & Workflows
Synthetic Pathway and Impurity Formation

The following diagram illustrates the core synthetic route and highlights the critical junctures where common impurities are formed.

G SM1 4-Hydroxycarbazole Intermediate1 Carbazole Epoxide (Intermediate) SM1->Intermediate1 O-Alkylation (Main Path) Impurity_A_precursor N,O-Dialkylated Carbazole SM1->Impurity_A_precursor N,O-Dialkylation (Side Reaction) SM2 Epichlorohydrin SM2->Intermediate1 O-Alkylation (Main Path) SM2->Impurity_A_precursor N,O-Dialkylation (Side Reaction) SM3 (R)-2-(2-hydroxyphenoxy) ethylamine Product This compound (Final Product) SM3->Product Epoxide Opening (Main Path) Intermediate1->Product Epoxide Opening (Main Path) Impurity_B Bis-Impurity Intermediate1->Impurity_B Epoxide Opening (Side Reaction) Product->Impurity_B Epoxide Opening (Side Reaction) Impurity_A Dimeric Carbazole Impurity Impurity_A_precursor->Impurity_A + 2x SM3

Caption: Synthetic pathway showing the formation of the desired product and key process-related impurities.

Troubleshooting Workflow for an Out-of-Specification (OOS) Batch

This workflow provides a logical sequence of steps to diagnose and resolve a batch that fails to meet purity specifications.

G Start OOS Result for Purity Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Decision1 Is it a known process impurity? Identify->Decision1 ReviewProcess Review Batch Records: - Stoichiometry - Temperature Profile - Addition Rates - Reaction Time Decision1->ReviewProcess Yes StressTest Is it a degradant? Perform Stress Studies (Oxidation, Heat, Light) Decision1->StressTest No ModifyProcess Optimize Reaction Conditions ReviewProcess->ModifyProcess ReviewPurification Review Purification Step: - Solvent System - Column Loading - Fraction Collection ReviewProcess->ReviewPurification Process OK, Purification Failed End Batch Meets Specification ModifyProcess->End ModifyPurification Develop Improved Purification Method ReviewPurification->ModifyPurification ModifyPurification->End StressTest->Identify No, Unknown Impurity ModifyHandling Implement Protective Measures: - Inert Atmosphere - Light Protection - Storage Conditions StressTest->ModifyHandling Yes ModifyHandling->End

Caption: A logical workflow for troubleshooting out-of-specification (OOS) purity results.

References
  • Reddy, G. J., et al. (2010). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry - Section B, 49B, 1258-1262.

  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.

  • Jain, D., et al. (2011). Method development and validation of Carvedilol and its impurities by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(8), 2153-2158.
  • Feineis, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5005.

  • Li, S., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega, 8(45), 42813–42820.

  • Ganjali, M. R., et al. (2012). Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. Iranian Journal of Pharmaceutical Research, 11(1), 165–173.

  • Alentris Research. (2024). Carvedilol Impurity. Alentris Research Pvt. Ltd.

  • Reddy, K. T., et al. (2013). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Indian Journal of Heterocyclic Chemistry, 22, 237-240.

  • ResearchGate. (n.d.). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. ResearchGate.

  • Mahajan, N., et al. (2021). Analytical Method Development and Validation for Known and Unknown Impurities Profiling for Carvedilol Pharmaceutical Dosage Form (Tablets). International Journal of Applied Pharmaceutics, 13(6), 139-150.

  • Nguyen, T. H., et al. (2017). Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences, 79(1), 139-145.

  • LGC Standards. (n.d.). O-Desmethyl Carvedilol. LGC Standards.

  • Mahajan, N., et al. (2021). Degradation Kinetics of Carvedilol Pharmaceutical Dosage Forms (Tablets) Through Stress Degradation Study. International Journal of Pharmacy and Pharmaceutical Sciences, 13(12), 32-42.

Sources

Technical Support Center: Method Validation for (R)-(+)-o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of (R)-(+)-o-Desmethylcarvedilol (DMC). As a major metabolite of Carvedilol, a chiral drug, the stereospecific quantification of its enantiomers presents unique and significant challenges.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the development of robust, reliable, and compliant bioanalytical methods.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the method validation of this compound. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Problem 1: Poor or Inconsistent Chiral Resolution

You are observing poor separation (Resolution (Rs) < 1.5) or variable retention times for the (R)-(+)- and (S)-(-)-o-Desmethylcarvedilol enantiomers.

Root Cause Analysis

Chiral separation is a complex process highly sensitive to the mobile phase composition, column temperature, and the condition of the chiral stationary phase (CSP). Inconsistency often points to subtle, uncontrolled variations in these parameters. The parent drug, Carvedilol, and its metabolites are known to require specialized chiral columns, such as polysaccharide-based or macrocyclic glycopeptide-based phases, for effective enantioseparation.[1][3][4]

Step-by-Step Solutions
  • Re-evaluate Mobile Phase Composition:

    • Modifier Percentage: Small changes in the percentage of the organic modifier (e.g., isopropanol, ethanol in a normal-phase system, or acetonitrile/methanol in a reversed-phase system) can drastically alter selectivity. Methodically vary the modifier concentration in small increments (e.g., 0.1-0.5%).

    • Acidic/Basic Additives: The ionization state of DMC is critical. The addition of small amounts of additives like trifluoroacetic acid (TFA), formic acid, diethylamine (DEA), or ammonium acetate can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the CSP.[5] Experiment with different additives and concentrations (typically 0.05% to 0.1%).

  • Optimize Column Temperature:

    • Enantioselective interactions are temperature-dependent. Lowering the temperature often increases resolution but may also increase backpressure and run time. Conversely, a higher temperature can decrease resolution.

    • Perform a temperature study, analyzing the sample at temperatures from 25°C to 40°C in 5°C increments to find the optimal balance of resolution and efficiency.[6]

  • Condition and Check Column Health:

    • Ensure the chiral column is properly conditioned according to the manufacturer's instructions before use.

    • If the column is old or has been used with incompatible solvents, its performance may be compromised. Test the column with a well-characterized chiral standard to verify its performance.

  • Reduce Flow Rate:

    • Decreasing the flow rate can increase the interaction time between the analytes and the CSP, often leading to better resolution. Evaluate flow rates between 0.5 mL/min and 1.0 mL/min.[7]

Troubleshooting Flowchart: Poor Chiral Resolution

Start Problem: Poor Chiral Resolution (Rs < 1.5) CheckMobilePhase Step 1: Verify Mobile Phase Is composition accurate? Are additives fresh? Start->CheckMobilePhase OptimizeModifiers Step 2: Optimize Modifiers & Additives Vary modifier % (±0.5%) Test different acidic/basic additives CheckMobilePhase->OptimizeModifiers If composition is correct CheckTemp Step 3: Evaluate Column Temperature Run at 25°C, 30°C, 35°C, 40°C OptimizeModifiers->CheckTemp CheckColumn Step 4: Assess Column Health Is column properly conditioned? Test with chiral standard CheckTemp->CheckColumn ReduceFlow Step 5: Lower Flow Rate Try 0.8 mL/min, then 0.6 mL/min CheckColumn->ReduceFlow Resolved Resolution Acceptable (Rs >= 1.5) ReduceFlow->Resolved cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Post-Extraction Spike A Prepare analyte in reconstitution solvent Analyze Analyze Both Sets by LC-MS/MS A->Analyze B1 Extract blank biological matrix (e.g., plasma) B2 Spike analyte into extracted matrix B1->B2 B2->Analyze Calculate Calculate Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A) Analyze->Calculate Interpret Interpret Results: MF < 1 -> Ion Suppression MF > 1 -> Ion Enhancement MF = 1 -> No Matrix Effect Calculate->Interpret

Sources

Technical Support Center: Enhancing Extraction Recovery of o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the extraction of o-Desmethylcarvedilol. As the primary O-demethylated metabolite of Carvedilol, a widely prescribed beta-blocker, accurate quantification of this molecule is critical in pharmacokinetic and metabolic studies.[1][2] However, its unique chemical structure presents distinct challenges in achieving high and reproducible extraction recovery.

This guide is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge, actionable troubleshooting guides, and detailed protocols. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust extraction methods.

Understanding o-Desmethylcarvedilol: The Key to a Successful Extraction

Success in extracting o-Desmethylcarvedilol begins with understanding its physicochemical properties. It is a metabolite of Carvedilol, formed by the cytochrome P450 enzyme CYP2C9.[1] Its structure, featuring a carbazole nucleus, a secondary amine, and two hydroxyl groups (one phenolic and one secondary alcohol), dictates its behavior in different extraction systems.

PropertyValue/DescriptionImplication for Extraction
Molecular Formula C₂₃H₂₄N₂O₄---
Molecular Weight 392.45 g/mol [3][4][5]Influences diffusion rates.
Key Functional Groups Phenolic hydroxyl (-OH), secondary alcohol (-OH), secondary amine (-NH-), ether (-O-)These groups make the molecule amphipathic and pH-sensitive. The phenolic and amine groups are ionizable.
pKa (Predicted) The phenolic hydroxyl group imparts acidic properties (pKa ~10), while the secondary amine is basic (pKa ~8-9).The charge state of the molecule is highly dependent on pH, which is the most critical factor for optimizing extraction.
Solubility Soluble in DMSO and methanol.[1]Provides a starting point for selecting reconstitution and elution solvents.

The presence of both an acidic phenolic hydroxyl group and a basic secondary amine means that the overall charge of o-Desmethylcarvedilol can be manipulated by adjusting the pH of the sample matrix. This is the cornerstone of developing a selective and high-recovery extraction method.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the extraction of o-Desmethylcarvedilol.

Q1: Why is my extraction recovery of o-Desmethylcarvedilol so low and variable?

Low and inconsistent recovery is the most frequently reported issue. The primary causes are typically:

  • Suboptimal pH: The pH of your sample matrix dictates the ionization state of the molecule. For efficient extraction into an organic solvent (in LLE) or retention on a reversed-phase sorbent (in SPE), the molecule should be in its neutral, un-ionized state. Failure to properly adjust the pH is the most common reason for poor recovery.

  • Inappropriate Solvent/Sorbent Choice: The polarity of the extraction solvent or the chemistry of the SPE sorbent may not be well-matched to the analyte, leading to poor partitioning or retention.

  • Analyte Degradation: Phenolic compounds can be susceptible to oxidative degradation, especially at high pH or when exposed to heat and light.[6] This can lead to apparent low recovery.

  • Incomplete Elution: In SPE, the elution solvent may not be strong enough to completely desorb the analyte from the sorbent material.

Q2: What is the optimal pH for extracting o-Desmethylcarvedilol?

The optimal pH aims to neutralize the molecule to maximize its hydrophobicity. Since o-Desmethylcarvedilol has both a basic amine and an acidic phenol, you need to consider both pKa values. To ensure the secondary amine is deprotonated (neutral) and the phenolic hydroxyl is protonated (neutral), a moderately alkaline pH is generally recommended. A pH between 9 and 9.5 is a good starting point. This is high enough to neutralize the amine but not so high as to significantly deprotonate the phenol, which would make the molecule negatively charged. Several published methods for the parent drug, Carvedilol, utilize an alkalinized sample before extraction.[7]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective, and the choice depends on your specific needs regarding sample cleanliness, throughput, and automation potential.

  • Liquid-Liquid Extraction (LLE): Often faster for method development and can be very effective. However, it can be labor-intensive, use larger volumes of organic solvents, and is prone to emulsion formation. A salt-assisted LLE (SALLE) approach using a water-miscible solvent like acetonitrile can also be a simple and fast alternative.[8][9]

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis. It is also more amenable to automation for higher throughput. However, it requires more extensive method development to select the appropriate sorbent and optimize each step (load, wash, elute). Reversed-phase SPE is a common technique for extracting Carvedilol and its metabolites from plasma.[10]

Q4: What are the best solvents for a Liquid-Liquid Extraction?

Solvent selection is critical. You need a water-immiscible organic solvent that has a good affinity for o-Desmethylcarvedilol. A mixture of solvents often provides the best balance of polarity to extract the analyte while minimizing the co-extraction of interferences. For Carvedilol and its metabolites, solvent systems like:

  • Diethyl ether/Ethyl acetate mixture (e.g., 3:1, v/v): This combination has been shown to be efficient for extracting Carvedilol.[11][12]

  • Methyl tert-butyl ether (MTBE): A popular choice due to its low water miscibility and good extraction efficiency for moderately polar compounds.

  • Dichloromethane or Chloroform: These are effective but are denser than water and raise greater environmental and safety concerns.

Q5: How can I prevent the degradation of o-Desmethylcarvedilol during the extraction process?

Given its phenolic structure, o-Desmethylcarvedilol is at risk of oxidation. To mitigate this:

  • Work Quickly and at Low Temperatures: Process samples on ice and minimize the time they spend at room temperature, especially after pH adjustment.

  • Use Antioxidants: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your samples, particularly if you are storing them for any length of time.

  • Protect from Light: Use amber vials or work in a low-light environment to prevent photodegradation.[6]

  • Evaporate Solvents Gently: When evaporating the extraction solvent, use a gentle stream of nitrogen at a moderate temperature (e.g., <40°C). Excessive heat can cause degradation.[13]

Troubleshooting Guide 1: Low Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to diagnosing and solving poor LLE recovery.

Problem: Consistently low (<70%) or highly variable recovery of o-Desmethylcarvedilol from your sample matrix (e.g., plasma, urine).

Workflow for LLE Optimization

Caption: Systematic workflow for troubleshooting low LLE recovery.

Step-by-Step LLE Optimization Protocol
  • Confirm and Optimize pH (The Most Critical Step):

    • Rationale: As discussed, neutralizing the molecule by adjusting the pH is paramount for successful partitioning into an organic solvent.[14][15]

    • Protocol:

      • Take an aliquot of your blank matrix (e.g., 500 µL of plasma).

      • Add a small volume (e.g., 25-50 µL) of a base like 1M NaOH or concentrated ammonium hydroxide.

      • Vortex briefly and measure the pH using a calibrated micro-pH probe.

      • Adjust the volume of base until you consistently achieve a pH in the range of 9.0-9.5.

      • Once the volume is determined, use this fixed amount in all subsequent extractions.

  • Evaluate Extraction Solvent:

    • Rationale: The principle of "like dissolves like" applies. The solvent must effectively solvate the neutral o-Desmethylcarvedilol molecule.

    • Protocol:

      • Prepare three sets of spiked samples at a known concentration.

      • Adjust the pH of all samples as determined in Step 1.

      • Extract one set with methyl tert-butyl ether (MTBE), another with a 3:1 (v/v) mixture of diethyl ether:ethyl acetate, and a third with a 90:10 (v/v) mixture of hexane:isopropanol.

      • Compare the recovery from each solvent system. The solvent yielding the highest and most consistent recovery should be selected.

  • Optimize Mixing Technique and Time:

    • Rationale: Efficient extraction requires maximizing the surface area between the aqueous and organic phases to allow for analyte partitioning.

    • Protocol:

      • Using the optimal pH and solvent, extract spiked samples using different mixing times (e.g., 1, 5, and 10 minutes) and methods (vortexing vs. gentle end-over-end rocking).

      • Analyze the recovery for each condition. Choose the shortest time that provides maximum recovery to improve throughput and minimize potential degradation.

  • Troubleshoot Emulsion Formation:

    • Rationale: Emulsions are a third phase that forms at the interface, trapping the analyte and making phase separation difficult. They are common with biological matrices like plasma.

    • Solutions:

      • Centrifugation: Increase the g-force or duration of your centrifugation step.

      • Salting-Out: Add a small amount of solid sodium chloride (NaCl) to the sample after adding the organic solvent. This increases the polarity of the aqueous layer, which can help break the emulsion and improve partitioning of the analyte into the organic phase.[8]

      • Solvent Change: Some solvents are more prone to emulsion formation than others. If emulsions are persistent, re-evaluate your solvent choice.

Troubleshooting Guide 2: Poor Performance in Solid-Phase Extraction (SPE)

This guide addresses common failures in SPE, such as analyte breakthrough (loss during loading or washing) and incomplete elution.

Problem: Low recovery of o-Desmethylcarvedilol, with the analyte being detected in the waste fractions from the load or wash steps, or significant signal remaining on the column after elution.

Workflow for SPE Method Development

Caption: A diagnostic workflow for developing and troubleshooting an SPE method.

Step-by-Step SPE Optimization Protocol
  • Select the Right Sorbent:

    • Rationale: The sorbent chemistry determines the retention mechanism. For a moderately polar molecule like o-Desmethylcarvedilol, a reversed-phase mechanism is most common.

    • Recommendations:

      • Polymeric Sorbents (e.g., Waters Oasis HLB, Phenomenex Strata-X): These are often the best choice. They offer high capacity and are stable across a wide pH range, which is ideal for this analyte. They provide retention for both polar and non-polar compounds.

      • Silica-Based C18: A traditional choice, but can suffer from silanol interactions. End-capped C18 phases are preferred. They are most effective when the analyte is neutral.[10]

  • Optimize Sample Loading Conditions:

    • Rationale: For reversed-phase SPE, the analyte must be retained on the non-polar sorbent. This requires the analyte to be in its most non-polar (i.e., neutral) form.

    • Protocol:

      • Dilute your plasma or urine sample (e.g., 1:1) with a buffer.

      • Unlike LLE, where you want a high pH, for reversed-phase SPE, a near-neutral pH (6-7) is often optimal. At this pH, the basic amine group will be partially protonated (charged), but the molecule retains enough hydrophobicity to be retained on the sorbent. A very high pH could deprotonate the phenol, increasing polarity and causing breakthrough.

      • Test loading conditions at pH 6, 7, and 8 to find the point of maximum retention.

  • Develop a Selective Wash Step:

    • Rationale: The goal is to remove endogenous interferences that are more polar than your analyte, without prematurely eluting the o-Desmethylcarvedilol.

    • Protocol:

      • After loading the sample, wash the cartridge with a weak solvent.

      • Start with a very weak wash, such as 100% water or a weak buffer.

      • Gradually increase the organic content (e.g., 5%, 10%, 15% methanol in water).

      • Collect each wash fraction and analyze it for the presence of o-Desmethylcarvedilol. The optimal wash solvent is the strongest one that does not elute your target analyte.

  • Ensure Complete Elution:

    • Rationale: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent and fully recover it in a small volume.

    • Protocol:

      • Test different strong organic solvents like methanol and acetonitrile.

      • If recovery is still low, add a modifier to the elution solvent to change the ionization state of the analyte. Adding a small amount of acid (e.g., 0.1-1% formic acid) will protonate the secondary amine, increasing its polarity and aiding its release from the non-polar sorbent. Alternatively, adding a small amount of base (e.g., 0.1-1% ammonium hydroxide) will ensure the amine is neutral but may deprotonate the phenol, which also increases polarity and can aid elution.

      • Test elution with both an acidic and a basic modifier to see which provides the most complete recovery. For many similar compounds, an acidic modifier in the elution solvent is highly effective.

By systematically working through these steps and analyzing the waste fractions, you can pinpoint exactly where you are losing your analyte and rationally adjust the protocol to enhance the extraction recovery of o-Desmethylcarvedilol.

References

  • Schaefer, H. G. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493(1), 105-115. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Tokuma, Y., et al. (2015). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction. Journal of Chromatographic Science, 53(9), 1519-1524. [Link]

  • Tokuma, Y., et al. (2015). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. Journal of Chromatographic Science, 53(9), 1519-1524. [Link]

  • Nardotto, G. H. B., et al. (2016). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Future Science OA, 8(4), FSO799. [Link]

  • Al-Maut, A. M., et al. (2023). Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV. Analytical Methods, 15(38), 4811-4818. [Link]

  • Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences, 7(1), 79-87. [Link]

  • Varin, F., et al. (1986). Liquid Chromatographic Assay and Disposition of Carvedilol in Healthy Volunteers. Journal of Pharmaceutical Sciences, 75(12), 1195-1197. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Request PDF. [Link]

  • Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Request PDF. [Link]

  • Rocchetti, G., et al. (2023). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. Molecules, 28(14), 5377. [Link]

  • Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(21), 5731-5750. [Link]

  • ResearchGate. (n.d.). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. [Link]

  • Patel, P. N., et al. (2021). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Pharmaceutical Methods, 12(2), 74-84. [Link]

  • Mourtzinos, I., et al. (2016). Optimization of Multistage Extraction of Olive Leaves for Recovery of Phenolic Compounds at Moderated Temperatures and Short Extraction Times. Foods, 5(3), 59. [Link]

  • Al-Khayri, J. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7476. [Link]

  • EM. (2022). Recovering Polyphenolic Compounds During Extraction. [Link]

  • El-Sherbeni, M., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5011. [Link]

  • Jenke, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]

  • Biosciences Biotechnology Research Asia. (2014). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. [Link]

  • Wang, Y., et al. (2023). Methods and Characteristics of Drug Extraction from Ion-Exchange-Resin-Mediated Preparations: Influences, Thermodynamics, and Kinetics. Pharmaceutics, 15(3), 779. [Link]

  • Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

  • El-Sherbeni, M., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • ResearchGate. (n.d.). Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine. [Link]

  • Park, J. N., et al. (2019). Challenges on the road to recovery: Exploring attitudes and experiences of clients in a community-based buprenorphine program in Baltimore City. Substance Abuse: Research and Treatment, 13, 1178221819888981. [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction of drugs. [Link]

  • ResearchGate. (n.d.). [Effect of pH of the aqueous medium on the extraction of substances with different acid-base properties]. [Link]

  • Sackner-Bernstein, J. D. (1998). Use of carvedilol in chronic heart failure: challenges in therapeutic management. Progress in Cardiovascular Diseases, 41(1 Suppl 1), 53-58. [Link]

  • Wang, M., et al. (2018). Extractions of Medical Cannabis Cultivars and the Role of Decarboxylation in Optimal Receptor Responses. Cannabis and Cannabinoid Research, 3(1), 26-35. [Link]

  • ResearchGate. (n.d.). (PDF) HPLC studies for assessing the stability of carvedilol tablets. [Link]

  • Monciu, C. M., et al. (2015). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia, 63(5), 731-737. [Link]

  • Beak, S-Y., et al. (2017). Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea. Korean Journal of Medicinal Crop Science, 25(6), 474-479. [Link]

  • Kahl-Nieke, B. (1996). The role of extraction in stability of orthodontic treatment. Journal of Orofacial Orthopedics, 57(5), 272-287. [Link]

  • de Freitas, K. M. S., et al. (2022). Stability of first and second premolars extraction space closure. American Journal of Orthodontics and Dentofacial Orthopedics, 161(5), 683-690. [Link]

Sources

Minimizing ion suppression for o-Desmethylcarvedilol in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the mass spectrometry analysis of o-Desmethylcarvedilol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the quantification of o-Desmethylcarvedilol, a key metabolite of Carvedilol.[1][2][3][4][5] Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges, with a primary focus on mitigating ion suppression.

Understanding the Challenge: Ion Suppression in o-Desmethylcarvedilol Analysis

Ion suppression is a significant challenge in LC-MS/MS-based bioanalysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[6][7][8][9] This phenomenon occurs when co-eluting matrix components from biological samples (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][10][11] Due to its presence in complex biological matrices like plasma, o-Desmethylcarvedilol is susceptible to these matrix effects.[12][13][14]

This guide provides a structured approach to systematically identify, troubleshoot, and minimize ion suppression for reliable and reproducible o-Desmethylcarvedilol quantification.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of o-Desmethylcarvedilol and ion suppression.

Q1: What is o-Desmethylcarvedilol and why is its accurate measurement important?

A1: o-Desmethylcarvedilol is an active metabolite of Carvedilol, a non-selective beta-blocker used to treat heart failure and high blood pressure.[1][4] Carvedilol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, to form o-Desmethylcarvedilol.[1][4] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies to understand the overall disposition and potential drug-drug interactions of Carvedilol.[12][14]

Q2: What are the typical signs of ion suppression in my o-Desmethylcarvedilol analysis?

A2: Ion suppression can manifest in several ways. You might observe a poor signal-to-noise ratio, inconsistent and irreproducible results for your quality control (QC) samples, or a significant drop in signal intensity when analyzing samples compared to standards prepared in a clean solvent.[10][15]

Q3: I am seeing a loss of signal for o-Desmethylcarvedilol. How do I confirm it is due to ion suppression?

A3: A post-column infusion experiment is a definitive way to identify ion suppression.[10] This involves continuously infusing a standard solution of o-Desmethylcarvedilol into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of o-Desmethylcarvedilol indicates the presence of co-eluting matrix components that are causing suppression.[10]

Q4: Can the choice of ionization technique affect ion suppression for o-Desmethylcarvedilol?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[16][17] If your analyte is amenable to APCI, switching ionization sources could be a viable strategy. Additionally, operating in negative ion mode, if possible for your analyte, can sometimes reduce suppression as fewer matrix components ionize in this mode.[6][16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific problems encountered during o-Desmethylcarvedilol analysis.

Guide 1: Poor Sensitivity and Low Signal Intensity

Problem: You are experiencing a consistently low signal for o-Desmethylcarvedilol, even in your higher concentration standards.

Possible Cause: Significant ion suppression from the biological matrix is likely reducing the ionization efficiency of your analyte.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal Intensity A Start: Low Signal Observed B Step 1: Optimize Sample Preparation A->B C Evaluate Different Extraction Techniques (PPT, LLE, SPE) B->C D Step 2: Enhance Chromatographic Separation C->D If suppression persists E Modify Gradient, Change Column, or Mobile Phase D->E F Step 3: Adjust MS Parameters E->F If co-elution is still an issue G Optimize Source Conditions (e.g., Voltages, Gas Flows) F->G H End: Improved Signal G->H Successful Optimization

Caption: Workflow for troubleshooting low signal intensity.

Step-by-Step Protocol:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[8][18]

    • Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extracts, often leaving phospholipids that are major contributors to ion suppression.[6][10]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8][16] Experiment with different organic solvents and pH adjustments to optimize the extraction of o-Desmethylcarvedilol.

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components.[8][10] It provides the cleanest extracts by selectively binding the analyte to a solid support while washing away matrix interferences. Method development will be required to select the appropriate sorbent and elution conditions.

    Data Summary Table: Comparison of Sample Preparation Techniques

Sample Preparation MethodRelative Ion SuppressionAnalyte RecoverySample Throughput
Protein Precipitation (PPT)HighGoodHigh
Liquid-Liquid Extraction (LLE)ModerateVariableModerate
Solid-Phase Extraction (SPE)LowGoodLow to Moderate
  • Enhance Chromatographic Separation: If sample preparation alone is insufficient, improving the separation of o-Desmethylcarvedilol from co-eluting matrix components is crucial.[6]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and any interfering peaks.

    • Column Selection: Consider using a column with a different stationary phase chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to alter selectivity.

    • Mobile Phase Modifiers: While formic acid is common, its concentration can be optimized. In some cases, switching to a different modifier like ammonium formate may alter the ionization of both the analyte and interfering species, potentially reducing suppression.[19]

  • Adjust Mass Spectrometer Parameters: Fine-tuning the ion source parameters can help to minimize the impact of any remaining matrix components.[15]

    • Source Temperature and Gas Flows: Optimize the desolvation temperature and nebulizer gas flow to ensure efficient droplet desolvation, which can be hindered by matrix components.

    • Capillary Voltage: Adjust the capillary voltage to find the optimal setting for o-Desmethylcarvedilol ionization while potentially reducing the ionization of interfering species.

Guide 2: Inconsistent and Irreproducible Results

Problem: You are observing high variability in your QC sample results and poor reproducibility between injections.

Possible Cause: Sample-to-sample variations in the matrix composition are leading to inconsistent levels of ion suppression.

Troubleshooting Workflow:

cluster_1 Troubleshooting Irreproducible Results A Start: Inconsistent Results B Step 1: Implement a Robust Internal Standard Strategy A->B C Use a Stable Isotope-Labeled Internal Standard (SIL-IS) B->C D Step 2: Utilize Matrix-Matched Calibrators and QCs C->D For improved accuracy E Prepare Standards and QCs in the Same Matrix as Samples D->E F Step 3: Re-evaluate Sample Preparation E->F If variability persists G Ensure Consistent and Thorough Sample Cleanup F->G H End: Reproducible Results G->H Successful Optimization

Caption: Workflow for troubleshooting inconsistent results.

Step-by-Step Protocol:

  • Implement a Robust Internal Standard (IS) Strategy: The use of an appropriate internal standard is critical for correcting variability in ion suppression.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for o-Desmethylcarvedilol (e.g., o-Desmethylcarvedilol-d5) is the gold standard.[20] It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Structural Analog: If a SIL-IS is unavailable, a close structural analog that behaves similarly chromatographically and in the ion source can be used, but it may not compensate for matrix effects as effectively.

  • Utilize Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[8] This approach helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.

  • Re-evaluate Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components in your final extracts. Ensure your chosen sample preparation method is robust and performed consistently for all samples. Automation of sample preparation can also help to reduce variability.

Part 3: Advanced Strategies and Best Practices

For challenging assays, the following advanced strategies can be employed:

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[6][16] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.

  • Micro-flow or Nano-flow LC-MS: Reducing the flow rate to the nanoliter-per-minute range can decrease ion suppression.[6][7] Smaller, more highly charged droplets are generated, which are more tolerant of non-volatile salts and other matrix components.

  • Phospholipid Removal Plates: Specific sample preparation plates are designed to remove phospholipids, which are a major cause of ion suppression in plasma samples.[18]

References

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Wikipedia. (2023, September 11). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • LCGC International. (2005, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Retrieved from [Link]

  • Stout, P. R., & Klette, K. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 15(11), 1634–1643.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Tablets - accessdata.fda.gov. Retrieved from [Link]

  • Medscape. (2002, May 1). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • LCGC International. (2018, August 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study.
  • Journal of the American Society for Mass Spectrometry. (2004, November 1). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • S-Y. Hsu, et al. (2006). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. British Journal of Clinical Pharmacology, 62(6), 689-697.
  • ResearchGate. (2025). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Bharathi, D. V., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers.
  • Sivem Pharmaceuticals. (2012, May 1). PRODUCT MONOGRAPH Pr CARVEDILOL. Retrieved from [Link]

  • ResearchGate. (2018, August 1). Do you know ways to remove the ionic supresion? Retrieved from [Link]

  • YouTube. (2025, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • ResearchGate. (2020, November 28). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Retrieved from [Link]

  • Nardotto, G. H. B., Coelho, E. B., Marques, M. P., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1015-1016, 173-180.
  • National Institutes of Health. (2022, April 18). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Simultaneous quantification of carvedilol and its metabolites in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and pharmacokinetic application.
  • ResearchGate. (2025, August 9). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of carvedilol | Download Scientific Diagram. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)-(+)- and (S)-(-)-o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound - Unmasking the Bioactivity of Carvedilol's Metabolites

Carvedilol, a third-generation β-blocker, is a cornerstone in the management of cardiovascular diseases, prized for its dual α₁- and non-selective β-adrenergic receptor antagonism.[1] Administered as a racemic mixture, its pharmacological activity is a composite of the distinct properties of its (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the potent β-blockade, while both enantiomers contribute to α₁-antagonism.[1][2] However, the in vivo journey of carvedilol doesn't end with the parent drug. Hepatic metabolism, primarily via cytochrome P450 enzymes like CYP2C9, leads to the formation of several metabolites, including O-desmethylcarvedilol (DMC).[3] This guide provides a detailed comparative analysis of the biological activities of the (R)-(+)- and (S)-(-)-enantiomers of o-Desmethylcarvedilol, offering insights into their potential contributions to the overall therapeutic profile of carvedilol.

The Decisive Role of Chirality: A Tale of Two Enantiomers

As with the parent compound, the stereochemistry of o-Desmethylcarvedilol dictates its interaction with adrenergic receptors. The biological activity is almost exclusively attributed to the (S)-(-)-enantiomer, highlighting the critical importance of chiral separation and analysis in understanding the pharmacology of carvedilol and its metabolites.

Adrenergic Receptor Binding Profile: A Clear Divergence

The primary distinction between the two enantiomers lies in their affinity for β-adrenergic receptors.

  • (S)-(-)-o-Desmethylcarvedilol: This enantiomer retains significant β-adrenergic receptor blocking activity.[4] It is considered an active metabolite that contributes to the overall β-blocking effect observed after carvedilol administration.

  • (R)-(+)-o-Desmethylcarvedilol: In stark contrast, the (R)-(+)-enantiomer is essentially inactive at β-adrenergic receptors.[4] Its contribution to the β-blocking profile of carvedilol is negligible.

Regarding α₁-adrenergic receptors, a notable difference from the parent compound is observed. While both enantiomers of carvedilol are potent α₁-blockers, neither the (R)-(+)- nor the (S)-(-)-enantiomer of o-Desmethylcarvedilol exhibits significant α₁-adrenergic antagonist activity.[4] This metabolic step effectively removes the α₁-blocking component of the drug's action.

Table 1: Comparative Adrenergic Receptor Activity

Compoundβ-Adrenergic Receptor Activityα₁-Adrenergic Receptor Activity
(S)-(-)-o-Desmethylcarvedilol Active AntagonistInactive
This compound InactiveInactive

The Enigma of Biased Agonism: Does it Extend to the Metabolites?

A unique and clinically significant feature of carvedilol is its ability to act as a biased agonist at β-adrenergic receptors. This means that while it blocks G-protein-mediated signaling (the classical pathway for β-blockers), it can simultaneously stimulate β-arrestin-mediated pathways.[5][6] This β-arrestin recruitment is thought to contribute to some of carvedilol's beneficial effects in heart failure, independent of its heart rate and blood pressure-lowering actions.[7]

A critical question for drug development professionals is whether this biased agonism is a property of the parent compound alone or if it is shared by its active metabolites. Currently, there is a lack of specific experimental data in the public domain investigating the β-arrestin recruitment potential of the individual enantiomers of o-Desmethylcarvedilol. This represents a key area for future research to fully comprehend the sustained pharmacological effects of carvedilol therapy.

Experimental Methodologies for Elucidating Biological Activity

To rigorously compare the biological activities of (R)-(+)- and (S)-(-)-o-Desmethylcarvedilol, a series of well-established in vitro assays are essential.

Radioligand Binding Assays: Quantifying Receptor Affinity

The gold standard for determining the binding affinity of a compound for a receptor is the radioligand binding assay.[8] This technique allows for the determination of the equilibrium dissociation constant (Ki), a measure of the compound's affinity for the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Harvest cells expressing target receptor prep2 Homogenize cells and isolate membranes via centrifugation prep1->prep2 assay1 Incubate membranes with radioligand (e.g., [³H]-CGP12177 for β-AR) and varying concentrations of unlabeled test compound ((R)- or (S)-o-Desmethylcarvedilol) prep2->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC₅₀ values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors

  • Membrane Preparation:

    • Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., β₁-AR, β₂-AR, α₁A-AR).

    • Harvest cells and homogenize in a cold buffer containing protease inhibitors.[9]

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.[9]

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁-receptors, [³H]-CGP12177 for β-receptors) to each well.[9]

    • Add increasing concentrations of the unlabeled test compound ((R)-(+)- or (S)-(-)-o-Desmethylcarvedilol) to compete with the radioligand for receptor binding.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature for a defined period to reach equilibrium.[9]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[9]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays: Assessing Downstream Signaling

Beyond binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or biased agonist.

cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

This assay measures the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger produced upon activation of Gs-coupled receptors (like β-adrenergic receptors) or inhibited by Gi-coupled receptors.

Experimental Workflow: cAMP Accumulation Assay

G cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cell1 Seed cells expressing the target receptor in a multi-well plate cell2 Incubate overnight cell1->cell2 stim1 Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation cell2->stim1 stim2 Add test compound ((R)- or (S)-o-Desmethylcarvedilol) in the presence or absence of an agonist (e.g., isoproterenol) stim1->stim2 stim3 Incubate for a defined period stim2->stim3 detect1 Lyse cells to release intracellular cAMP stim3->detect1 detect2 Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) detect1->detect2

Caption: Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

To investigate biased agonism, a β-arrestin recruitment assay is employed. This assay directly measures the interaction between the activated receptor and β-arrestin.

Detailed Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

  • Cell Line:

    • Utilize a commercially available cell line engineered to express the target adrenergic receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[10]

  • Assay Procedure:

    • Plate the engineered cells in a 384-well plate and incubate.[10]

    • Add the test compound ((R)-(+)- or (S)-(-)-o-Desmethylcarvedilol) at various concentrations.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents containing the substrate for the complemented enzyme.[10]

  • Signal Detection:

    • Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.[10]

  • Data Analysis:

    • Plot the signal against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) for β-arrestin recruitment.

Summary and Future Directions

The available evidence clearly demonstrates a significant difference in the biological activity of the o-Desmethylcarvedilol enantiomers. The (S)-(-)-enantiomer is the active β-blocker, while the (R)-(+)-enantiomer is inactive at adrenergic receptors. Both enantiomers lack the α₁-blocking activity of the parent compound.

Key Takeaways:

  • Stereoselectivity is preserved: The β-blocking activity of o-Desmethylcarvedilol resides in the (S)-enantiomer.

  • Loss of α₁-blockade: Metabolism to o-Desmethylcarvedilol eliminates the α₁-adrenergic antagonist properties.

  • Knowledge Gaps: There is a pressing need for quantitative binding data (Ki values) for both enantiomers at α- and β-adrenergic receptor subtypes. Furthermore, the investigation of biased agonism in these metabolites is a critical area for future research to fully understand the long-term pharmacological effects of carvedilol.

This guide underscores the importance of considering the pharmacological profiles of drug metabolites. For carvedilol, the stereoselective metabolism to active and inactive compounds has significant implications for its therapeutic efficacy and duration of action. Further research into the nuanced pharmacology of its metabolites, particularly regarding biased agonism, will undoubtedly provide a more complete picture of this important cardiovascular drug.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Available at: [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. Available at: [Link]

  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Bio-protocol. Available at: [Link]

  • Metabolic effects of carvedilol through β-arrestin proteins: investigations in a streptozotocin-induced diabetes rat model and in C2C12 myoblasts. PubMed. Available at: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC - NIH. National Institutes of Health. Available at: [Link]

  • A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling. PubMed. Available at: [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]

  • Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling. PubMed. Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. Available at: [Link]

  • β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection. PubMed. Available at: [Link]

  • (PDF) β -Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection. ResearchGate. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. PubMed. Available at: [Link]

  • Data Sheet. BPS Bioscience. Available at: [Link]

  • Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - NIH. National Institutes of Health. Available at: [Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Available at: [Link]

  • Pharmacological characteristics of the stereoisomers of carvedilol. PubMed. Available at: [Link]

  • UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. National Institutes of Health. Available at: [Link]

  • Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. PubMed. Available at: [Link]

  • Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. PubMed. Available at: [Link]

  • What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. Dr.Oracle. Available at: [Link]

  • Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. Available at: [Link]

  • The selectivity of β-adrenoceptor agonists at human β1-, β2. NIH. Available at: [Link]

  • Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. PubMed. Available at: [Link]

  • High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. PubMed. Available at: [Link]

  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. PMC - NIH. Available at: [Link]

  • Discovery of high affinity ligands for β2-adrenergic receptor through Pharmacophore-Based High-Throughput Virtual Screening and Docking. ResearchGate. Available at: [Link]

  • Receptor binding affinities for rat receptors in vitro K i values are... ResearchGate. Available at: [Link]

  • Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A. ResearchGate. Available at: [Link]

  • Cardiac adrenergic receptor effects of carvedilol. PubMed. Available at: [Link]

Sources

A Comparative Analysis of Carvedilol and its O-Desmethyl Metabolite for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the widely prescribed beta-blocker, Carvedilol, and its primary metabolite, O-desmethyl carvedilol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological and pharmacokinetic differences between the parent drug and its metabolite, supported by experimental data and methodologies. Our objective is to equip you with a comprehensive understanding to inform future research and development endeavors in cardiovascular therapeutics.

Introduction: The Clinical Significance of Carvedilol and its Metabolism

Carvedilol is a third-generation, non-selective beta-blocker that uniquely possesses alpha-1 adrenergic receptor blocking activity, contributing to its vasodilatory effects.[1][2] It is administered as a racemic mixture, with the S-(-)-enantiomer primarily responsible for the beta-blocking activity, while both enantiomers exhibit alpha-1 antagonism.[3] Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9.[4][5] This metabolic process generates several metabolites, including the O-desmethyl derivative, which has been reported to possess some pharmacological activity. Understanding the distinct profiles of these metabolites is crucial for a complete picture of Carvedilol's in vivo action and for the development of next-generation cardiovascular drugs.

Pharmacodynamic Profile: A Tale of Diminished Potency

A critical aspect of drug metabolite characterization is determining its activity at the same biological targets as the parent compound. In the case of Carvedilol, the primary targets are the beta-1, beta-2, and alpha-1 adrenergic receptors.

Adrenergic Receptor Binding and Functional Activity

While specific quantitative binding affinity data (Kᵢ values) for O-desmethyl carvedilol at adrenergic receptors is not extensively reported in publicly available literature, qualitative assessments indicate a significantly diminished beta-blocking activity compared to the parent drug. It is often described as having only "minor" beta-blocking action.[6] Furthermore, existing research suggests that the vasodilatory alpha-1 blocking effect is exclusive to the parent carvedilol enantiomers, with metabolites like O-desmethyl carvedilol showing no significant activity at this receptor.[6]

In contrast, Carvedilol exhibits high affinity for beta-1 adrenergic receptors, with a reported dissociation constant (Kd) of approximately 4-5 nM.[7]

The following table summarizes the known adrenergic activity of Carvedilol and the reported qualitative activity of its O-desmethyl metabolite.

CompoundTarget ReceptorActivityQuantitative Data (Kᵢ/Kd)
Carvedilol Beta-1 AdrenergicAntagonist~4-5 nM (Kd)[7]
Beta-2 AdrenergicAntagonistHigh Affinity
Alpha-1 AdrenergicAntagonistPotent
O-Desmethyl Carvedilol Beta-1 AdrenergicAntagonistMinor Activity
Beta-2 AdrenergicAntagonistLikely Minor Activity
Alpha-1 AdrenergicAntagonistNo Significant Activity[6]
Antioxidant Properties: A Potential Shift in Potency

Carvedilol is recognized for its antioxidant properties, a characteristic not common to all beta-blockers.[1] This activity is attributed to its carbazole moiety and is believed to contribute to its cardioprotective effects.[8] Interestingly, preclinical studies suggest that the metabolites of carvedilol, particularly the phenolic derivatives, may be even more potent antioxidants than the parent drug itself.[9][10] Some research indicates that carvedilol displays "negligible" antioxidant activity in certain assays compared to its metabolites.[9] This suggests a metabolic activation of the antioxidant potential of the carvedilol scaffold.

While direct comparative studies quantifying the antioxidant potency of O-desmethyl carvedilol are limited, its phenolic structure suggests it likely contributes to the overall antioxidant effect observed after carvedilol administration.

Pharmacokinetic Comparison: The Journey from Parent Drug to Metabolite

The transformation of Carvedilol to O-desmethyl carvedilol is a key event in its pharmacokinetic profile.

Metabolic Pathway

Carvedilol undergoes extensive first-pass metabolism in the liver.[3] The formation of O-desmethyl carvedilol is primarily catalyzed by the CYP2C9 enzyme, with potential minor contributions from other CYP isoforms.[6] This is distinct from the formation of the hydroxylated metabolites (4'- and 5'-hydroxycarvedilol), which are mainly produced by CYP2D6.[6]

The following diagram illustrates the primary metabolic pathway leading to the formation of O-desmethyl carvedilol.

Carvedilol_Metabolism Carvedilol Carvedilol O_Desmethyl O-Desmethyl Carvedilol Carvedilol->O_Desmethyl O-Demethylation CYP2C9 CYP2C9 CYP2C9->Carvedilol caption Metabolic conversion of Carvedilol.

Caption: Metabolic conversion of Carvedilol.

The stereoselective nature of Carvedilol's metabolism and the genetic polymorphism of CYP enzymes, particularly CYP2D6, can lead to significant inter-individual variability in the plasma concentrations of both the parent drug and its metabolites.[10]

Experimental Protocols for Comparative Analysis

To facilitate further research, we provide the following established in vitro methodologies for the comparative evaluation of Carvedilol and its metabolites.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the Kᵢ values of Carvedilol and O-desmethyl carvedilol for beta-1, beta-2, and alpha-1 adrenergic receptors.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype.

  • Radioligand (e.g., [³H]CGP-12177 for beta-receptors, [³H]prazosin for alpha-1 receptors).

  • Test compounds (Carvedilol, O-desmethyl carvedilol).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known non-labeled antagonist).

  • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each test compound concentration.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To compare the antioxidant potency of Carvedilol and O-desmethyl carvedilol.

Materials:

  • DPPH solution in methanol.

  • Test compounds (Carvedilol, O-desmethyl carvedilol).

  • Positive control (e.g., Ascorbic acid or Trolox).

  • Methanol.

  • Spectrophotometer.

Protocol:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a multi-well plate, add a fixed volume of DPPH solution to each well.

  • Add varying concentrations of the test compounds or positive control to the wells.

  • Include a control well with DPPH solution and methanol only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value (concentration of the test compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

The comparative analysis reveals a clear functional differentiation between Carvedilol and its O-desmethyl metabolite. While Carvedilol acts as a potent antagonist at both beta and alpha-1 adrenergic receptors, its O-desmethyl metabolite exhibits significantly reduced, if any, activity at these sites. Conversely, the process of metabolism may enhance the antioxidant properties of the carvedilol molecule.

These findings have several implications for drug development:

  • Pro-drug potential: The differential activity profile could inspire the design of pro-drugs that are metabolized to compounds with specific desired activities.

  • Metabolite-focused drug discovery: A deeper investigation into the potentially enhanced antioxidant activity of metabolites could lead to the development of novel therapeutics for conditions associated with oxidative stress.

  • Personalized medicine: The influence of pharmacogenomics on the metabolic ratio of Carvedilol to its metabolites highlights the importance of considering individual metabolic profiles in therapy.

Further quantitative studies are warranted to precisely define the pharmacological profile of O-desmethyl carvedilol and other key metabolites. Such data will be invaluable in refining our understanding of Carvedilol's overall therapeutic effect and in guiding the development of safer and more effective cardiovascular drugs.

References

  • Feierman, D. E. (1998). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Cardiovascular Pharmacology, 32 Suppl 1, S1-8. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Oldham, H. G., & Clarke, S. E. (1997). In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of carvedilol. Drug Metabolism and Disposition, 25(8), 970-977. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • Tenero, D., et al. (2000). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. Journal of Clinical Pharmacology, 40(11), 1264-1273. [Link]

  • Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-98. [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 42(4), 684-710. [Link]

  • Ruffolo Jr, R. R., et al. (1990). The pharmacology of carvedilol. European Journal of Clinical Pharmacology, 38 Suppl 2, S82-S88. [Link]

  • Stoschitzky, K., et al. (2001). Differing beta-blocking effects of carvedilol and metoprolol. European Journal of Heart Failure, 3(4), 455-461. [Link]

  • Bristow, M. R., et al. (1991). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Clinical Investigation, 69 Suppl 1, S5-S15. [Link]

  • Sklar, E. J., & Darrow, A. L. (2009). Carvedilol shown to have unique characteristics among beta blockers. EurekAlert!. [Link]

  • Dandona, P. (2007). Antioxidant activity of carvedilol in cardiovascular disease. Journal of Hypertension, 25(4), 731-741. [Link]

  • Food and Drug Administration. Carvedilol - FDA Drug Approval Details. MedPath. [Link]

  • Wikipedia. Carvedilol. [Link]

  • McTavish, D., & Campoli-Richards, D. M. (1991). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 42(4), 684-710. [Link]

  • Nichols, A. J., et al. (1991). The pharmacology of carvedilol. Journal of Cardiovascular Pharmacology, 18 Suppl 1, S1-S10. [Link]

  • Real Life Pharmacology. (2022, April 7). Carvedilol Pharmacology [Video]. YouTube. [Link]

  • StatPearls. (2024, January 10). Carvedilol. NCBI Bookshelf. [Link]

  • Frishman, W. H. (1998). Carvedilol. The New England Journal of Medicine, 339(24), 1759-1765. [Link]

  • Poole-Wilson, P. A., et al. (2003). Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial. The Lancet, 362(9377), 7-13. [Link]

Sources

A Technical Guide to the Validation of (R)-(+)-o-Desmethylcarvedilol as a Biomarker of Carvedilol Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Monitoring Carvedilol Metabolism

Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist widely prescribed for the management of heart failure and hypertension.[1] It is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers, each with distinct pharmacological activities. The (S)-(-)-enantiomer is a potent beta- and alpha-1 blocker, while the (R)-(+)-enantiomer primarily exhibits alpha-1 blocking activity.[2] Carvedilol undergoes extensive and stereoselective first-pass metabolism in the liver, leading to significant inter-individual variability in plasma concentrations and, consequently, clinical response.[3] This variability underscores the critical need for reliable biomarkers to monitor its metabolism, ensuring optimal therapeutic outcomes and minimizing adverse effects. This guide provides an in-depth technical analysis of (R)-(+)-o-Desmethylcarvedilol as a promising biomarker for Carvedilol metabolism, comparing it with other potential metabolic indicators and detailing the necessary validation protocols.

The Metabolic Fate of Carvedilol: A Multi-Enzyme Pathway

The metabolism of carvedilol is complex, involving multiple cytochrome P450 (CYP) enzymes. The primary routes of metabolism are aromatic ring oxidation and glucuronidation.[4] The major metabolites include 4'- and 5'-hydroxycarvedilol, formed predominantly by CYP2D6, and o-desmethylcarvedilol, primarily generated through the action of CYP2C9.[4][5] Other enzymes, including CYP1A2, CYP2E1, and CYP3A4, also contribute to a lesser extent to the overall metabolism of carvedilol.[5][6]

The stereoselective nature of carvedilol's metabolism is a key consideration. The clearance of the (S)-(-)-enantiomer is generally higher than that of the (R)-(+)-enantiomer, a difference attributed to the stereospecificity of the metabolizing enzymes.[4] This differential metabolism has significant clinical implications, as it affects the ratio of beta-blocking to alpha-blocking activity in an individual.

dot

Biomarker_Validation_Workflow cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation AssayDev Assay Development (LC-MS/MS) MethodVal Method Validation (Accuracy, Precision, Selectivity, etc.) AssayDev->MethodVal Stability Stability Assessment MethodVal->Stability Correlation Correlation with CYP2C9 Genotype/Phenotype PK_Studies Pharmacokinetic Studies Correlation->PK_Studies DDI_Studies Drug-Drug Interaction Studies PK_Studies->DDI_Studies Analytical_to_Clinical->Correlation Data for Clinical Assessment

Caption: Biomarker validation workflow.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

The following protocol is a representative example for the sensitive and specific quantification of this compound in human plasma. This method is based on established principles of bioanalytical method validation. [7][8] 1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To isolate the analyte from the complex plasma matrix and minimize interference.

  • Procedure:

    • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated this compound).

    • Vortex for 30 seconds.

    • Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.

    • Load the entire sample onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.

    • Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Separation (Chiral LC)

  • Objective: To separate this compound from its enantiomer and other potential interfering substances.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium bicarbonate (e.g., 70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Detection (Tandem Mass Spectrometry)

  • Objective: To provide sensitive and highly selective detection of the analyte.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: e.g., m/z 393.2 -> 298.1

    • Internal Standard (deuterated): e.g., m/z 398.2 -> 303.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

4. Method Validation

The developed assay must be rigorously validated according to FDA or other relevant regulatory guidelines. [9][10]Key validation parameters include:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
Linearity and Range A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The calibration range should encompass the expected concentrations in study samples.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect The CV of the matrix factor across at least six different lots of blank plasma should be ≤ 15%.
Recovery The extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Conclusion: A Valuable Tool for Personalized Medicine

The validation of this compound as a biomarker for carvedilol metabolism, specifically for the CYP2C9 pathway, offers a significant advancement in the pursuit of personalized medicine. By providing a more nuanced understanding of an individual's metabolic profile, clinicians and researchers can better predict drug response, optimize dosing strategies, and minimize the risk of adverse drug reactions. While genotyping provides a valuable baseline, the quantification of this specific metabolite offers a real-time, phenotypic assessment of a crucial metabolic pathway. The integration of such validated biomarkers into clinical practice holds the promise of safer and more effective carvedilol therapy for patients with cardiovascular disease.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical pharmacology and therapeutics, 57(5), 518–524. [Link]

  • National Center for Biotechnology Information. (2018). Carvedilol Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • Gangnus, T., Bjoern, B., et al. (2020). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis, 13(2), 356-368. [Link]

  • Janjanam, K. C., & Bimireddy, B. P. K. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Srichana, T., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 230-240. [Link]

  • Bakris, G. L., et al. (2004). Metabolic effects of carvedilol vs metoprolol in patients with type 2 diabetes mellitus and hypertension: a randomized controlled trial. JAMA, 292(18), 2227–2236. [Link]

  • Hu, G. X., et al. (2015). The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro. Pharmaceutical biology, 53(12), 1761–1767. [Link]

  • Wang, M., et al. (2010). Metabolomic profiling of cellular responses to carvedilol enantiomers in vascular smooth muscle cells. PloS one, 5(11), e15441. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. [Link]

  • Nordic Bioscience. FDA Biomarker Guidelines (BEST). [Link]

  • Lanchote, V. L., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Hwang, S., et al. (2021). Population Pharmacokinetic−Pharmacodynamic Modeling of Carvedilol to Evaluate the Effect of Cytochrome P450 2D6 Genotype on the Heart Rate Reduction. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1184-1193. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics - Reactions. [Link]

  • Stoschitzky, K., et al. (1992). Hemodynamic and metabolic effects of carvedilol: a meta-analysis approach. Clinical investigator, 70 Suppl 1, S65–S72. [Link]

  • Bakris, G. L., et al. (2004). Metabolic effects of carvedilol vs metoprolol in patients with type 2 diabetes mellitus and hypertension: a randomized controlled trial. JAMA, 292(18), 2227–2236. [Link]

  • Bakris, G. L., et al. (2004). Metabolic effects of carvedilol vs metoprolol in patients with type 2 diabetes mellitus and hypertension: a randomized controlled trial. JAMA, 292(18), 2227–2236. [Link]

  • Gonzalez, E., et al. (2021). Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition. Drug metabolism and disposition: the biological fate of chemicals, 49(9), 822–832. [Link]

  • Rettie, A. E., & Jones, J. P. (2014). Pharmacogenomics of CYP2C9: functional and clinical considerations. Clinical pharmacology and therapeutics, 96(2), 180–191. [Link]

  • Ozyıldız, A. G., et al. (2011). Effects of Carvedilol Compared to Nebivolol on Insulin Resistance and Lipid Profile in Patients With Essential Hypertension. Journal of clinical hypertension (Greenwich, Conn.), 13(1), 64–69. [Link]

  • Gonzalez, E., et al. (2021). Development of Robust Quantitative Structure-Activity Relationship Models for CYP2C9, CYP2D6, and CYP3A4 Catalysis and Inhibition. Drug metabolism and disposition: the biological fate of chemicals, 49(9), 822–832. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for o-Desmethylcarvedilol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of o-Desmethylcarvedilol, a primary metabolite of the cardiovascular drug Carvedilol. Designed for researchers, scientists, and drug development professionals, this document delves into the critical process of cross-validating different analytical techniques to ensure data integrity and consistency across various studies and laboratories. We will explore the nuances of both chiral and achiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing supporting experimental data and detailed protocols.

The Critical Role of o-Desmethylcarvedilol and the Imperative for Robust Bioanalysis

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic blocker administered as a racemic mixture. Its metabolism is complex, primarily mediated by cytochrome P450 enzymes, notably CYP2C9 leading to the formation of o-Desmethylcarvedilol (DMC).[1] Given that Carvedilol's enantiomers exhibit different pharmacological activities, understanding the stereoselective metabolism to its active metabolites is crucial in pharmacokinetic and pharmacodynamic studies.[1]

The reliability of pharmacokinetic data hinges on the accuracy and precision of the bioanalytical methods used to measure drug and metabolite concentrations in biological matrices.[2][3][4] When different analytical methods are employed across various stages of drug development or in different laboratories, a cross-validation is mandated by regulatory bodies like the FDA and is a key component of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[2][3][4][5][6] This process is essential to demonstrate that the data from different methods are comparable and can be reliably combined or compared.

This guide will focus on the cross-validation of two prominent analytical approaches for o-Desmethylcarvedilol quantification:

  • Method A: Chiral Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the simultaneous determination of o-Desmethylcarvedilol enantiomers.

  • Method B: Achiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of total o-Desmethylcarvedilol.

The "Why" Behind the Cross-Validation Experiment

The choice between a chiral and an achiral assay is a critical decision in drug development. A chiral method provides more granular information on the pharmacokinetic profiles of individual enantiomers, which can be vital if they exhibit different potencies or toxicities. However, chiral methods can be more complex and time-consuming. An achiral method, while simpler and often faster, only provides the total concentration of the metabolite.

Cross-validation between these two types of methods is crucial when, for instance, early-stage studies utilized an achiral method for speed, but later-stage clinical trials necessitate a more detailed understanding of the enantiomeric disposition. This ensures that the data from both study phases can be bridged and interpreted cohesively.

G start Human Plasma Samples qc_prep Prepare QC Samples (Low, Mid, High) start->qc_prep analysis_a Analyze with Method A (Chiral UPLC-MS/MS) qc_prep->analysis_a analysis_b Analyze with Method B (Achiral HPLC-MS/MS) qc_prep->analysis_b data_a Concentrations of (R)-DMC & (S)-DMC analysis_a->data_a data_b Concentration of Total DMC analysis_b->data_b sum_enantiomers Sum Enantiomer Concentrations from Method A data_a->sum_enantiomers compare Compare Total DMC Concentrations data_b->compare sum_enantiomers->compare stats Statistical Analysis (e.g., Bland-Altman plot, %Difference) compare->stats conclusion Determine Comparability of Methods stats->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Method A: Chiral UPLC-MS/MS for o-Desmethylcarvedilol Enantiomers

This protocol is based on a validated method for the simultaneous determination of Carvedilol and its metabolite enantiomers. [1] 1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., deuterated o-Desmethylcarvedilol).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0) and vortex.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Chirobiotic V chiral-phase column (or similar). [1]* Mobile Phase: A gradient of acetonitrile and methanol in ammonium acetate buffer.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer and the internal standard should be optimized.

Method B: Achiral HPLC-MS/MS for Total o-Desmethylcarvedilol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: A specific precursor-to-product ion transition for total o-Desmethylcarvedilol and the internal standard.

Cross-Validation Acceptance Criteria and Data Interpretation

According to the ICH M10 guideline, the goal of cross-validation is to assess for potential bias between methods. [2][3][5][7]This is typically achieved by analyzing the same set of quality control (QC) samples and/or incurred study samples with both methods.

Acceptance Criteria:

  • For QC samples, the mean concentration obtained by the new method should be within ±20% of the mean concentration obtained by the original method.

  • At least 67% of the individual sample results from the new method should be within ±20% of the results from the original method.

Data Interpretation:

The results of the cross-validation are statistically evaluated to determine if there is a significant systematic difference between the two methods. For the comparison between the chiral and achiral methods, the sum of the concentrations of the (R) and (S) enantiomers from the chiral method is compared against the total concentration from the achiral method.

A successful cross-validation demonstrates that the two methods can be used interchangeably or that data from studies using either method can be reliably pooled for a comprehensive pharmacokinetic assessment.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the integrity and reliability of bioanalytical data in drug development. For a compound like Carvedilol with a stereoselective metabolism, the ability to bridge data from both chiral and achiral assays for its metabolite, o-Desmethylcarvedilol, is paramount. This guide has provided a framework for comparing and cross-validating two distinct LC-MS/MS methodologies. By adhering to rigorous protocols and established regulatory guidelines, researchers can ensure the generation of high-quality, defensible data to support regulatory submissions and advance the understanding of drug disposition.

References

  • de Oliveira, A. R., & Lanchote, V. L. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173–180. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(17), 2135–2143. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Request PDF. (2025). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Lowes, S., Ackermann, B., & Kramer, D. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1269–1274. [Link]

  • ResearchGate. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. [Link]

  • MDPI. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Eisenberg, E. J., Patterson, W. R., & Kahn, G. C. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493, 105–115. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • Shah, V. P. (2004). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • Joubert, A., Joubert, A., van der Merwe, M., Norman, J., & Wiesner, L. (2022). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Mass Spectrometry and Advances in the Clinical Lab, 27, 7–17. [Link]

Sources

A Comparative Guide to the Alpha-Blocking Activity of (R)-Carvedilol and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the α1-adrenergic receptor blocking activity of the (R)-enantiomer of Carvedilol and its principal oxidative metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with pharmacological insights to elucidate the structure-activity relationships that govern this important therapeutic action.

Introduction: The Unique Pharmacology of Carvedilol

Carvedilol is a third-generation adrenoceptor antagonist widely used in the management of hypertension and chronic heart failure.[1][2] It is administered clinically as a racemic mixture of (R)- and (S)-enantiomers, which possess distinct pharmacological profiles.[3][4] The (S)-enantiomer is a potent antagonist of both β1- and β2-adrenergic receptors, while both (R)- and (S)-enantiomers are approximately equipotent in their ability to block α1-adrenergic receptors.[5][6] This dual-receptor blockade—β-blockade reducing heart rate and contractility, and α1-blockade causing vasodilation and reducing peripheral vascular resistance—underpins Carvedilol's therapeutic efficacy.[1][7][8]

The (R)-enantiomer is essentially a pure α1-blocker with significantly weaker β-blocking activity.[6][9] This stereoselectivity makes the (R)-isomer and its subsequent metabolic products a key focus for understanding the overall contribution of α1-antagonism to Carvedilol's clinical profile. This guide will dissect the alpha-blocking activity of (R)-Carvedilol in comparison to its major metabolites, providing a clear view of how metabolic transformation impacts this crucial pharmacological action.

Metabolic Pathways of (R)-Carvedilol

Following oral administration, Carvedilol undergoes extensive first-pass metabolism in the liver, primarily through oxidation and glucuronidation.[4][6] The main oxidative reactions are mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[5][7] This process leads to the formation of several metabolites, with the three most significant being O-desmethylcarvedilol (DMC), 4'-hydroxyphenylcarvedilol (4'OHC), and 5'-hydroxyphenylcarvedilol (5'OHC).[5] The metabolic fate of (R)-Carvedilol is a critical determinant of the duration and nature of its pharmacological effects.

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism RC (R)-Carvedilol DMC O-desmethyl- carvedilol (DMC) RC->DMC CYP2C9 OHC4 4'-hydroxy- carvedilol (4'OHC) RC->OHC4 CYP2D6 OHC5 5'-hydroxy- carvedilol (5'OHC) RC->OHC5 CYP2D6 Glucuronides Glucuronide & Sulfate Conjugates DMC->Glucuronides UGTs, SULTs OHC4->Glucuronides UGTs, SULTs OHC5->Glucuronides UGTs, SULTs

Caption: Metabolic pathway of (R)-Carvedilol.

Comparative Alpha-1 Adrenergic Receptor Antagonism

The vasodilatory effect of Carvedilol is primarily achieved by blocking α1-adrenergic receptors on vascular smooth muscle.[10] Evaluating the affinity of (R)-Carvedilol and its metabolites for these receptors is essential to understanding their potential contribution to blood pressure reduction. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki).

A pivotal study has shown that while the oxidative metabolites of (S)-Carvedilol contribute to its β-blocking effect, the metabolites of both enantiomers are inactive as vasodilating α-adrenoceptor antagonists.[11] This indicates a significant loss of alpha-blocking activity upon metabolic transformation.

Table 1: Comparative α1-Adrenoceptor Antagonism

Compoundα1-Adrenoceptor ActivitySupporting Evidence
(R)-Carvedilol Active Antagonist Potent α1-blocker, approximately equipotent to the (S)-enantiomer.[5][6]
(R)-Metabolites Inactive The three primary oxidative metabolites (DMC, 4'OHC, 5'OHC) of (R)-Carvedilol do not contribute to the α-antagonistic effect.[11]

Analysis of Structure-Activity Relationship: The experimental data strongly suggest that the structural integrity of the Carvedilol molecule, specifically the carbazole and methoxyphenoxy ethylamino moieties, is critical for high-affinity binding to the α1-adrenergic receptor.[11] The hydroxylation or demethylation of the parent compound, which occurs during Phase I metabolism, appears to abolish this activity.[11] Therefore, the α1-blocking effect observed in vivo is attributable solely to the parent enantiomers, (R)- and (S)-Carvedilol, and not their metabolic products.[11]

Methodology Deep Dive: Quantifying Alpha-Blockade

To ensure the trustworthiness of these findings, it is crucial to understand the methodologies employed. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Principle of Competitive Radioligand Binding Assays: This technique measures the ability of an unlabeled compound (the "competitor," e.g., (R)-Carvedilol or its metabolites) to displace a radiolabeled ligand (e.g., [3H]prazosin), which has a known high affinity and selectivity for the target receptor (α1-adrenoceptor).[12][13] By measuring the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

Detailed Experimental Protocol: α1-Adrenergic Receptor Binding Assay

  • Membrane Preparation:

    • Tissues rich in α1-adrenoceptors (e.g., rat liver, brain cortex) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).[13]

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is subjected to high-speed ultracentrifugation to pellet the cell membranes.

    • The final membrane pellet is resuspended in the assay buffer and protein concentration is determined (e.g., via Bradford assay).[13]

  • Binding Incubation:

    • A fixed concentration of the radioligand (e.g., 100-200 pM [3H]prazosin) is incubated with the prepared membranes.[13][14]

    • Increasing concentrations of the unlabeled competitor drug ((R)-Carvedilol or a metabolite) are added to separate tubes.

    • Total Binding: Tubes containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Tubes containing membranes, radioligand, and a high concentration of a known α1-antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.[13]

    • The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 40 minutes) to reach equilibrium.[13]

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.[13]

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.[13]

  • Data Analysis:

    • Specific Binding is calculated by subtracting Non-Specific Binding from Total Binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Tissue Membranes (α1-receptors) Incubate Incubate to Reach Equilibrium Membranes->Incubate Radio Radioligand ([3H]prazosin) Radio->Incubate Test Test Compound ((R)-Carvedilol or Metabolite) Test->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Clinical and Pharmacological Implications

The finding that the primary metabolites of (R)-Carvedilol are devoid of α1-blocking activity has significant implications:

  • Predictable Vasodilation: The vasodilatory effect of Carvedilol is directly proportional to the concentration of the parent drug. The pharmacokinetics of the parent enantiomers, rather than the more complex and variable kinetics of their metabolites, are the primary drivers of the α1-mediated reduction in blood pressure.[15]

  • No Contribution from Active Metabolites: Unlike the β-blocking action, where metabolites of (S)-Carvedilol do contribute, the α1-blockade is not sustained by metabolic products.[11] This suggests that the duration of vasodilatory action is tightly linked to the half-life of the parent compound.[4]

  • Focus on Parent Drug in DDI: When considering drug-drug interactions (DDIs) that could affect Carvedilol's vasodilatory properties, the focus should be on drugs that alter the pharmacokinetics of the parent drug (e.g., inhibitors or inducers of CYP2D6 and CYP2C9), as metabolite concentrations are irrelevant to this specific effect.[7][8]

Conclusion

References

  • Bartels, H., et al. (1991). Pharmacological characteristics of the stereoisomers of carvedilol. Journal of Cardiovascular Pharmacology, 18 Suppl 1, S1-7. [Link]

  • Nardotto, G. H. B., et al. (2018). Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. UCL Discovery. [Link]

  • RxReasoner. (n.d.). Carvedilol Pharmacology. RxReasoner. [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 42(2), 232-253. [Link]

  • Tse, T. J., et al. (2018). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Pharmacogenomics, 19(13), 1055-1060. [Link]

  • Pharmacology of Carvedilol. (2024, November 3). YouTube. [Link]

  • Real Life Pharmacology. (2022, April 7). Carvedilol Pharmacology. YouTube. [Link]

  • Tenero, D., et al. (2000). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. Journal of Clinical Pharmacology, 40(10), 1116-1124. [Link]

  • Guellaï, A., et al. (1982). Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. Journal of Biological Chemistry, 257(19), 11655-11661. [Link]

  • Takayanagi, Y., et al. (2002). Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. British Journal of Pharmacology, 135(5), 1303-1313. [Link]

  • Ohta, K., et al. (1997). Carvedilol and its metabolites suppress endothelin-1 production in human endothelial cell culture. Blood Pressure, 6(1), 24-28. [Link]

  • Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Muramatsu, I., et al. (2000). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 130(4), 881-888. [Link]

  • Linner, F., et al. (2021). UHPLC Enantiomer Resolution for the α/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(1), 4998. [Link]

  • Bristow, M. R., et al. (1991). Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. Journal of Cardiovascular Pharmacology, 18 Suppl 1, S68-S80. [Link]

  • Eltze, M. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(4), 384-394. [Link]

  • Gilbert, E. M. (1999). Cardiac adrenergic receptor effects of carvedilol. The American Journal of Cardiology, 83(2A), 25A-29A. [Link]

  • Pharmacy Freak. (2025, December 8). Mechanism of Action of Carvedilol. Pharmacy Freak. [Link]

  • Morgan, T. O., et al. (1990). Alpha 1-blocking properties of carvedilol during acute and chronic administration. Journal of Cardiovascular Pharmacology, 16 Suppl 5, S145-S148. [Link]

  • LiverTox. (2018, January 8). Alpha 1 Adrenergic Receptor Antagonists. National Institutes of Health. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carvedilol? Patsnap Synapse. [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]

  • van der Velden, V. H., et al. (2006). Carvedilol-induced antagonism of angiotensin II: a matter of alpha1-adrenoceptor blockade. Journal of Hypertension, 24(7), 1381-1388. [Link]

  • Dr.Oracle. (2025, September 19). What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? Dr.Oracle. [Link]

  • Morrow, A. L., & Creese, I. (1986). Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding. Molecular Pharmacology, 29(4), 321-330. [Link]

  • GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]

  • Osmosis. (2025, August 19). Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. [Link]

Sources

A Comparative Guide to the In Vitro Potency of Carvedilol and Its Active Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in vitro potency of the third-generation beta-blocker, Carvedilol, and its primary active metabolite, with a specific focus on (R)-(+)-o-Desmethylcarvedilol. We will dissect their interactions with adrenergic receptors, explore their unique signaling profiles, and provide the experimental frameworks necessary for their evaluation.

Introduction to Carvedilol: Beyond Conventional Beta-Blockade

Carvedilol is a cornerstone in the management of cardiovascular diseases, notably heart failure and hypertension.[1][2][3] Its clinical success is attributed to a multifaceted mechanism of action that distinguishes it from other beta-blockers.[4] Chemically, Carvedilol is a non-selective antagonist of β1- and β2-adrenergic receptors and a selective antagonist of α1-adrenergic receptors.[1][5][6][7]

The Significance of Stereochemistry

Carvedilol is administered as a racemic mixture of two enantiomers, (R)-(+)-Carvedilol and (S)-(-)-Carvedilol, which possess distinct pharmacological properties.[7][8]

  • S-(-)-Enantiomer: This isomer is a potent non-selective β-adrenoceptor antagonist and also exhibits α1-adrenergic blocking activity.[1][8]

  • R-(+)-Enantiomer: This isomer's activity is almost exclusively as an α1-adrenoceptor antagonist, with approximately 100-fold weaker β-blocking activity than the S-(-) form.[8][9]

This stereospecificity is crucial, as both enantiomers contribute to the drug's overall therapeutic effect, with the S-(-) form providing beta-blockade and both forms contributing to the vasodilatory effects via α1-blockade.[7]

Comparative In Vitro Potency at Adrenergic Receptors

The potency of a ligand is quantitatively defined by its binding affinity (Kd or Ki) for a receptor. A lower value indicates a higher affinity.

Carvedilol Enantiomers: Binding Affinity Profile

Carvedilol demonstrates high affinity for β1, β2, and α1 adrenergic receptors. The S-(-) enantiomer is significantly more potent in its β-receptor blockade.

CompoundReceptorBinding Affinity (Kd/Ki)Source
Racemic Carvedilol β1-Adrenoceptor~4-5 nM[10][11]
β2-AdrenoceptorMild selectivity for β1 (6-39 fold)[10]
α1-Adrenoceptorβ1:α1 potency ratio of 1.7[10][11]
S-(-)-Carvedilol β-Adrenoceptor~0.4 nM[8]
α1-Adrenoceptor~14 nM[8]
R-(+)-Carvedilol β-Adrenoceptor~45 nM[8]
α1-Adrenoceptor~16 nM[8]
The Metabolite: this compound

Carvedilol is metabolized in the liver primarily through aromatic ring hydroxylation and O-demethylation, producing several metabolites, some of which are pharmacologically active.[8] The primary active metabolites include 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and o-desmethylcarvedilol.

While extensive data exists for the hydroxylated metabolites, which are even more potent β-blockers than the parent drug, specific in vitro binding affinity data for the individual enantiomers of o-desmethylcarvedilol, including this compound, is not as prevalent in publicly accessible literature. However, it is established that the oxidative metabolites of the S-(-) enantiomer contribute to the overall β-antagonistic effect, while the metabolites of the R-(+) enantiomer are considered inactive as β-adrenoceptor antagonists.[8] Neither the S- nor R-enantiomers of the metabolites contribute to the vasodilating α-adrenoceptor antagonism.[8]

Carvedilol's Unique Signaling Footprint: Biased Agonism

A paradigm-shifting discovery in pharmacology is that G protein-coupled receptors (GPCRs) like adrenoceptors can be selectively directed to signal through different intracellular pathways. This phenomenon is known as "biased agonism" or "functional selectivity."

Carvedilol is a quintessential example of a biased ligand. While it acts as an antagonist or inverse agonist at the canonical Gs protein-adenylyl cyclase pathway (the pathway responsible for classic beta-adrenergic stimulation), it simultaneously functions as an agonist for β-arrestin-mediated signaling pathways.[12][13][14]

This β-arrestin-biased signaling is thought to underlie Carvedilol's unique clinical benefits in heart failure, promoting cardioprotective pathways independent of G-protein activation.[12][14][15] Carvedilol has been shown to stimulate:

  • β-arrestin recruitment to the β1 and β2 adrenoceptors.[13][15]

  • Receptor phosphorylation by G protein-coupled receptor kinases (GRKs).[12][13]

  • Activation of downstream kinases like Extracellular signal-Regulated Kinase (ERK 1/2).[12][13]

G_Protein_vs_Beta_Arrestin_Signaling cluster_0 Canonical G-Protein Pathway (Blocked by Carvedilol) cluster_1 Biased β-Arrestin Pathway (Stimulated by Carvedilol) Agonist Agonist (e.g., Isoproterenol) BetaAR β-Adrenoceptor Agonist->BetaAR Activates Gs Gαs Protein BetaAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA Physiological_Effect Increased Contractility, Heart Rate PKA->Physiological_Effect Carvedilol Carvedilol BetaAR2 β-Adrenoceptor Carvedilol->BetaAR2 Binds Carvedilol->Carvedilol_Block Blocks GRK GRK BetaAR2->GRK Recruits P_BetaAR Phosphorylated β-Adrenoceptor GRK->P_BetaAR Phosphorylates Arrestin β-Arrestin P_BetaAR->Arrestin Recruits ERK ERK Activation Arrestin->ERK Scaffolds Cardioprotection Cardioprotection, Anti-apoptotic Effects ERK->Cardioprotection

Caption: Carvedilol's dual action on β-adrenoceptor signaling pathways.

Standardized Protocols for In Vitro Potency Determination

To ensure data integrity and reproducibility, standardized in vitro assays are paramount. Below are representative protocols for assessing the potency of compounds like Carvedilol and its metabolites.

Radioligand Binding Assay for Affinity Measurement

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adrenergic receptor subtype of interest (e.g., β1, β2, or α1).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors), and varying concentrations of the unlabeled test compound (Carvedilol or metabolite).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Wash the filters to remove non-specific binding, and quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Cell Membranes with Target Receptor B Add Radioligand and Test Compound (Competitor) A->B C Incubate to Reach Equilibrium B->C D Separate Bound/Unbound via Filtration C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki E->F

Sources

A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Purity for Carvedilol and Its Metabolites

Carvedilol is a widely prescribed antihypertensive agent that acts as a nonselective β-adrenergic and a selective α1-adrenergic antagonist.[1][2][3] It is administered clinically as a racemic mixture of its R(+) and S(-) enantiomers. The two enantiomers, however, are not pharmacologically equivalent. The β-blocking activity, crucial for its therapeutic effect, resides almost exclusively in the S(-) enantiomer, while both enantiomers contribute to the α1-blocking activity.[2][3]

Metabolism of Carvedilol in the body leads to several derivatives, including the active metabolite o-Desmethylcarvedilol (DMC).[1] Like the parent compound, DMC is chiral, and understanding the stereoselective pharmacokinetics and pharmacodynamics of these metabolites is critical for comprehensive drug development and clinical monitoring. This necessitates robust and reliable analytical methods for their chiral separation.

This guide provides a head-to-head comparison of different High-Performance Liquid Chromatography (HPLC) chiral columns for the enantiomeric separation of o-Desmethylcarvedilol. We will delve into the underlying principles of the chiral stationary phases (CSPs), present comparative experimental data, and offer expert insights to guide researchers in selecting the optimal column for their specific analytical challenges.

The Technology: An Overview of Chiral Stationary Phases (CSPs)

Direct chiral separation using columns with a chiral stationary phase (CSP) is the most prevalent and efficient strategy.[4] The enantiomers of an analyte interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation. For a molecule like o-Desmethylcarvedilol, two major classes of CSPs have proven most effective: polysaccharide-based and macrocyclic antibiotic-based columns.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs in HPLC.[5] They typically consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or covalently immobilized onto a silica support.[5][6] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the helical polymer structure of the polysaccharide. The versatility of these columns allows them to be used in normal-phase, reversed-phase, and polar organic modes.

  • Macrocyclic Antibiotic-Based CSPs: These CSPs, such as those based on Vancomycin or Teicoplanin, offer unique chiral recognition capabilities.[1][6][7] They possess multiple stereogenic centers and various functional groups (peptide, glycosidic, anionic, cationic) that can engage in a variety of interactions with the analyte, including ionic, hydrogen bonding, and dipole-stacking. They are particularly effective for separating molecules with amine and acidic functional groups.

Head-to-Head Performance Comparison of Chiral Columns

The selection of a chiral column is a balance of achieving adequate resolution, minimizing analysis time, and ensuring compatibility with the desired detection method (e.g., UV or Mass Spectrometry). The following table summarizes the performance of different columns for the chiral separation of o-Desmethylcarvedilol based on published literature.

Chiral ColumnChiral Selector TypeMobile PhaseFlow Rate (mL/min)Key Performance MetricsDetectionReference
Chirobiotic® V VancomycinSequential gradient of Methanol/Acetic Acid/TriethylamineN/A (LC-MS/MS)Successful sequential analysis of Carvedilol, OHC, and DMC enantiomers.MS/MS[1][8]
Chiralpak® IB N-5 Cellulose tris(3,5-dimethylphenylcarbamate)80% Organic (87% ACN: 13% MeOH) and 20% 20mM Potassium Phosphate buffer (pH 7)0.5Simultaneous separation of Carvedilol and its metabolites. Resolution (Rs) for DMC enantiomers was 1.0.UV[2][3]
Chirobiotic® T TeicoplaninNot explicitly used for DMC, but for parent Carvedilol.N/A (LC-MS/MS)Baseline separation of Carvedilol enantiomers in plasma samples.MS/MS[7]
Indirect Method (C18) N/A (Achiral)Acetonitrile/Buffer1.0-1.2Derivatization with GITC reagent; Resolution (Rs) of 3.32 for DMC diastereomers.Fluorescence[9]

In-Depth Analysis & Experimental Protocols

The Simultaneous Approach: Chiralpak® IB N-5

A significant advancement in the analysis of Carvedilol and its metabolites is the development of a single UHPLC method for the simultaneous enantioselective determination of the parent drug and its three major active metabolites, including DMC.[2] This is a highly efficient approach for pharmacokinetic studies.

Expertise & Experience: The choice of an immobilized polysaccharide column like Chiralpak IB N-5 is strategic. Immobilization allows for the use of a wider range of solvents compared to coated phases, providing greater flexibility during method development. The study utilized a Design of Experiments (DoE) approach to systematically optimize the mobile phase, a powerful tool that moves beyond the traditional "one factor at a time" method to find a truly robust set of conditions.[2][10]

Experimental Protocol: Simultaneous Separation on Chiralpak® IB N-5

  • Column: Chiralpak IB N-5 (Dimensions not specified in abstract, typically 150 or 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 80% organic modifier (a mixture of 87% Acetonitrile and 13% Methanol) and 20% aqueous 20 mM potassium phosphate buffer, adjusted to pH 7.[2][3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Temperature: 25 °C.[2][3]

  • Injection Volume: Not specified.

  • Detection: UV (Wavelength not specified).

  • System Suitability: The method achieved a resolution (Rs) of 1.0 for the DMC enantiomers. While an Rs value of >1.5 is often desired for baseline separation, an Rs of 1.0 provides sufficient separation for quantification.[10]

dot graph TD; A[Sample Preparation (e.g., Plasma Spiking)] --> B(UHPLC System); B --> C{Column: Chiralpak IB N-5 @ 25°C}; D[Mobile Phase 80% (87:13 ACN:MeOH) 20% Phosphate Buffer pH 7] --> E{Isocratic Pump 0.5 mL/min}; E --> C; C --> F[UV Detector]; F --> G[Data Acquisition & Analysis (Quantify R-DMC & S-DMC)];

end

caption: Workflow for simultaneous enantioseparation of DMC.

The Bioanalytical Standard: Chirobiotic® V with LC-MS/MS

For bioanalytical applications, such as measuring drug levels in patient plasma, sensitivity and selectivity are paramount. The coupling of a chiral column to a tandem mass spectrometer (LC-MS/MS) is the gold standard.

Expertise & Experience: A method using the Chirobiotic® V (Vancomycin-based) column was developed for the sequential analysis of Carvedilol and its metabolites' enantiomers in human plasma.[1] The macrocyclic antibiotic CSP is well-suited for LC-MS/MS because it can be operated with volatile mobile phases. The high selectivity of MS/MS detection minimizes interference from complex biological matrices, allowing for very low limits of quantification (0.02 ng/mL for DMC enantiomers).[1] This self-validating system ensures that the analyte being measured is unequivocally identified by both its retention time and its specific mass transition.

An Alternative Strategy: Indirect Separation via Derivatization

An alternative to direct separation on a chiral column is the indirect method.[4] This involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing reagent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral column (like a C18).

Trustworthiness: One study successfully employed 2,3,4,6,-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as a derivatizing agent.[9] The resulting DMC diastereomers were baseline resolved (Rs = 3.32) on a reversed-phase column.[9] While effective, this method adds complexity and potential for error in the derivatization step. It is crucial to ensure the derivatizing reagent is 100% enantiomerically pure and that the reaction proceeds to completion without racemization.

Decision Framework: Selecting the Right Column

As a Senior Application Scientist, my recommendation depends entirely on the application's objective. The following logical framework can guide your decision-making process.

G

caption: Decision tree for chiral column selection.

Causality Behind the Choices:

  • For Efficiency and Throughput (Simultaneous Analysis): If the goal is to analyze the parent drug and its metabolites in a single run, a modern, high-resolution immobilized polysaccharide column like the Chiralpak® IB N-5 is the superior choice. Its versatility in mobile phase composition allows for fine-tuning the separation of multiple chiral pairs.

  • For Bioanalytical Sensitivity and Specificity: When measuring low concentrations in complex matrices like plasma, the combination of a macrocyclic antibiotic column like Chirobiotic® V with LC-MS/MS is unparalleled. The CSP provides the chiral separation, while the mass spectrometer provides the necessary sensitivity and specificity to eliminate matrix effects.

  • For Accessibility and Cost-Effectiveness: If a laboratory has a limited selection of chiral columns, the indirect method offers a viable, albeit more labor-intensive, alternative. It leverages ubiquitous C18 columns but requires careful validation of the derivatization step.

Conclusion

The enantioselective separation of o-Desmethylcarvedilol is readily achievable with modern chiral HPLC columns. For comprehensive profiling of both the parent drug and its metabolites in a single, efficient run, a polysaccharide-based column such as the Chiralpak® IB N-5 is highly effective. For ultra-sensitive bioanalytical applications requiring robust quantification in plasma, a macrocyclic antibiotic column like Chirobiotic® V coupled with tandem mass spectrometry is the recommended approach. By carefully considering the analytical objective and understanding the strengths of each chiral stationary phase, researchers can develop reliable and robust methods to support drug development and clinical research.

References

  • Eisenberg, E. J., Patterson, W. R., & Kahn, G. C. (1989). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 493, 105–115. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • ResearchGate. (n.d.). Comparison of HPLC resolution of carvedilol using different columns. ResearchGate. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Request PDF on ResearchGate. [Link]

  • El-Kimary, E. I., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5026. [Link]

  • Al-Hiari, Y. M., et al. (2017). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 10(9), 2945-2951. [Link]

  • DBpia. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. DBpia. [Link]

  • Farmacia. (n.d.). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia Journal. [Link]

  • MDPI. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • Semantic Scholar. (2022). UHPLC Enantiomer Resolution for the /-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-. Semantic Scholar. [Link]

  • Lanchote, V. L., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 26(11), 1339-1344. [Link]

  • ResearchGate. (n.d.). Loading study of carvedilol on the Chiralpak IA (A) and Chiralpak IG (B) CSPs on a semipreparative scale. ResearchGate. [Link]

  • Bonato, P. S., et al. (2003). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 777-785. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Taylor & Francis Online. [Link]

  • ResearchGate. (2014). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of (R)-(+)-o-Desmethylcarvedilol Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth technical comparison and validation framework for assays measuring (R)-(+)-o-Desmethylcarvedilol, a key metabolite of the antihypertensive drug Carvedilol. We will delve into the nuances of method selection, experimental design, and the rigorous statistical analysis required for successful inter-laboratory validation, ensuring data integrity and comparability across different research sites.

Carvedilol is administered as a racemic mixture, with its enantiomers exhibiting different pharmacological activities.[1][2] The S-(-)-enantiomer is a potent β- and α1-adrenergic antagonist, while the R-(+)-enantiomer primarily acts as an α1-adrenergic antagonist.[1] Metabolism of Carvedilol is also stereoselective, leading to the formation of several metabolites, including o-Desmethylcarvedilol (DMC).[1] The accurate measurement of the this compound enantiomer is therefore crucial for a comprehensive understanding of Carvedilol's disposition and its clinical effects.

This guide will compare and contrast the predominant analytical methodologies, provide a detailed experimental protocol for a robust assay, and outline a framework for conducting a rigorous inter-laboratory validation study.

Comparing Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The two most common analytical techniques for the quantification of Carvedilol and its metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on analyte's physicochemical properties and detection via UV absorbance.Separation based on physicochemical properties, with highly specific detection based on mass-to-charge ratio.
Sensitivity Generally lower, with Limits of Quantification (LOQs) in the low ng/mL range.High sensitivity, with LOQs typically in the sub-ng/mL or even pg/mL range.[3][4][5][6]
Selectivity Prone to interference from co-eluting compounds with similar UV absorbance.Highly selective due to the monitoring of specific precursor-product ion transitions, minimizing matrix effects.[7]
Chiral Separation Can be achieved with chiral stationary phases or chiral derivatizing agents.[8][9]Can be coupled with chiral chromatography for enantioselective quantification.[1]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and maintenance.
Sample Throughput Can be lower due to longer run times required for adequate separation.Can achieve higher throughput with the use of ultra-high-performance liquid chromatography (UHPLC) systems.[3]

Expert Insight: For pharmacokinetic studies where low concentrations of this compound are expected, LC-MS/MS is the superior choice due to its enhanced sensitivity and selectivity. While HPLC-UV can be a cost-effective option for analyzing higher concentration samples, the potential for interferences in complex biological matrices like plasma makes LC-MS/MS the more reliable and robust method for regulatory submissions and multi-site studies.

Recommended Experimental Protocol: Chiral LC-MS/MS Assay

This section details a robust and validated protocol for the simultaneous quantification of this compound and other Carvedilol enantiomers in human plasma. This protocol is synthesized from established methods and serves as a strong foundation for inter-laboratory validation.[1]

Sample Preparation (Solid-Phase Extraction - SPE)
  • Rationale: SPE is chosen for its ability to provide cleaner extracts compared to protein precipitation, reducing matrix effects and improving assay robustness.

  • Procedure:

    • To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., deuterated this compound).

    • Vortex for 10 seconds.

    • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Rationale: A chiral stationary phase is essential for the separation of the enantiomers. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

  • Parameters:

    • LC System: UHPLC system

    • Column: Chirobiotic V (250 x 4.6 mm, 5 µm) or equivalent chiral column

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • Ionization Mode: Positive

    • MRM Transitions:

      • This compound: To be determined empirically, but based on the structure, a likely transition would be m/z 393.2 -> [fragment ion]

      • Internal Standard: To be determined based on the deuterated standard

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Internal Standard plasma->is vortex1 Vortex is->vortex1 spe Solid-Phase Extraction vortex1->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject (10 µL) recon->inject hplc Chiral UHPLC Separation inject->hplc ms Tandem MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quant Quantification curve->quant

Caption: LC-MS/MS Experimental Workflow.

Inter-Laboratory Validation: A Framework for Ensuring Data Comparability

An inter-laboratory validation study is essential to demonstrate the ruggedness and reproducibility of an analytical method when used by different personnel in different laboratories. This process is critical for multi-site clinical trials and collaborative research.

Study Design
  • Protocol Development: A detailed, unambiguous analytical protocol is developed and distributed to all participating laboratories. This should include the experimental procedure, acceptance criteria, and data reporting formats.

  • Centralized Reagent and Sample Distribution: A single source should prepare and distribute all critical reagents, including the reference standard, internal standard, and quality control (QC) samples, to minimize variability.

  • Training and Familiarization: Each laboratory should undergo a training phase to familiarize themselves with the assay, ensuring they can meet pre-defined performance criteria before analyzing the validation samples.

  • Blinded Sample Analysis: Each laboratory receives a set of blinded validation samples, including calibration standards, low, medium, and high concentration QCs, and incurred samples (if available).

Key Validation Parameters and Acceptance Criteria

The validation should adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.CV of the internal standard-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Mean concentration at each level should be within ±15% of the nominal concentration.
Statistical Analysis for Inter-Laboratory Comparison

Beyond the standard validation parameters, an inter-laboratory study requires specific statistical analyses to assess reproducibility.

  • Analysis of Variance (ANOVA): This statistical method is used to partition the total variability in the results into different sources of variation: within-laboratory (repeatability) and between-laboratory (reproducibility).

  • Cochran's and Grubbs' Tests: These are used to identify outlier laboratories or individual outlier results, respectively.

Inter-Laboratory Validation Logic

interlab_validation cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Statistical Analysis cluster_conclusion Conclusion protocol Develop Detailed Protocol reagents Centralized Reagent/Sample Prep protocol->reagents training Laboratory Training reagents->training analysis Blinded Sample Analysis in Each Lab training->analysis single_lab_val Assess Individual Lab Performance (Accuracy, Precision, etc.) analysis->single_lab_val outlier Identify Outliers (Cochran's/Grubbs' Test) single_lab_val->outlier anova ANOVA for Repeatability & Reproducibility outlier->anova conclusion Method Deemed Validated for Inter-Laboratory Use anova->conclusion

Caption: Logic of an Inter-laboratory Validation Study.

Challenges in Chiral Bioanalysis

Researchers should be aware of potential challenges inherent in chiral bioanalysis that can impact inter-laboratory studies:

  • Chiral Inversion: The potential for in vivo or in vitro conversion of one enantiomer to another must be investigated, as this can lead to erroneous pharmacokinetic data.

  • Selection of Chiral Stationary Phase: The performance of chiral columns can vary between batches and manufacturers, potentially affecting separation and reproducibility across labs.[10]

  • Analyte Stability: The stability of individual enantiomers may differ under various storage and handling conditions.[11][12] Comprehensive stability testing is therefore paramount.

Conclusion

The successful inter-laboratory validation of an assay for this compound hinges on the selection of a robust analytical method, meticulous protocol development, and rigorous statistical evaluation. While LC-MS/MS offers the most sensitive and selective approach, its successful implementation across multiple laboratories requires careful planning and execution. By following the framework outlined in this guide, researchers can ensure the generation of high-quality, reproducible data that is essential for advancing our understanding of Carvedilol's pharmacology and for making informed decisions in drug development.

References

  • Jain, D. S., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]

  • Bansal, S. K., & DeStefano, A. (2007). Statistical tools and approaches to validate analytical methods: methodology and practical examples. AAPS PharmSciTech, 8(2), E53. [Link]

  • Reddy, G. S. N., & Kumar, P. (2022). Advances and challenges in the pharmacokinetics and bioanalysis of chiral drugs. Chirality, 34(10), 1298-1310. [Link]

  • Kumar, B. B. P., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]

  • Hoffman, D. (2008). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal, 10(2), 229-236. [Link]

  • Lang, J. R., & Bolton, S. (1991). Statistical Analysis For Validation of Bioanalytical Methods. Scribd. [Link]

  • Gangnus, T., et al. (2020). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. ResearchGate. [Link]

  • Raroque, L. G. B., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 173-183. [Link]

  • Scott, P. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International, 29(4). [Link]

  • Giebułtowicz, J., & Wroczyński, P. (2021). Challenges and innovations in chiral drugs in an environmental and bioanalysis perspective. TrAC Trends in Analytical Chemistry, 142, 116326. [Link]

  • Nobilis, M., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • Ducharme, J., et al. (1996). Critical issues in chiral drug analysis in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 686(1), 65-75. [Link]

  • Viswanathan, C. T., et al. (2007). Workshop/conference report--quantitative bioanalytical methods validation and implementation: the 2007 AAPS workshop report. The AAPS Journal, 9(1), E30-E42. [Link]

  • Ducharme, J., et al. (1996). Critical issues in chiral drug analysis in biological fluids by high-performance liquid chromatography. Sci-Hub. [Link]

  • van der Nagel, B. C. H., et al. (2019). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Chromatography B, 1104, 15-23. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]

  • Gangnus, T., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5013. [Link]

  • Peccinini, R. G., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Sci-Hub. [Link]

  • Furlong, M. T., et al. (2012). A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 69, 137-146. [Link]

  • Lanchote, V. L., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Chirality, 24(3), 206-211. [Link]

  • Peccinini, R. G., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. ResearchGate. [Link]

  • Zivkovic, A. M., et al. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Journal of Proteome Research, 17(1), 225-234. [Link]

  • Monciu, C. M., et al. (2018). HPLC studies for assessing the stability of carvedilol tablets. Farmacia, 66(5), 850-856. [Link]

  • Yauli Flores, C. F., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. The Electronic Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 31(1), 46-55. [Link]

  • Yauli Flores, C. F., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. The Electronic Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 31(1), 46-55. [Link]

  • Yauli Flores, C. F., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. PubMed. [Link]

Sources

A Technical Guide to the Correlation of (R)-(+)-o-Desmethylcarvedilol Levels with Carvedilol Dosage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the relationship between the administration of Carvedilol and the resulting plasma concentrations of its metabolite, (R)-(+)-o-Desmethylcarvedilol. It is designed to offer a comprehensive resource for researchers and professionals in drug development, combining established pharmacological principles with practical experimental guidance.

Introduction: The Metabolic Journey of Carvedilol

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[1] While both enantiomers contribute to the alpha-1 blockade, the beta-blocking activity resides primarily in the (S)-(-)-enantiomer.[2] The metabolism of Carvedilol is a complex process, primarily occurring in the liver, and is subject to stereoselectivity, meaning the two enantiomers are processed differently.[3]

The main metabolic pathways for Carvedilol include aromatic ring oxidation and demethylation, followed by glucuronidation.[3][4] One of the key metabolites formed through demethylation is o-Desmethylcarvedilol (DMC). This process is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2D6, CYP1A2, and CYP2E1.[3][5] The resulting DMC also exists in (R) and (S) enantiomeric forms. While o-Desmethylcarvedilol is considered an active metabolite, it possesses only minor beta-blocking action and no activity at the alpha-1 adrenergic receptors.[3]

Understanding the pharmacokinetics of Carvedilol and its metabolites is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. Genetic variations in the metabolizing enzymes, particularly CYP2D6, can lead to significant inter-individual differences in plasma concentrations of the parent drug and its metabolites.[4]

The Metabolic Pathway of Carvedilol to o-Desmethylcarvedilol

The biotransformation of Carvedilol to o-Desmethylcarvedilol is a critical step in its metabolic cascade. The following diagram illustrates this specific metabolic conversion.

Carvedilol_Metabolism cluster_enzymes Hepatic Cytochrome P450 Enzymes Carvedilol Carvedilol ((R/S)-enantiomers) DMC (R/S)-o-Desmethylcarvedilol Carvedilol->DMC O-Demethylation CYP2C9 CYP2C9 (Primary) CYP2D6 CYP2D6 CYP1A2 CYP1A2 CYP2E1 CYP2E1

Caption: Metabolic conversion of Carvedilol to o-Desmethylcarvedilol.

Correlation Between Carvedilol Dosage and this compound Plasma Levels: A Dose-Proportional Relationship

Clinical studies have demonstrated a clear and predictable relationship between the administered dose of Carvedilol and the resulting plasma concentrations of its metabolites, including o-Desmethylcarvedilol. Specifically, steady-state plasma concentrations of the active metabolites have been shown to increase in a dose-proportional manner.[6]

This dose proportionality is a critical consideration in clinical practice and drug development. It implies that as the dosage of Carvedilol is escalated, a corresponding and linear increase in the plasma levels of this compound can be expected. This predictability is essential for tailoring therapeutic regimens to individual patient needs and for interpreting pharmacokinetic data in research settings.

While plasma concentrations of the metabolites are typically 10% or less of that observed for the parent Carvedilol, their contribution to the overall pharmacological effect, although minor, should not be entirely disregarded.[6][7]

The following table summarizes the findings of a study that investigated the steady-state pharmacokinetics of Carvedilol and its metabolites at various doses in patients with congestive heart failure.

Carvedilol Dose (twice daily)Observation
6.25 mgDose-proportional increases in steady-state plasma concentrations of Carvedilol and its enantiomers.[6]
12.5 mgSteady-state plasma concentrations of the active metabolites also increased in a dose-proportional manner.[6]
25 mgPlasma concentrations of metabolites are typically 10% or less of that observed for Carvedilol.[6]
50 mgThe increase in metabolite levels is consistent and predictable with increasing doses of the parent drug.[6]

Experimental Protocol: Quantification of this compound in Human Plasma

To accurately assess the correlation between Carvedilol dosage and this compound levels, a robust and validated analytical method is paramount. The following protocol outlines a standard approach for the simultaneous chiral analysis of Carvedilol and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Analytical_Workflow A Plasma Sample Collection B Protein Precipitation (e.g., with acetonitrile) A->B C Chiral Derivatization (optional) (e.g., with GITC) B->C D Chiral HPLC Separation C->D E Tandem Mass Spectrometry (MS/MS) Detection D->E F Data Analysis and Quantification E->F

Caption: Workflow for the analysis of Carvedilol and its metabolites.

Step-by-Step Methodology

1. Sample Preparation: Protein Precipitation

  • To 150 µL of human plasma, add a suitable internal standard (e.g., deuterated Carvedilol).

  • Add 450 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

2. Chiral Derivatization (Optional but Recommended for Improved Separation)

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution of 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC) in a suitable solvent (e.g., acetonitrile).

  • Incubate the mixture to allow for the derivatization reaction to complete. This step creates diastereomers that are more easily separated on a standard C18 column.[8]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A chiral column (e.g., Chirobiotic® V) is recommended for direct enantiomeric separation.[2] Alternatively, a standard C18 column can be used if a chiral derivatization step was performed.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate) is typically used.[9]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

4. Quantification

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

  • The concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

The plasma concentration of this compound exhibits a direct and proportional correlation with the administered dose of Carvedilol. This predictable pharmacokinetic relationship is fundamental for both clinical dose adjustments and for interpreting data in drug development and research. The stereoselective nature of Carvedilol's metabolism, primarily driven by CYP2C9 and influenced by other CYP enzymes, underscores the importance of considering individual patient factors, such as genetic polymorphisms, which can affect metabolic rates.

The accurate quantification of this compound in biological matrices is achievable through robust analytical methods like LC-MS/MS, particularly when employing chiral separation techniques. The detailed experimental protocol provided in this guide serves as a foundational framework for researchers to reliably measure this metabolite and further investigate the intricate pharmacokinetics of Carvedilol. A thorough understanding of the dose-metabolite relationship is essential for advancing the safe and effective use of this important cardiovascular medication.

References

  • UCL Discovery. (n.d.). Population pharmacokinetics of carvedilol enantiomers and their metabolites in type-2 diabetes and healthy subjects. Retrieved from University College London website: [Link]

  • Sivem Pharmaceuticals. (2012, May 1). PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent.
  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study.
  • Tenero, D., et al. (2000). Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure. Journal of Clinical Pharmacology, 40(8), 844-853.
  • ResearchGate. (n.d.). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. Retrieved from [Link]

  • PharmGKB. (n.d.). Carvedilol Pathway, Pharmacokinetics. Retrieved from [Link]

  • Lee, H. S., et al. (2007). Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 560-565.
  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336.
  • Abdel-Ghany, M. F., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5018.
  • Biosciences Biotechnology Research Asia. (n.d.). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Retrieved from [Link]

  • Sangle, S. V., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Latin American Journal of Pharmacy, 41(4), 843-852.
  • Yang, E., et al. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 609-615.
  • PubChem. (n.d.). Carvedilol. Retrieved from [Link]

  • Clohs, L., & McErlane, K. M. (2003). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 51(3), 69-76.
  • Packer, M., et al. (2008). Pharmacokinetic profile of controlled-release carvedilol in patients with left ventricular dysfunction associated with chronic heart failure or after myocardial infarction. The American Journal of Cardiology, 101(9), 1319-1325.
  • Medscape. (n.d.). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 10). Carvedilol. In StatPearls. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). NDA 22012 Clinical Review. Retrieved from [Link]

  • Coreg CR®. (n.d.). Dosing. Retrieved from [Link]

  • Coreg®. (n.d.). Dosing. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-(+)-o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and laboratory personnel with a detailed framework for the safe and environmentally responsible disposal of (R)-(+)-o-Desmethylcarvedilol. Moving beyond mere compliance, this document establishes a protocol rooted in scientific integrity and a commitment to laboratory safety and environmental stewardship.

The Core Directive: A Proactive Approach to Waste Management

This compound is the primary O-desmethylated metabolite of Carvedilol, a widely used beta-blocker.[1] While a Safety Data Sheet (SDS) for Desmethyl Carvedilol may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), this does not absolve researchers of their responsibility. The foundational principle of this guide is to look beyond a single document and consider the broader toxicological and environmental context.

The parent compound, Carvedilol, is classified as very toxic to aquatic life with long-lasting effects (H410/H411) .[2][3] Studies have identified beta-blockers like Carvedilol as environmental pollutants found in wastewater and surface water, with demonstrated toxicity to aquatic organisms.[4] Therefore, despite the metabolite's less stringent classification, the potential for environmental harm necessitates that its disposal be managed with the same rigor as its parent compound. Under no circumstances should this compound or its contaminated materials be disposed of via drain or as common trash.

CompoundGHS Hazard ClassificationKey Disposal Consideration
This compound Not classified as hazardousMetabolite of a known ecotoxic compound. Potential for similar environmental impact.
Carvedilol (Parent Compound) H410: Very toxic to aquatic life with long lasting effects[2][3]High ecotoxicity; strict prohibition of release into waterways.[5][6]

Waste Stream Segregation: A Decision-Making Workflow

Proper disposal begins with meticulous segregation at the point of generation.[7][8] Mixing a non-hazardous waste stream with a hazardous one compels the entire mixture to be managed as hazardous, leading to increased costs and regulatory burden.[9] The following workflow provides a logical pathway for classifying and segregating all waste associated with this compound.

WasteSegregation cluster_classification Step 1: Classify Waste Type cluster_streams Step 2: Direct to Correct Waste Stream Start Waste Generated (Contaminated with This compound) Is_Pure_Compound Is it unadulterated compound, expired material, or a concentrated solution? Start->Is_Pure_Compound Is_Trace_Solid Is it trace-contaminated solid material (e.g., PPE, wipes, empty vials)? Is_Pure_Compound->Is_Trace_Solid No Bulk_Waste Bulk Chemical Waste (Black Container) Is_Pure_Compound->Bulk_Waste Yes Is_Sharp Is it a sharp object (e.g., needle, glassware, scalpel)? Is_Trace_Solid->Is_Sharp No Trace_Waste Trace Chemical Waste (Yellow Container for Incineration) Is_Trace_Solid->Trace_Waste Yes (<3% by weight) Is_Aqueous Is it a dilute aqueous solution (e.g., from cell culture, buffer)? Is_Sharp->Is_Aqueous No Sharps_Waste Sharps Waste (Puncture-Proof Container) Is_Sharp->Sharps_Waste Yes Aqueous_Waste Aqueous Chemical Waste (Labeled Carboy) Is_Aqueous->Aqueous_Waste Yes

Caption: Waste segregation decision tree for this compound.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols ensures safety and compliance. These procedures are aligned with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for handling pharmaceutical waste in a laboratory setting.[10][11][12]

Protocol 1: Disposal of Bulk Compound and Concentrated Solutions

This protocol applies to unused or expired pure (solid) compound, as well as any concentrated solutions. This is considered "bulk" chemical waste.[13]

  • Container Selection: Use a designated, leak-proof hazardous waste container with a secure screw-top lid. The container must be chemically compatible with the compound and any solvents used.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words: "Hazardous Waste"[5]

    • An accurate estimation of concentration and volume.

    • The date accumulation started.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) or central storage area, in accordance with your institution's policy and OSHA standards.[14][15][16] Ensure secondary containment is used to prevent spills.

  • Disposal Request: Once the container is full or reaches the institutional time limit for accumulation, submit a request for pickup by your facility's licensed hazardous waste disposal service. Do not overfill containers.

Protocol 2: Disposal of Trace-Contaminated Solid Waste

This protocol applies to disposable items that have come into contact with the compound but are considered "RCRA empty," meaning they contain less than 3% of the original volume by weight.[9][17] Examples include gloves, gowns, bench paper, and empty vials.

  • Container Selection: Use a designated container, often a yellow bag or bin, labeled "Trace Chemotherapy/Pharmaceutical Waste" and "Incinerate Only".[18][19] This prevents the material from being autoclaved or sent to a standard landfill.

  • Segregation: Meticulously separate trace-contaminated items from general lab trash and biohazardous waste.

  • Collection: Place items directly into the designated trace waste container immediately after use to prevent cross-contamination.

  • Disposal: When full, the container should be sealed and disposed of through your institution's medical or hazardous waste incineration stream, as per institutional policy.

Protocol 3: Disposal of Contaminated Sharps

This protocol applies to any sharp object, such as needles, syringes, glass Pasteur pipettes, or broken glassware, that is contaminated with this compound.

  • Container Selection: Immediately place all contaminated sharps into a rigid, puncture-resistant, and leak-proof sharps container.[20]

  • Labeling: The container must be clearly labeled as "Sharps" and may require additional labeling such as "Trace Chemical Contamination" or "Incinerate Only," depending on institutional and local regulations.

  • Accumulation: Never attempt to recap, bend, or break needles. Do not overfill the sharps container; close and lock it when it is approximately three-quarters full.

  • Disposal: Dispose of the sealed container through your facility's designated sharps waste stream, which is typically managed by a professional medical or hazardous waste contractor.

Emergency Procedures: Spill Management

In the event of a small-scale spill in a research setting, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Personal Protective Equipment (PPE): At a minimum, wear two pairs of chemotherapy-rated gloves, a lab coat, and safety glasses. A respirator may be necessary for a large spill of fine powder.

  • Containment: For liquids, cover the spill with absorbent pads. For powders, gently cover with wetted absorbent pads to avoid generating airborne dust.

  • Cleanup: Working from the outside in, carefully collect all contaminated materials and absorbent pads.

  • Disposal of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) must be disposed of as Bulk Chemical Waste as described in Protocol 1.[13]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water, and then wipe with an appropriate disinfectant if in a sterile environment. Dispose of cleaning materials as trace waste.

By implementing these comprehensive procedures, research organizations can ensure the safety of their personnel and actively protect the environment, demonstrating a commitment to scientific excellence that extends beyond the laboratory bench.

References

  • UCLA Environment, Health & Safety. (n.d.). Trace Chemo and Chemotherapy Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • Lisowska, K., & Długoński, J. (2017). Microbial detoxification of carvedilol, a β-adrenergic antagonist, by the filamentous fungus Cunninghamella echinulata. Chemosphere, 182, 334-342. Retrieved from [Link]

  • Easy RX Cycle. (2025). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Daniels Health. (2025). How to Dispose of Chemotherapy Waste. Retrieved from [Link]

  • GoodRx. (2023). 10 Carvedilol (Coreg) Side Effects You May Experience. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • NHS. (n.d.). Side effects of carvedilol. Retrieved from [Link]

  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2025). Chemotherapy & Hazardous Drugs. Retrieved from [Link]

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Moehs Ibérica. (n.d.). CARVEDILOL Safety Data Sheet. Retrieved from [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Managing Chemotherapy Waste. Retrieved from [Link]

  • Al-Mashhadani, M. H. (2018). An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry. ARC Journals.
  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

  • Medical News Today. (n.d.). Carvedilol: Side effects, dosage, uses, and more. Retrieved from [Link]

  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

  • MERI. (2025). Correct Disposal of Biohazard Waste in Clinical Laboratories. Retrieved from [Link]

  • Stericycle. (n.d.). Keeping Staff Safe When Disposing of Trace Chemotherapy Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling (R)-(+)-o-Desmethylcarvedilol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling of (R)-(+)-o-Desmethylcarvedilol. As a key metabolite of Carvedilol, a potent non-selective β-adrenergic receptor antagonist, this compound must be handled with a comprehensive understanding of its potential biological activity.[1][2][3] The following guide is structured to provide researchers, scientists, and drug development professionals with a deep, logic-driven framework for ensuring personnel safety and procedural integrity.

Core Principle: A Risk-Based Approach to an API of Undetermined Potency

A thorough review of available safety literature reveals a critical challenge: the absence of a harmonized hazard classification for this compound. While one Safety Data Sheet (SDS) suggests the substance is not classified as hazardous, another for a related compound flags significant risks including irritation and acute toxicity.[4] Furthermore, some documentation explicitly states "NO DATA AVAILABLE" for hazard classification, labeling it a "Pharmaceutical related compound of unknown potency."[5]

This ambiguity necessitates a conservative, risk-based approach. In the pharmaceutical industry, when a compound's Occupational Exposure Limit (OEL) is not established, a system of Occupational Exposure Banding (OEB) is often employed to categorize substances based on their potential potency and toxicological effects.[6] Given its origin as an active metabolite of a potent API, this compound should be provisionally handled under controls suitable for a moderately to highly potent compound (e.g., OEB 3/4). This principle underpins all subsequent recommendations. All handling must comply with the foundational OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan (CHP) and appropriate personnel protection.[7][8]

Primary Engineering and Ventilation Controls

Before discussing Personal Protective Equipment (PPE), it is crucial to state that PPE is the last line of defense. The primary method for exposure control must always be engineering controls.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This ensures that any aerosolized particles are contained and exhausted safely.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (VBE) or powder containment hood provides superior protection against inhaling fine particulates compared to a standard fume hood.

Mandatory PPE Ensemble: A Multi-Layered Defense

The following PPE is required for any procedure involving this compound. The rationale is to create a comprehensive barrier that prevents dermal, ocular, and respiratory exposure.

Respiratory Protection

The primary risk when handling this compound in its solid form is the inhalation of fine, biologically active particles. The choice of respirator is dictated by the scale and nature of the task.

  • Minimum Requirement (Small-Scale Operations): For handling milligram quantities, a NIOSH-approved N95 respirator is the absolute minimum. However, a half-mask elastomeric respirator with P100 (HEPA) particulate filters offers a significantly better facial seal and higher protection factor.

  • Recommended for Routine Use & Increased Risk: A Powered Air-Purifying Respirator (PAPR) with HEPA filters is strongly recommended for tasks involving larger quantities (grams), longer durations, or a higher potential for aerosolization.[9] PAPRs provide a higher protection factor and reduce user fatigue.[9]

Eye and Face Protection

Protecting the eyes from both splashes of solutions and airborne powder is critical.

  • Chemical Splash Goggles: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide an adequate seal against fine dust or splashes.

  • Face Shield: When handling larger quantities (>1 gram) or performing tasks with a high risk of splashing (e.g., sonication, vortexing), a face shield must be worn in addition to chemical splash goggles to protect the entire face.

Hand Protection

Dermal absorption is a potential route of exposure. A robust double-gloving strategy is essential.

  • Double-Gloving: Wear two pairs of nitrile gloves. This practice protects against immediate exposure in the event the outer glove is torn or contaminated.

  • Glove Selection: Ensure gloves have been tested for resistance to the solvents being used if preparing solutions.

  • Technique: The outer glove should extend over the cuff of the lab coat sleeve. Change the outer glove immediately if contamination is suspected or after a set interval (e.g., every 30-60 minutes) during extended operations.

Body Protection

Preventing contamination of personal clothing and skin is paramount.

  • Dedicated Laboratory Coat: A clean, buttoned laboratory coat made of a low-linting material is required.

  • Disposable Sleeves: For added protection of the arms, disposable arm sleeves worn over the lab coat are recommended.

  • Disposable Coverall: For procedures involving significant quantities of powder or the potential for widespread contamination (e.g., bulk transfers, spill cleanup), a disposable chemical-resistant coverall (e.g., Tyvek) should be worn over personal clothing.

Procedural Protocols: Ensuring Safe and Validated Workflows

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory and body protection based on the task at hand.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_scale Scale of Operation cluster_respirator Respiratory Protection cluster_body Body Protection start Assess Task: Handling this compound weighing Weighing Powder or Small-Scale Transfer? start->weighing resp_low Minimum: N95 Respirator Recommended: Half-Mask with P100 Filters resp_high Required: PAPR with HEPA Filters weighing->resp_low  Yes (<1g) weighing->resp_high  No (>1g or Bulk Transfer) body_low Standard PPE: Lab Coat, Double Gloves, Splash Goggles resp_low->body_low body_high Enhanced PPE: Disposable Coverall, Face Shield (in addition to standard PPE) resp_high->body_high

Caption: PPE Selection Workflow based on task scale.

Step-by-Step Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don disposable coverall or lab coat. Ensure it is fully fastened.

  • Respirator: Don your selected respirator (N95, half-mask, or PAPR hood). Perform a user seal check as required.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat or coverall.

Doffing Sequence (Taking Off): This procedure should ideally be performed in an anteroom or designated "de-gowning" area.

  • Decontaminate Outer Gloves: Wipe down outer gloves with an appropriate decontamination solution (e.g., 70% ethanol).

  • Remove Outer Garments: Remove the disposable coverall or lab coat by rolling it outwards and away from the body, containing the contaminated side. Dispose of it in a designated hazardous waste container.

  • Remove Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Hygiene (Gloved): Sanitize inner gloves.

  • Remove Eye/Face Protection: Remove the face shield (if used), followed by the goggles, from the back to the front. Place in a designated area for decontamination.

  • Remove Respirator: Remove the respirator from the back of the head forward.

  • Remove Inner Gloves: Peel off the inner gloves, turning them inside out. Dispose of them in the hazardous waste container.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Summary of PPE Recommendations by Task

The following table summarizes the recommended PPE for different laboratory procedures.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing (<100mg) Half-mask respirator with P100 filtersChemical splash gogglesDouble nitrile glovesLab coat, disposable sleeves
Solution Preparation Half-mask respirator with P100 filtersChemical splash gogglesDouble nitrile glovesLab coat, disposable sleeves
Bulk Transfer (>1g) Powered Air-Purifying Respirator (PAPR)Chemical splash goggles AND face shieldDouble nitrile glovesDisposable coverall
Spill Cleanup Powered Air-Purifying Respirator (PAPR)Chemical splash goggles AND face shieldDouble nitrile gloves (heavy duty)Disposable chemical-resistant coverall

Decontamination and Disposal

All disposable PPE, including gloves, coveralls, and respirator filters, must be considered contaminated after use.

  • Disposal: Dispose of all contaminated items in a clearly labeled hazardous chemical waste container in accordance with your institution's and local environmental regulations.[4]

  • Decontamination: Reusable items such as elastomeric respirators, PAPR hoods, and safety goggles must be thoroughly cleaned and decontaminated according to the manufacturer's instructions after each use.

By adhering to these stringent, evidence-based protocols, researchers can confidently handle this compound, ensuring the highest standards of personal safety and scientific integrity.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • Best Practices for Pharmaceutical PPE. Scribd. [Link]

  • Pharmaceutical PPE | Worker Health & Safety. 3M. [Link]

  • Pharmaceutical PPE. Respirex International. [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India. [Link]

  • CARVEDILOL Safety Data Sheet. Moehs Ibérica. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • Desmethylcarvedilol | C23H24N2O4. PubChem, National Institutes of Health. [Link]

  • Chemical Safety in the Workplace. NIOSH, Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. NIOSH, Centers for Disease Control and Prevention. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH, Centers for Disease Control and Prevention. [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Tennessee. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • MATERIAL SAFETY DATA SHEETS CARVEDILOL O-DESMETHYL IMPURITY. Cleanchem Laboratories. [Link]

  • Carvedilol (Oral Route). Mayo Clinic. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.